Testosterone cypionate
Description
This compound is a synthetic derivative of testosterone in the form of an oil-soluble 17 (beta)-cyclopentylpropionate ester. Its benefit compared to other testosterone derivatives is the slow rate of release after injection and longer half-life. It was developed by the company Pharmacia and Upjohn and FDA approved on July 25, 1979.
This compound is an eight-carbon ester form of Testosterone. The number of ester carbon atoms correlate with the half-life of the prodrug. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males. (NCI04)
This compound can cause developmental toxicity according to state or federal government labeling requirements.
See also: Testosterone (has active moiety); Estradiol cypionate; this compound (component of).
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVBGJFAYZEBE-ZLQWOROUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015617 | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Details | 'FDA label' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58-20-8 | |
| Record name | Testosterone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone cypionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
98-104ºC | |
| Details | 'MSDS' | |
| Record name | Testosterone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Intricate Dance: Testosterone Cypionate's Mechanism of Action in Neuronal Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Testosterone (B1683101) cypionate, a synthetic ester of testosterone, exerts a profound influence on the central nervous system. While its peripheral anabolic and androgenic effects are well-documented, its mechanism of action within neuronal cells is a complex interplay of genomic and non-genomic signaling pathways, ultimately impacting synaptic plasticity, neuroprotection, and neuroinflammation. This technical guide synthesizes current research to provide a detailed understanding of how testosterone cypionate modulates neuronal function, offering insights for researchers, scientists, and drug development professionals in the field of neuroscience and endocrinology.
Pharmacokinetics and Metabolism in the Brain
This compound serves as a prodrug, releasing testosterone into circulation following intramuscular injection.[1][2][3][4] The lipophilic nature of the cypionate ester allows for a slow release from the injection site, resulting in a half-life of approximately eight days.[1][3] Once in the bloodstream, testosterone is primarily bound to sex hormone-binding globulin (SHBG) and albumin, with a small fraction remaining as free, biologically active testosterone.[2] This free testosterone can cross the blood-brain barrier to exert its effects on neuronal cells.[5]
Within the brain, testosterone can act directly or be metabolized into two key active compounds:
-
Dihydrotestosterone (DHT): Through the action of the 5α-reductase enzyme, testosterone is converted to DHT, a more potent androgen.[6][7]
-
Estradiol (B170435) (E2): The enzyme aromatase, present in various brain regions, converts testosterone to estradiol.[6][8][9][10]
This local metabolism is a critical aspect of testosterone's action in the brain, as it allows for a diversification of signaling through both androgen and estrogen receptors.
Dual Signaling Paradigms: Genomic and Non-Genomic Actions
Testosterone's effects on neuronal cells are mediated through two distinct but interconnected signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
The Classical Genomic Pathway: A Transcriptional Regulator
The genomic pathway involves the regulation of gene expression and protein synthesis, leading to long-term changes in neuronal structure and function.[11][12]
Mechanism:
-
Ligand Binding: Testosterone or DHT diffuses across the neuronal membrane and binds to the intracellular androgen receptor (AR), a ligand-activated transcription factor.[11][13]
-
Receptor Activation and Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[11]
-
Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[11][14]
This pathway is responsible for the synthesis of proteins that influence neuronal survival, differentiation, and synaptic plasticity.
The Rapid Non-Genomic Pathway: A Fast-Acting Modulator
In contrast to the slower genomic pathway, non-genomic actions of testosterone occur within seconds to minutes and do not require gene transcription or protein synthesis.[15][16][17] These rapid effects are often mediated by membrane-associated androgen receptors (mARs) and the activation of intracellular signaling cascades.[15]
Key Non-Genomic Signaling Cascades:
-
MAPK/ERK Pathway: Testosterone and DHT can rapidly activate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[5][14][18] This activation is often AR-dependent and can be blocked by AR antagonists like flutamide.[14] The MAPK/ERK pathway is crucial for promoting neuronal survival and protecting against apoptosis.[14][19]
-
PI3K/Akt Pathway: Another critical pathway activated by testosterone is the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway.[5][20][21] This pathway is also involved in promoting cell survival and neuroprotection.[21]
-
Intracellular Calcium ([Ca2+]i) Flux: Testosterone can induce a rapid increase in intracellular calcium concentrations.[15] However, the nature of this response is concentration-dependent. While low, physiological concentrations may induce calcium oscillations, high, supraphysiological levels can cause a sustained increase in [Ca2+]i, potentially leading to apoptosis.[22][23]
Impact on Key Neuronal Processes
The dual signaling mechanisms of testosterone culminate in the modulation of several critical neuronal processes.
Neuroprotection and Neuronal Survival
Testosterone exhibits significant neuroprotective effects against a variety of insults, including β-amyloid toxicity, oxidative stress, and serum deprivation.[14][15] These protective actions are mediated by both genomic and non-genomic pathways.
-
Genomic Neuroprotection: Androgens can increase the expression of anti-apoptotic proteins and neurotrophic factors.
-
Non-Genomic Neuroprotection: The rapid activation of MAPK/ERK and PI3K/Akt signaling cascades plays a pivotal role in inhibiting apoptotic pathways and promoting neuronal survival.[5][14][19][21] For instance, activated ERK can phosphorylate and inactivate the pro-apoptotic protein Bad.[14]
| Neuroprotective Effect | Mediating Pathway | Key Molecules Involved | Reference |
| Protection against β-amyloid toxicity | Non-genomic (MAPK/ERK) | ERK-1, ERK-2 | [14] |
| Inhibition of apoptosis | Non-genomic (MAPK/ERK, PI3K/Akt) | Rsk, Bad, Akt | [14][21] |
| Increased neuronal survival | Both genomic and non-genomic | MAPK, Akt | [5][19] |
Synaptic Plasticity
Testosterone plays a crucial role in regulating synaptic plasticity, the cellular basis of learning and memory.
-
Structural Plasticity: Testosterone has been shown to increase dendritic spine density in the hippocampus, a key brain region for memory formation.[18][24] This effect is mediated by the androgen receptor and involves the ERK1/2-CREB signaling pathway.[18][24]
-
Functional Plasticity: Testosterone can modulate long-term potentiation (LTP), a form of synaptic strengthening.[25][26] It influences the expression of key synaptic proteins such as postsynaptic density 95 (PSD-95) and synaptophysin, as well as neurotrophic factors like brain-derived neurotrophic factor (BDNF).[24][26]
| Effect on Synaptic Plasticity | Brain Region | Key Molecules/Pathways Involved | Reference |
| Increased dendritic spine density | Hippocampal CA1 region | AR, ERK1/2-CREB | [18][24] |
| Increased expression of synaptic proteins | Hippocampus | PSD-95, Synaptophysin | [18][24] |
| Modulation of BDNF expression | Hippocampus | BDNF, TrkB | [24][26] |
Neuroinflammation
The role of testosterone in neuroinflammation is complex and appears to be context-dependent.
-
Anti-inflammatory Effects: Testosterone can suppress the production of pro-inflammatory cytokines and regulate the activity of microglia, the resident immune cells of the brain.[21][27]
-
Pro-inflammatory Effects: Under certain conditions, such as in the presence of oxidative stress, testosterone may exacerbate neuroinflammation.[28][29] For example, in a model of Parkinson's disease, testosterone was shown to increase the expression of COX2, a pro-inflammatory enzyme.[29] Low testosterone levels have also been associated with increased neuroinflammation.[30]
Apoptosis
The effect of testosterone on neuronal apoptosis is dose-dependent.
-
Anti-apoptotic Effects: At physiological concentrations, testosterone is generally anti-apoptotic, promoting neuronal survival through the activation of pro-survival signaling pathways.[14][31]
-
Pro-apoptotic Effects: Supraphysiological concentrations of testosterone (in the micromolar range) have been shown to induce apoptosis in neuronal cells.[22][23][32] This pro-apoptotic effect is linked to a sustained increase in intracellular calcium levels, leading to the activation of caspases and the apoptotic cascade.[22][23]
Experimental Protocols
Western Blot Analysis for Protein Expression
Objective: To quantify the expression levels of specific proteins (e.g., AR, p-ERK, BDNF, PSD-95) in neuronal cells following testosterone treatment.
Methodology:
-
Cell Culture and Treatment: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) under standard conditions. Treat cells with varying concentrations of this compound or vehicle control for specified durations.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Golgi-Cox Staining for Dendritic Spine Analysis
Objective: To visualize and quantify dendritic spines in neurons to assess structural plasticity.
Methodology:
-
Tissue Preparation: Perfuse animals with a Golgi-Cox solution and immerse the brain in the same solution for an extended period in the dark.
-
Sectioning: Section the impregnated brain tissue on a vibratome.
-
Staining Development: Develop the staining by incubating the sections in ammonium (B1175870) hydroxide, followed by fixation in photographic fixer.
-
Microscopy: Visualize the stained neurons using a bright-field microscope.
-
Image Analysis: Acquire high-resolution images of dendritic segments and quantify the number and density of dendritic spines using image analysis software (e.g., ImageJ).
Luciferase Reporter Assay for Androgen Receptor Activity
Objective: To measure the transcriptional activity of the androgen receptor.
Methodology:
-
Cell Transfection: Co-transfect neuronal cells with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter and a plasmid expressing the androgen receptor. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.
-
Cell Treatment: Treat the transfected cells with this compound or vehicle.
-
Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.
Conclusion and Future Directions
The mechanism of action of this compound in neuronal cells is multifaceted, involving a sophisticated interplay between genomic and non-genomic signaling pathways. Its ability to be metabolized into DHT and estradiol within the brain further diversifies its effects. Testosterone's influence on neuroprotection, synaptic plasticity, and neuroinflammation highlights its critical role in maintaining brain health.
Future research should focus on elucidating the specific contributions of membrane-associated versus intracellular androgen receptors in different neuronal populations and their downstream signaling partners. A deeper understanding of the context-dependent nature of testosterone's effects on neuroinflammation is also warranted. For drug development professionals, these insights can inform the design of novel therapeutics that selectively target specific androgenic signaling pathways to promote neuronal health and combat neurodegenerative diseases. The continued exploration of testosterone's intricate dance within the brain holds immense promise for advancing our understanding of neurological function and dysfunction.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Testosterone signaling pathways for reducing neuropathic pain in a rat model of spinothalamic tract lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auanews.net [auanews.net]
- 7. Testosterone Induces Molecular Changes in Dopamine Signaling Pathway Molecules in the Adolescent Male Rat Nigrostriatal Pathway | PLOS One [journals.plos.org]
- 8. Brain Aromatization: Classical Roles and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. psypost.org [psypost.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testosterone modulates structural synaptic plasticity of primary cultured hippocampal neurons through ERK - CREB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Androgen Receptor signaling promotes the neural progenitor cell pool in the developing cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Protective Powers of Testosterone for the Brain - Mind Body Neurology® [mindbodyneurology.com]
- 22. Elevated testosterone induces apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of testosterone on synaptic plasticity mediated by androgen receptors in male SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hippocampal Testosterone Relates to Reference Memory Performance and Synaptic Plasticity in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Sex Differences in Synaptic Plasticity: Hormones and Beyond [frontiersin.org]
- 27. biomedres.us [biomedres.us]
- 28. Testosterone Differentially Affects T Cells and Neurons in Murine and Human Models of Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effects of Oxidative Stress and Testosterone on Pro-Inflammatory Signaling in a Female Rat Dopaminergic Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Diet-induced obesity and low testosterone increase neuroinflammation and impair neural function - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Androgens selectively protect against apoptosis in hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Elevated testosterone kills nerve cells | EurekAlert! [eurekalert.org]
An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Cypionate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of testosterone (B1683101) cypionate and its derivatives. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to design, execute, and interpret experiments related to this important class of androgenic anabolic steroids.
Introduction
Testosterone cypionate, the 17β-cyclopentylpropionate ester of testosterone, is a long-acting injectable androgen used primarily for testosterone replacement therapy.[1][2] Its ester side chain slows the release of testosterone from the injection site, resulting in a more sustained pharmacokinetic profile compared to unesterified testosterone.[1] The modification of testosterone at the 17β-hydroxyl group through esterification is a common strategy to enhance its therapeutic utility.[3] This guide will delve into the synthetic methodologies for preparing this compound and its derivatives, the analytical techniques for their characterization, and the fundamental signaling pathways through which they exert their biological effects.
Synthesis of this compound and its Derivatives
The primary method for synthesizing this compound and its derivatives is through the esterification of the 17β-hydroxyl group of testosterone. This can be achieved through several methods, with the most common being the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.
Classical Esterification Protocol
This method involves the reaction of testosterone with cyclopentylpropionyl chloride in the presence of a base like pyridine (B92270).
Experimental Protocol:
-
Materials:
-
Testosterone (5 g)
-
N,N-Dimethylacetamide (DMA) (25 ml)
-
Pyridine (1.7 ml)
-
3-Cyclopentylpropionyl chloride (3.2 ml)
-
Water
-
Aqueous acetone
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 5 g of testosterone in 25 ml of DMA.
-
Add 1.7 ml of pyridine to the solution and mix well.
-
Cool the mixture to 0-10 °C.
-
Slowly add 3.2 ml of 3-cyclopentylpropionyl chloride.
-
Allow the reaction to proceed for 5 hours at room temperature.
-
After the reaction is complete, add 8 ml of water and a seed crystal of this compound (0.05 g).
-
Stir the mixture for 1 hour to precipitate the product.
-
Filter the precipitate and wash with aqueous acetone.
-
Dry the product under vacuum at room temperature.
-
-
Expected Yield and Purity:
This protocol can be adapted to synthesize various derivatives by substituting 3-cyclopentylpropionyl chloride with other acyl chlorides.
Microwave-Assisted Synthesis
A more modern and efficient approach involves the use of a recyclable polymer-supported tosylic acid catalyst under microwave irradiation. This method offers the advantages of shorter reaction times and solvent-free conditions.
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis of testosterone esters.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for determining the purity of this compound and its derivatives. A typical reversed-phase HPLC method can be employed.
Experimental Protocol (Adapted from[5][6]):
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 or Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 43:57 v/v for testosterone propionate, adjust for cypionate and derivatives).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol. For oil-based formulations, an extraction step using a surfactant may be necessary.[6]
Quantitative Data:
| Compound | Retention Time (min) (approx.) | Purity (%) |
| Testosterone Propionate | ~7 | >99 |
| This compound | ~9 | >99 |
Note: Retention times are highly dependent on the specific column and mobile phase composition and should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR.[7]
-
For ¹³C NMR, a higher concentration of around 30 mg is recommended.[7]
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Approximate):
| Proton | Testosterone[8] | This compound |
| H-18 (CH₃) | 0.79 | ~0.8 |
| H-19 (CH₃) | 1.19 | ~1.2 |
| H-4 | 5.73 | ~5.7 |
| H-17α | 3.65 | ~4.6 (shifted downfield due to esterification) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Approximate):
| Carbon | Testosterone[8] | This compound |
| C-3 | 199.5 | ~199 |
| C-17 | 81.6 | ~82 |
| C-18 | 11.1 | ~11 |
| C-19 | 17.4 | ~17 |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
Biological Activity and Signaling Pathway
Testosterone and its derivatives, including this compound, exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3]
Androgen Receptor Signaling Pathway
The binding of androgens to the AR initiates a cascade of events leading to changes in gene expression.
Caption: The classical androgen receptor signaling pathway.
Upon entering the cell, testosterone can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[9] Both testosterone and DHT can bind to the AR, causing the dissociation of heat shock proteins, dimerization of the receptor, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes and subsequent cellular responses.[9]
Biological Evaluation of Derivatives
The biological activity of novel this compound derivatives can be assessed through various in vitro and in vivo assays. For instance, their anti-cancer properties can be evaluated against prostate cancer cell lines.[10][11]
Example of Antiproliferative Activity Data (IC₅₀ in µM):
| Compound | LNCaP (Androgen-dependent) | PC3 (Androgen-independent) |
| Testosterone-7α-amide derivative 24 | 74 | 17 |
| Testosterone-7α-amide derivative 25 | 24 | 6 |
| Cyproterone acetate (B1210297) (control) | 17 | 16 |
Data adapted from[11]. This table demonstrates how the biological activity of testosterone derivatives can be quantified and compared.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and biological context of this compound and its derivatives. The experimental protocols and characterization data presented serve as a foundation for researchers to develop novel analogs with potentially improved therapeutic properties. The elucidation of the androgen receptor signaling pathway provides the necessary framework for understanding the mechanism of action of these compounds. Further research into the synthesis and evaluation of a wider range of this compound derivatives is warranted to explore their full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ovid.com [ovid.com]
- 7. swgdrug.org [swgdrug.org]
- 8. researchgate.net [researchgate.net]
- 9. Androgen receptor - Wikipedia [en.wikipedia.org]
- 10. New testosterone derivatives as semi-synthetic anticancer agents against prostate cancer: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
In Vitro Versus In Vivo Effects of Testosterone Cypionate on Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) cypionate, a synthetic ester of testosterone, is a potent androgenic-anabolic steroid widely recognized for its significant effects on muscle mass and strength.[1][2] Its primary mechanism of action involves binding to the androgen receptor (AR), which leads to a cascade of cellular events culminating in muscle protein synthesis and hypertrophy.[[“]][[“]][5][6] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of testosterone cypionate on muscle cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. While much of the research has been conducted with testosterone and its enanthate ester, the findings are broadly applicable to this compound due to the similar biological action of the parent hormone.
I. In Vivo Effects of Testosterone on Muscle Cells
In vivo studies, conducted in living organisms, provide a systemic understanding of how testosterone impacts muscle tissue, accounting for physiological factors such as hormonal interactions and mechanical loading.
Key In Vivo Effects:
-
Muscle Fiber Hypertrophy: Testosterone administration leads to an increase in the cross-sectional area of both type I and type II muscle fibers.[1][[“]][7] The degree of hypertrophy is dose-dependent.[8][9]
-
Increased Muscle Mass and Strength: Supraphysiological doses of testosterone, particularly when combined with strength training, significantly increase fat-free mass, muscle size, and strength.[10]
-
Satellite Cell Activation and Myonuclear Accretion: Testosterone promotes the proliferation of satellite cells, which are muscle stem cells.[1][8][11] These cells can then fuse with existing muscle fibers, donating their nuclei and enhancing the muscle fiber's capacity for protein synthesis.[1][7] This increase in myonuclear number is a key mechanism for testosterone-induced hypertrophy.[8][9]
-
Enhanced Protein Synthesis: Testosterone stimulates muscle protein synthesis and can increase the reutilization of intracellular amino acids.[1][12]
Quantitative Data from In Vivo Studies
| Parameter | Study Population | Testosterone Ester & Dose | Duration | Key Findings | Reference |
| Muscle Fiber Area | Healthy Young Men | Testosterone Enanthate (25-600 mg/week) | 20 weeks | Dose-dependent increase in cross-sectional area of both type I and type II fibers. | [9] |
| Fat-Free Mass | Healthy Men | Testosterone Enanthate (600 mg/week) + Exercise | 10 weeks | 6.1 ± 0.6 kg increase in fat-free mass. | [10] |
| Muscle Volume (Quadriceps) | Healthy Men | Testosterone Enanthate (600 mg/week) | 10 weeks | 1174 ± 91 mm² increase in quadriceps area with exercise. | [10] |
| Myonuclear Number | Healthy Young Men | Testosterone Enanthate (300 & 600 mg/week) | 20 weeks | Significant increase in myonuclei per fiber. | [8][9] |
| Satellite Cell Number | Healthy Young Men | Testosterone Enanthate (300 & 600 mg/week) | 20 weeks | Dose-dependent increase in satellite cell number. | [8] |
| Muscle Protein Synthesis | Normal Male Subjects | Testosterone Enanthate (3 mg/kg/week) | 12 weeks | 27% mean increase in muscle protein synthesis. | [12] |
Experimental Protocol: In Vivo Study of Testosterone Effects in Humans
-
Subject Recruitment: Recruit healthy male volunteers (e.g., 18-35 years old) and obtain informed consent. Screen for any contraindications to testosterone administration.
-
Baseline Measurements:
-
Muscle Mass and Volume: Use magnetic resonance imaging (MRI) to determine the volume of a target muscle (e.g., vastus lateralis).
-
Muscle Strength: Assess strength using standardized exercises (e.g., bench press, squatting).
-
Muscle Biopsy: Obtain a muscle biopsy from the vastus lateralis for histological and molecular analysis (e.g., fiber cross-sectional area, myonuclear number, satellite cell quantification).
-
Blood Samples: Collect blood to measure baseline hormone levels (total and free testosterone, etc.).
-
-
Experimental Intervention:
-
Administer a gonadotropin-releasing hormone (GnRH) agonist to suppress endogenous testosterone production.
-
Randomly assign subjects to groups receiving different weekly intramuscular injections of this compound (e.g., placebo, 50 mg, 125 mg, 300 mg, 600 mg) for a specified duration (e.g., 20 weeks).
-
-
Follow-up Measurements: Repeat all baseline measurements at the end of the intervention period.
-
Data Analysis:
-
Histology: Use immunohistochemistry to identify and quantify muscle fiber types, myonuclei, and satellite cells.
-
Imaging: Analyze MRI scans to quantify changes in muscle volume.
-
Strength: Analyze changes in strength measurements.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare changes between dose groups.
-
Experimental Workflow: In Vivo Human Study
Caption: Workflow for an in vivo human study on testosterone effects.
II. In Vitro Effects of Testosterone on Muscle Cells
In vitro studies, using isolated muscle cells in culture, allow for the detailed examination of direct cellular and molecular mechanisms without the confounding variables of a whole organism.
Key In Vitro Effects:
-
Stimulation of Myogenic Differentiation: Testosterone can promote the differentiation of myoblasts into myotubes.
-
Increased Proliferation: Testosterone has been shown to stimulate the mitotic activity of satellite cells and myoblasts, promoting their entry into the cell cycle.[1]
-
Activation of Signaling Pathways: Testosterone activates key anabolic signaling pathways, including the Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth.[[“]][[“]][13][14] It can also activate other pathways like ERK1/2.[13]
-
Androgen Receptor-Dependent and Independent Effects: While many effects are mediated through the classical androgen receptor, some rapid, non-genomic effects may occur through membrane-associated receptors and signaling cascades.[1][15]
Quantitative Data from In Vitro Studies
| Parameter | Cell Line | Testosterone Concentration | Duration | Key Findings | Reference |
| Cell Proliferation | Rat L6 Myoblasts | 100 nM | 24 hours | Promotes L6 cell proliferation. | [15] |
| Akt Phosphorylation | Human Fetal Skeletal Muscle Cells (Hfsmc) | 100 nM | 30 min - 12 hours | Rapid and persistent activation of Akt. | [16] |
| mTOR Phosphorylation | Human Fetal Skeletal Muscle Cells (Hfsmc) | 100 nM | 30 min - 12 hours | Rapid and persistent activation of mTOR. | [16] |
| ERK1/2 Phosphorylation | Human Fetal Skeletal Muscle Cells (Hfsmc) | 100 nM | 30 min - 12 hours | Rapid and persistent activation of ERK1/2. | [16] |
| S6K1 Phosphorylation | Rat L6 Myotubes | 100 nM | 60 minutes | 3.5-fold increase in S6K1 phosphorylation over basal levels. | [15] |
Experimental Protocol: In Vitro Study of Testosterone on Myoblasts
-
Cell Culture:
-
Culture a myoblast cell line (e.g., L6 or C2C12) in a growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.
-
For differentiation studies, switch to a differentiation medium (e.g., DMEM with 2% horse serum) upon reaching confluence.
-
-
Testosterone Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol).
-
Once cells have adhered (for proliferation assays) or differentiated into myotubes (for hypertrophy assays), replace the medium with a serum-free or low-serum medium containing this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubate for the desired time points (e.g., 15 min, 1 hr, 24 hrs, 48 hrs).
-
-
Cellular and Molecular Analysis:
-
Proliferation Assay: Measure cell proliferation using methods like BrdU incorporation or direct cell counting.
-
Differentiation Assay: Assess myotube formation by immunostaining for myosin heavy chain and calculating the fusion index.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-Akt, p-mTOR, p-S6K1).
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin).
-
-
Data Analysis: Quantify the results from the assays and use statistical tests (e.g., t-test, ANOVA) to determine the significance of testosterone's effects compared to the control group.
Experimental Workflow: In Vitro Myoblast Study
Caption: Workflow for an in vitro study on myoblasts.
III. Signaling Pathways of Testosterone in Muscle Cells
Testosterone exerts its effects through both genomic and non-genomic signaling pathways.
-
Genomic Pathway: Testosterone diffuses into the muscle cell and binds to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, regulating the transcription of genes involved in muscle protein synthesis and growth.[6][17]
-
Non-Genomic Pathways: Testosterone can also initiate rapid signaling events from the cell membrane. This can lead to the activation of intracellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is a master regulator of protein synthesis.[[“]][14][17] Activation of ERK1/2 and increases in intracellular calcium have also been observed as part of these rapid, non-genomic actions.[1][14]
Signaling Pathway Diagram
Caption: Testosterone signaling pathways in muscle cells.
IV. Conclusion: Bridging In Vitro and In Vivo Findings
The combination of in vivo and in vitro research provides a comprehensive picture of this compound's effects on muscle cells. In vivo studies demonstrate the potent, dose-dependent effects on muscle size, strength, and the crucial role of satellite cells in a complex physiological environment. In vitro models, in turn, allow for the precise dissection of the molecular signaling pathways, such as the Akt/mTOR cascade, that directly mediate testosterone's anabolic actions at the cellular level. Together, these approaches confirm that this compound promotes muscle growth by enhancing protein synthesis, stimulating satellite cell activity, and increasing myonuclear number, providing a robust foundation for its application in clinical and research settings.
References
- 1. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. regenxhealth.com [regenxhealth.com]
- 6. ashevilletestosteroneclinic.com [ashevilletestosteroneclinic.com]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Testosterone-induced increase in muscle size in healthy young men is associated with muscle fiber hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testosterone Replacement Therapy and its Effects on Muscle Mass, Strength, and Recovery through Satellite Cell Activation — Hendrx Health [hendrxhealth.com]
- 12. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
- 16. Testosterone insulin-like effects: an in vitro study on the short-term metabolic effects of testosterone in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Metabolic Effects of Testosterone Cypionate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101), a primary androgenic hormone, plays a pivotal role in regulating a myriad of physiological processes, including metabolism. The administration of exogenous testosterone, such as testosterone cypionate, in rodent models has been instrumental in elucidating its long-term metabolic consequences. This technical guide provides a comprehensive overview of the core metabolic effects of long-term this compound administration in rodents, with a focus on glucose homeostasis, lipid metabolism, and body composition. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of endocrinology and drug development.
Introduction
Androgen deficiency is associated with a cluster of metabolic dysregulations, including insulin (B600854) resistance, dyslipidemia, and visceral obesity, collectively known as the metabolic syndrome.[1] Testosterone replacement therapy has been explored as a potential intervention to counteract these metabolic abnormalities. Rodent models, particularly rats and mice, are invaluable tools for investigating the long-term metabolic sequelae of testosterone administration in a controlled experimental setting. This compound, a long-acting ester of testosterone, is frequently utilized in these studies to maintain stable circulating hormone levels. This guide synthesizes the current understanding of how chronic this compound exposure impacts key metabolic pathways and physiological endpoints in these preclinical models.
Effects on Glucose Metabolism and Insulin Sensitivity
Long-term administration of testosterone in rodent models has demonstrated significant effects on glucose metabolism and insulin sensitivity, with outcomes often depending on the specific model and experimental conditions.
Improved Glycemic Control in Diabetic Models
In male mouse models of type 2 diabetes mellitus (T2DM) induced by a high-fat diet, testosterone supplementation has been shown to improve glucose homeostasis.[2][3] Studies have reported that testosterone treatment can lead to reduced hepatic glucose output.[2][3] This improvement in glycemic control is noteworthy, especially as it can occur despite an observed increase in hepatic insulin resistance.[2][3] The mechanism appears to involve the repression of the gluconeogenic pathway.[2][3]
Enhanced Skeletal Muscle Insulin Sensitivity
Conversely, testosterone treatment has been shown to enhance insulin signaling in skeletal muscle.[4][5] This is a critical finding as skeletal muscle is a primary site for insulin-mediated glucose disposal. The potentiation of the PI3K-AKT pathway in myocytes is a key mechanism underlying this improved insulin responsiveness.[4][5] In some studies, testosterone administration to female rats led to marked insulin resistance, suggesting sex-specific differences in the metabolic response to androgens.[6]
Quantitative Data on Glucose Metabolism
| Parameter | Rodent Model | Treatment Details | Key Findings | Reference |
| Fasting Blood Glucose | High-Fat Diet T2DM Male Mice | Testosterone Propionate (B1217596) | Reduced hepatic glucose output | [2][3] |
| Insulin-Stimulated Glucose Transport | Female Rats | Moderate doses of testosterone for 12 weeks | Marked decrease in insulin-stimulated glucose transport | [6] |
| Skeletal Muscle Insulin Signaling | High-Fat Diet T2DM Male C57BL6J Mice | Testosterone Supplementation | Significant increase in Insulin Receptor (IR), p85 subunit of PI3K, P-GSK3α (Ser-21), and P-AKT (Ser-473) levels | [4][5] |
| Hepatic Insulin Signaling | High-Fat Diet T2DM Male Mice | Testosterone Propionate | Inhibited insulin signaling in the liver | [2] |
Impact on Lipid Metabolism and Liver Function
The influence of long-term testosterone administration on lipid profiles and hepatic function in rodents is complex and can vary between studies.
Lipid Profile Modifications
Some studies in male obese Zucker rats have shown that testosterone supplementation can reduce plasma cholesterol levels.[7] However, other research in female Wistar rats treated with testosterone propionate for 30 days found no significant differences in cholesterol, triglyceride, LDL, HDL, and VLDL levels compared to a control group.[8][9][10][11] These discrepancies may be attributable to differences in the rodent model, sex, duration of treatment, and the specific testosterone ester used.
Hepatic Effects
Histological examination of the liver in female rats treated with testosterone propionate revealed dilatations of the hepatic sinusoids, fatty changes, and dysplasia of hepatocytes.[8][9][10][11] Despite these morphological changes, the lipid profile in this particular study remained unaltered.[8][9][10][11] In contrast, testosterone treatment in male T2DM mice was associated with increased hepatic insulin resistance.[2]
Quantitative Data on Lipid Metabolism
| Parameter | Rodent Model | Treatment Details | Key Findings | Reference |
| Plasma Cholesterol | Male Obese Zucker Rats | Chronic testosterone treatment (10 weeks) | Reduced plasma cholesterol levels | [7] |
| Plasma Triglycerides, Cholesterol, LDL, HDL, VLDL | Female Wistar Rats | Testosterone propionate (100mg/kg) for 30 days | No significant differences in all parameters | [8][9][10][11] |
| Liver Histology | Female Wistar Rats | Testosterone propionate (100mg/kg) for 30 days | Dilatations of hepatic sinusoids, fatty changes, and dysplasia of hepatocytes | [8][9][10][11] |
Modulation of Body Composition
Testosterone is well-recognized for its anabolic effects on muscle and its influence on adipose tissue distribution.
Increased Lean Mass and Reduced Fat Mass
In obese, hypogonadal male mice, testosterone supplementation has been shown to increase lean mass and reduce fat mass.[12] The increase in lean mass is attributed to the activation of the androgen receptor.[12] The reduction in body fat appears to be mediated, at least in part, by the aromatization of testosterone to estradiol (B170435) and its subsequent action on extrahypothalamic ERα signaling, which stimulates physical activity.[12] Studies in high-fat diet-fed male mice also demonstrated that testosterone treatment decreased fat content.[4]
Body Weight Regulation
The effect of testosterone on overall body weight can be variable. In male obese Zucker rats, testosterone supplements led to a reduction in body weight.[7] However, in a study with high-fat diet-fed male mice, there was no significant change in body mass over a 36-week treatment period, which was attributed to the dual effect of increased muscle mass and decreased adipose tissue mass.[4]
Quantitative Data on Body Composition
| Parameter | Rodent Model | Treatment Details | Key Findings | Reference |
| Body Weight | Male Obese Zucker Rats | Chronic testosterone treatment (10 weeks) | Reduced body weight | [7] |
| Fat Mass | Obese Hypogonadal Male Mice | Testosterone supplementation | Reduced fat mass | [12] |
| Lean Mass | Obese Hypogonadal Male Mice | Testosterone supplementation | Increased lean mass | [12] |
| Fat Content | High-Fat Diet Fed Male Mice | Testosterone treatment | Decreased fat content (<5% of total body mass) compared to control (>10%) | [4] |
Signaling Pathways
Testosterone exerts its metabolic effects through a complex network of signaling pathways, primarily involving the androgen receptor (AR).
Classical Androgen Receptor Signaling
The classical pathway involves testosterone binding to the intracellular AR. This complex then translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in metabolic processes.[13]
Non-Classical Signaling and Kinase Activation
Testosterone can also initiate rapid, non-genomic effects through membrane-associated ARs, leading to the activation of various kinase cascades.[13]
IGF-1/Akt/mTORC1 Pathway in Skeletal Muscle
Testosterone administration can enhance the IGF-1 signaling pathway in skeletal muscle, a key regulator of protein synthesis.[14] This involves the phosphorylation of Akt and downstream targets like mTOR, which promotes muscle growth.[14]
Caption: Testosterone-mediated activation of the IGF-1/Akt/mTORC1 pathway in skeletal muscle.
Hepatic Gluconeogenesis Regulation
In the liver of T2DM mice, testosterone has been shown to inhibit the Forkhead box protein O1 (FOXO1) through an interaction with the androgen receptor.[2][3] This leads to the downregulation of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing hepatic glucose production.[2][3]
Caption: Testosterone-mediated inhibition of hepatic gluconeogenesis.
Experimental Protocols
Standardized protocols are crucial for the reproducibility of findings in rodent studies. Below are generalized methodologies for key experiments.
Animal Models and Testosterone Administration
-
Animals: Male Wistar or Sprague-Dawley rats, or C57BL/6J mice are commonly used. Animals are often orchidectomized (castrated) to create a model of androgen deficiency, with a sham-operated group as a control.
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless a specific diet (e.g., high-fat diet) is part of the experimental design.
-
This compound Administration: this compound is dissolved in a vehicle such as sesame oil and administered via subcutaneous or intramuscular injections. Dosages and frequency vary depending on the study's objectives, but a common approach is weekly injections to maintain stable testosterone levels. For example, a weekly intramuscular injection of 7 mg/kg testosterone enanthate has been used in rats.[15]
Metabolic Assessments
-
Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose measurement is taken from the tail vein. A glucose solution (e.g., 2 g/kg body weight) is then administered intraperitoneally or orally. Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Following a short fasting period (e.g., 4-6 hours), a baseline blood glucose level is measured. Insulin (e.g., 0.75 U/kg body weight) is then injected intraperitoneally, and blood glucose is monitored at regular intervals to determine the rate of glucose disposal.
-
Serum Analysis: At the end of the study, animals are euthanized, and blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C. Commercially available ELISA kits or automated analyzers are used to measure concentrations of testosterone, insulin, glucose, cholesterol, triglycerides, HDL, and LDL.
-
Body Composition Analysis: Body composition (fat mass and lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal) and muscles.
Experimental Workflow
Caption: A generalized experimental workflow for studying the long-term metabolic effects of this compound in rodent models.
Conclusion
Long-term administration of this compound in rodent models profoundly impacts metabolic homeostasis. The evidence largely points towards beneficial effects on glucose metabolism, particularly in models of insulin resistance and type 2 diabetes, primarily through actions on skeletal muscle and the liver. The effects on lipid profiles are more varied and may depend on the specific experimental context. Furthermore, testosterone consistently demonstrates a role in promoting a healthier body composition by increasing lean mass and reducing adiposity. The underlying mechanisms are complex, involving both classical genomic and non-genomic signaling pathways. A thorough understanding of these effects, facilitated by the experimental approaches outlined in this guide, is crucial for the development of targeted therapeutic strategies for metabolic disorders associated with androgen deficiency.
References
- 1. Testosterone and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Testosterone supplementation improves glucose homeostasis despite increasing hepatic insulin resistance in male mouse model of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone supplementation improves insulin responsiveness in HFD fed male T2DM mice and potentiates insulin signaling in the skeletal muscle and C2C12 myocyte cell line | PLOS One [journals.plos.org]
- 5. Testosterone supplementation improves insulin responsiveness in HFD fed male T2DM mice and potentiates insulin signaling in the skeletal muscle and C2C12 myocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of testosterone on muscle insulin sensitivity and morphology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone supplementation in male obese Zucker rats reduces body weight and improves insulin sensitivity but increases blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Testosterone Reduces Body Fat in Male Mice by Stimulation of Physical Activity Via Extrahypothalamic ERα Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Testosterone Cypionate Signaling in Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) cypionate, a synthetic ester of testosterone, is a potent androgen that plays a pivotal role in the progression of prostate cancer. Its signaling pathways are complex, involving both classical genomic and rapid non-genomic mechanisms that ultimately drive tumor growth and survival. Understanding these intricate pathways is critical for the development of novel therapeutic strategies to combat this disease. This guide provides a detailed analysis of testosterone cypionate signaling in prostate cancer cells, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling cascades.
Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) remains a cornerstone of treatment.[1] However, the disease often progresses to a castration-resistant state where the androgen receptor (AR) signaling axis is reactivated through various mechanisms.[1][2] this compound, as a testosterone prodrug, directly engages these signaling pathways.[3]
Core Signaling Pathways
This compound exerts its effects on prostate cancer cells through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.
Classical Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene expression by the androgen receptor (AR), a ligand-activated transcription factor.[4]
-
Ligand Binding and Receptor Activation: Testosterone, released from this compound, diffuses across the cell membrane and can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[3] Both testosterone and DHT bind to the AR in the cytoplasm, inducing a conformational change.[5] DHT generally exhibits a higher binding affinity for the AR compared to testosterone.[3][5]
-
Nuclear Translocation and DNA Binding: Upon ligand binding, the AR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] The AR homodimers then bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[4]
-
Transcriptional Regulation: The AR, bound to AREs, recruits co-activator and co-repressor proteins to modulate the transcription of a wide array of genes involved in cell proliferation, survival, and differentiation.[1][4] A key target gene is KLK3, which encodes for prostate-specific antigen (PSA).[6][7]
Non-Genomic Signaling Pathway
In addition to its genomic actions, testosterone can elicit rapid cellular responses through non-genomic signaling pathways that do not require direct gene transcription.[8] These effects are often mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.[8][9]
-
Activation of Kinase Cascades: Membrane-associated AR can rapidly activate various kinase signaling cascades upon testosterone binding.[8] This includes the Src/Ras/Raf/MEK/ERK (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][8][9]
-
Downstream Effects: Activation of these kinase cascades leads to the phosphorylation of downstream effector proteins, influencing cellular processes such as cell proliferation, migration, and survival.[8] Notably, activated ERK can also phosphorylate and further activate the nuclear AR, creating a crosstalk between the non-genomic and genomic pathways.[1][8]
Quantitative Data Summary
The cellular response to this compound in prostate cancer is highly dependent on the concentration of the androgen and the specific cell line. The following tables summarize key quantitative data from studies on androgen-sensitive LNCaP prostate cancer cells.
Table 1: Dose-Response of Testosterone on LNCaP Cell Viability
| Testosterone Concentration | Cell Viability / Metabolic Activity (% of Control) | Reference |
| 1 nM | Stimulation of AR activity | [10] |
| 0.1 - 1 nM | Stimulation of proliferation | [11] |
| 10 nM | No stimulation of proliferation | [11] |
| 62.5 µM | 33% | [12] |
| 250 µM | 18% | [12] |
| 1000 µM (1 mM) | 11% | [12] |
| 4000 µM (4 mM) | 11.5% | [12] |
Table 2: Androgen Receptor Binding Affinity
| Ligand | Relative Binding Affinity (RBA) | Notes | Reference |
| Dihydrotestosterone (DHT) | Higher than Testosterone | Binds with ~2-fold higher affinity and has a ~5-fold decreased dissociation rate compared to testosterone. | [5] |
| Testosterone | Lower than DHT | - | [5] |
| R1881 (Synthetic Androgen) | High Affinity | Often used experimentally as a stable AR agonist. | [13] |
Table 3: Androgen-Regulated Gene Expression in LNCaP Cells
| Gene | Regulation by Androgen | Fold Change | Time Point | Reference |
| KLK3 (PSA) | Up-regulated | Sharp Increase | 24 h | [6] |
| FKBP5 | Up-regulated | > 2-fold | 24 h | [2] |
| TMPRSS2 | Up-regulated | > 2-fold | 4 h | [14] |
| NKX3-1 | Up-regulated | > 2-fold | 4 h | [14] |
| Multiple Genes | Up-regulated (319 genes) | Varies | 24 h | [15] |
| Multiple Genes | Down-regulated (300 genes) | Varies | 24 h | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound signaling. Below are outlines of key experimental protocols.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[16]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: Treat LNCaP cells with this compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., AR, p-ERK, PSA) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Treat LNCaP cells with this compound and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers (e.g., for KLK3, FKBP5), and a fluorescent DNA-binding dye (e.g., SYBR Green).[19]
-
Amplification and Detection: Perform the qPCR in a real-time PCR cycler, which measures the fluorescence at each cycle of amplification.
-
Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).[19]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the DNA binding sites of a specific protein, such as the androgen receptor.
-
Cross-linking: Treat LNCaP cells with this compound and then cross-link proteins to DNA with formaldehyde.[20][21]
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).[21]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the androgen receptor to pull down AR-bound DNA fragments.[20][22]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA regions (e.g., AREs in the KLK3 promoter) or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[22][23]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Androgen Receptor and Androgen on Gene Expression in Prostate Stromal Fibroblasts and Paracrine Signaling to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long terminal repeats act as androgen-responsive enhancers for the PSA-kallikrein locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 9. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Androgen receptor DNA binding and chromatin accessibility profiling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Comprehensive genomics in androgen receptor-dependent castration-resistant prostate cancer identifies an adaptation pathway mediated by opioid receptor kappa 1 - PMC [pmc.ncbi.nlm.nih.gov]
gene expression profiling after testosterone cypionate treatment in vivo
An In-depth Technical Guide to Gene Expression Profiling After In Vivo Testosterone (B1683101) Cypionate Treatment
Introduction
Testosterone, a primary androgen, is a critical signaling molecule that orchestrates a wide array of physiological processes, from sexual development to the regulation of muscle mass and bone density. Its influence is primarily mediated through the modulation of gene expression. Testosterone cypionate is a long-acting ester of testosterone frequently utilized in both clinical settings for hormone replacement therapy and in preclinical research to investigate the hormone's biological effects. Understanding the precise changes in the transcriptome following testosterone administration is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core methodologies, signaling pathways, and significant findings related to in vivo gene expression profiling after this compound treatment.
Testosterone Signaling Pathways
Testosterone exerts its effects on gene expression primarily through a classical genomic pathway involving the androgen receptor (AR), a ligand-activated transcription factor.[1][2] Upon entering the cell, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), or it can bind directly to the AR in the cytoplasm.[3][4] This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).[1][5] The activated AR-ligand complex then homodimerizes and translocates to the nucleus.[5] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][5] This binding, along with the recruitment of co-regulatory proteins (coactivators and corepressors), initiates or suppresses the transcription of androgen-responsive genes, leading to changes in cellular function.[1][6]
In addition to this classical pathway, testosterone can also initiate rapid, non-genomic effects through non-classical pathways that involve the activation of kinase signaling cascades and changes in intracellular calcium levels.[6][7][8]
Experimental Protocols
Detailed and consistent experimental design is fundamental to obtaining reliable gene expression data. The following protocols outline a typical in vivo study investigating the effects of this compound.
1. Animal Model and Treatment
-
Model: Male mice or rats are commonly used. To isolate the effects of exogenous testosterone, animals often undergo orchiectomy (castration) to create a hypogonadal state, followed by a washout period.
-
Administration: this compound is administered via intramuscular (IM) injection, typically into the gluteal muscle.[9][10] The vehicle is often a sterile oil, such as sesame oil.[9]
-
Dosage: Dosages vary depending on the study's aim (e.g., physiological replacement vs. supraphysiological levels). A common replacement dose in hypogonadal men is 50-400 mg every two to four weeks.[10] In mouse studies, doses like 0.2 mg/kg have been used.[11] For instance, a study on prostate cancer PDX models used 10 µL of 100 mg/mL this compound administered every two weeks.[9]
-
Duration: Treatment duration can range from days to several months, depending on the biological process being investigated.[9][11] For transcriptomic analysis, tissues are often harvested at specific time points after administration to capture early and late gene responses.[9][12]
2. Tissue Collection and RNA Isolation
-
Tissue Harvesting: At the designated endpoint, animals are euthanized, and target tissues (e.g., skeletal muscle, prostate, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to preserve RNA integrity.
-
RNA Extraction: Total RNA is isolated from the tissue samples using commercially available kits (e.g., RNeasy kits, Qiagen) or a TRIzol-based method, following the manufacturer's protocols.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA integrity is crucial and is typically evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN); a RIN > 8 is generally considered suitable for downstream applications like RNA-Seq.
3. Gene Expression Profiling
-
Microarray Analysis: This technique involves hybridizing labeled cDNA or cRNA from the samples to a chip containing thousands of known DNA probes. The intensity of the hybridization signal for each probe corresponds to the expression level of that specific gene.[12][13]
-
RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive and quantitative view of the transcriptome. The process involves converting RNA to a library of cDNA fragments, followed by sequencing on a platform (e.g., Illumina). The resulting sequence reads are then aligned to a reference genome to determine the expression level of each gene.[9][14]
4. Data Analysis Pipeline
-
Quality Control: Raw sequencing data (for RNA-Seq) undergoes quality checks (e.g., using FastQC). Adapters and low-quality reads are trimmed.[14]
-
Alignment and Quantification: Reads are aligned to a reference genome, and the number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to identify genes that are significantly upregulated or downregulated between the testosterone-treated and control groups, typically using criteria like a p-adjusted value < 0.05 and a log2 fold change threshold.[14]
-
Pathway and Functional Enrichment Analysis: Gene Set Enrichment Analysis (GSEA) or other tools are used to identify biological pathways, molecular functions, and cellular components that are over-represented in the list of differentially expressed genes.[9][14]
Summary of Gene Expression Changes Post-Treatment
This compound treatment induces significant and tissue-specific changes in gene expression. The most extensively studied tissues are skeletal muscle, due to testosterone's anabolic effects, and the prostate, due to its role in prostate cancer.
Skeletal Muscle
Testosterone is a potent anabolic agent that promotes muscle hypertrophy. Gene expression studies have revealed that it modulates pathways involved in nutrient metabolism, myogenesis, and protein turnover.[12][13]
-
Upregulated Genes & Pathways: Studies have shown that testosterone treatment upregulates genes involved in myogenesis, muscle protein synthesis, and metabolic pathways.[12][15] This includes key myogenic regulatory factors and genes associated with glucose and amino acid transport.[13][16]
-
Downregulated Genes & Pathways: Conversely, testosterone has been found to negatively regulate genes that inhibit muscle growth and glycogen (B147801) synthesis, such as the insulin (B600854) signaling suppressor molecule Grb10.[13]
| Gene Symbol | Gene Name | Regulation | Biological Process / Pathway |
| MYOD1 | Myogenic Differentiation 1 | Up | Myogenesis, Muscle System Process[16] |
| WNT4 | Wnt Family Member 4 | Up | Bone Metabolism, Myogenesis[16] |
| IGF1 | Insulin Like Growth Factor 1 | Up | Muscle Protein Synthesis, Anabolism[17] |
| MYOG | Myogenin | Up | Myogenesis, Muscle Development[17] |
| Glut3 (SLC2A3) | Solute Carrier Family 2 Member 3 | Up | Glucose Transport, Nutrient Availability[13] |
| SAT2 (SLC38A2) | Solute Carrier Family 38 Member 2 | Up | Amino Acid Transport, Nutrient Availability[13] |
| Grb10 | Growth Factor Receptor Bound Protein 10 | Down | Negative Regulation of Insulin Signaling[13] |
| PPP1R1A | Protein Phosphatase 1 Regulatory Inhibitor Subunit 1A | Down | Inhibition of Glycogen Synthesis[13] |
Prostate Tissue
In the context of the prostate, particularly prostate cancer, androgen signaling is a primary driver of cell growth and survival.[3][18] Gene expression profiling helps elucidate the mechanisms of both normal prostate function and the progression to castration-resistant prostate cancer (CRPC).
-
AR Signaling: As expected, testosterone treatment robustly increases the expression of a wide range of AR target genes. Gene Set Enrichment Analysis (GSEA) consistently shows that the androgen response pathway is highly enriched following treatment.[9][14]
-
Metabolism and Proliferation: Androgen treatment upregulates numerous metabolic pathways, highlighting the role of the AR as a master regulator of prostate cancer cell metabolism.[14] It also affects the expression of genes that control the cell cycle and proliferation, such as MYC.[18] In some contexts of supraphysiological testosterone, it can paradoxically suppress genes related to the cell cycle (e.g., E2F targets, G2M checkpoint genes).[9]
| Gene Symbol | Gene Name | Regulation | Biological Process / Pathway |
| KLK3 (PSA) | Kallikrein Related Peptidase 3 | Up | Androgen Response, Prostate Function[3] |
| TMPRSS2 | Transmembrane Serine Protease 2 | Up | Androgen Response[3] |
| MYC | MYC Proto-Oncogene | Modulated | Cell Cycle, Proliferation[18] |
| E2F Targets | E2F Transcription Factor Targets | Down (Supraphysiological T) | Cell Cycle, G1/S Transition[9] |
| G2M Checkpoint Genes | Genes involved in G2/M Checkpoint | Down (Supraphysiological T) | Cell Cycle Regulation[9] |
Conclusion
Gene expression profiling following in vivo this compound administration is a powerful methodology for dissecting the molecular mechanisms of androgen action. Through techniques like RNA-Seq and microarray analysis, researchers have identified extensive, tissue-specific transcriptional networks regulated by testosterone. These findings have profound implications for developing anabolic therapies for muscle wasting conditions and for understanding and treating prostate cancer.[12][19] Future research will benefit from standardized protocols and the integration of transcriptomic data with other 'omic' datasets, such as proteomics and ChIP-Seq, to build a more complete picture of androgen receptor signaling and its physiological consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Response to supraphysiological testosterone is predicted by a distinct androgen receptor cistrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional profiling of testosterone-regulated genes in the skeletal muscle of human immunodeficiency virus-infected men experiencing weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testosterone modulates gene expression pathways regulating nutrient accumulation, glucose metabolism and protein turnover in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Testosterone Modulation of Muscle Transcriptomic Profile During Lifestyle Therapy in Older Men with Obesity and Hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic Analysis of Testosterone-Treated Tissues: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in the proteomic analysis of tissues treated with testosterone (B1683101) esters, such as testosterone cypionate. By leveraging advanced mass spectrometry-based proteomics, researchers can elucidate the molecular mechanisms underlying testosterone's effects on various tissues, identify biomarkers, and accelerate the development of androgen-related therapies.
Introduction to Testosterone and Proteomics
Testosterone, a primary androgenic hormone, exerts profound effects on a multitude of tissues, including muscle, liver, and reproductive organs. Its influence extends to the regulation of protein synthesis, cellular proliferation, and metabolic pathways. The administration of testosterone esters like this compound is a common practice in hormone replacement therapy and is also illicitly used for performance enhancement. Understanding the downstream proteomic alterations in response to supraphysiological or therapeutic doses of testosterone is crucial for comprehending its physiological and pathological roles.
Proteomics, the large-scale study of proteins, offers a powerful lens to investigate these changes. By identifying and quantifying the entire protein complement (proteome) of a cell or tissue, researchers can map the complex biological responses to testosterone treatment. This guide will detail the experimental workflows, present exemplary quantitative data, and illustrate the key signaling pathways involved.
Experimental Protocols for Proteomic Analysis
A robust and reproducible experimental workflow is fundamental to a successful proteomics study. The following sections outline a generalized protocol for the analysis of tissue samples following this compound administration, drawing from established methodologies in the field.[1][2][3][4]
Tissue Collection and Preparation
-
Tissue Harvesting : Following the experimental endpoint, tissues of interest (e.g., skeletal muscle, liver) are rapidly excised.
-
Washing : Tissues should be washed with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.[2]
-
Homogenization : The tissue is minced and homogenized in a lysis buffer. A common lysis buffer for tissue proteomics is a urea-based buffer (e.g., 8 M urea (B33335), 50 mM Tris pH 8.0, 75 mM NaCl) supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[2]
-
Sonication : To ensure complete cell lysis and shearing of nucleic acids, the homogenate is sonicated on ice.
-
Centrifugation : The lysate is then centrifuged at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. The supernatant containing the soluble proteins is carefully collected.[1]
-
Protein Quantification : The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford assay.[1]
Protein Digestion
-
Reduction and Alkylation : Disulfide bonds within the proteins are reduced using an agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by incubation. Subsequently, the free cysteine residues are alkylated with iodoacetamide (B48618) (IAA) to prevent the reformation of disulfide bonds.[2]
-
Enzymatic Digestion : The protein mixture is diluted to reduce the urea concentration (typically to < 1 M) to allow for efficient enzymatic digestion. Trypsin is the most commonly used protease, as it cleaves proteins C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable length for mass spectrometry analysis. The digestion is typically carried out overnight at 37°C.[2][4]
Peptide Cleanup and Labeling (Optional)
-
Desalting : The resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) with C18 cartridges or stage tips to remove salts and detergents that can interfere with mass spectrometry analysis.[1]
-
Quantitative Labeling : For relative quantification, peptides can be labeled with isobaric tags, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[1][2][5] This allows for the multiplexing of several samples in a single mass spectrometry run, improving throughput and quantitative accuracy.[6]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) : The complex peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides are separated based on their hydrophobicity over a gradient of increasing organic solvent.[7]
-
Tandem Mass Spectrometry (MS/MS) : The separated peptides are introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument operates in a data-dependent acquisition mode, where it first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides (MS1). The most intense ions are then selected for fragmentation (MS2), and the m/z of the resulting fragment ions are measured.
Data Analysis
-
Database Searching : The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Sequest. This process identifies the amino acid sequence of the peptides.[8][9]
-
Protein Identification and Quantification : Peptides are assembled into protein identifications. For label-free quantification, the intensity of the MS1 peaks for each peptide is used to determine relative protein abundance. For label-based methods, the intensities of the reporter ions from the TMT or iTRAQ tags are used.[2]
-
Statistical Analysis : Statistical tests are applied to identify proteins that are differentially expressed between the testosterone-treated and control groups. A fold-change cutoff and a p-value or false discovery rate (FDR) threshold are typically used to determine significance.[8][9]
-
Bioinformatics Analysis : Differentially expressed proteins are further analyzed using bioinformatics tools to identify enriched biological pathways (e.g., Gene Ontology, KEGG pathway analysis) and protein-protein interaction networks.[9][10]
Quantitative Data Presentation
The following tables summarize exemplary quantitative proteomic data from studies investigating the effects of testosterone treatment on different tissues.
Muscle Proteome Dynamics
A study on healthy men undergoing an energy deficit while receiving weekly 200 mg testosterone enanthate injections revealed a broad stimulatory effect on the synthesis rates of various muscle proteins.[11][12][13]
| Protein Category | Representative Proteins | Observed Effect | Reference |
| Myofibrillar | Myosin, Actin, Titin | Numerically higher fractional synthesis rates in the testosterone group compared to placebo.[13][14] | [11][12][13] |
| Mitochondrial | ATP synthase subunits, Cytochrome c oxidase subunits | Numerically higher fractional synthesis rates in the testosterone group.[13][14] | [11][12][13] |
| Sarcoplasmic | Glycolytic enzymes, Creatine kinase | Numerically higher fractional synthesis rates in the testosterone group.[12][14] | [11][12][13] |
Submandibular Gland Proteome (Rat Model)
Long-term exposure to supraphysiological levels of testosterone in male rats resulted in the modulation of several proteins in the submandibular gland.[15]
| Protein | Gene Symbol | Fold Change (Testosterone vs. Control) | Function | Reference |
| Kallikrein-3 | Klk3 | Upregulated | Serine protease | [15] |
| Kallikrein-6 | Klk6 | Downregulated | Serine protease | [15] |
| Kallikrein-7 | Klk7 | Downregulated | Serine protease | [15] |
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conceptualizing complex processes in proteomics and cell signaling. The following diagrams were generated using the Graphviz DOT language.
General Proteomics Workflow
Caption: A generalized workflow for tissue proteomics analysis.
Testosterone Signaling Pathways
Testosterone can signal through both classical (genomic) and non-classical (non-genomic) pathways to exert its effects on cells.[16][17][18]
Caption: Overview of classical and non-classical testosterone signaling pathways.
PI3K/Akt/mTOR Signaling in Muscle Hypertrophy
Testosterone is known to activate the PI3K/Akt/mTOR pathway, a key regulator of muscle protein synthesis and hypertrophy.[19][20]
Caption: Testosterone-mediated activation of the PI3K/Akt/mTOR pathway.
Conclusion
The proteomic analysis of this compound-treated tissues is a multifaceted process that provides invaluable insights into the molecular underpinnings of androgen action. This guide has outlined the core experimental procedures, from sample preparation to data analysis, presented examples of quantitative data, and visualized key biological pathways. By employing these advanced techniques, researchers can continue to unravel the complex roles of testosterone in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Video: Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples [jove.com]
- 2. Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples [jove.com]
- 3. Quantitative Proteomic Analysis of Mass Limited Tissue Samples for Spatially Resolved Tissue Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome analysis of tissues by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMT-Based Proteomics Profiling of Bovine Liver Underscores Protein Markers of Anabolic Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome-scale tissue mapping using mass spectrometry based on label-free and multiplexed workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proteomic analysis reveals proteins and pathways associated with declined testosterone production in male obese mice after chronic high-altitude exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics analysis reveals the key proteins related to semen quality in Niangya yaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Testosterone on Mixed-Muscle Protein Synthesis and Proteome Dynamics During Energy Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Long-Term Exposure to Supraphysiological Levels of Testosterone Impacts Rat Submandibular Gland Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. Testosterone signaling pathways for reducing neuropathic pain in a rat model of spinothalamic tract lesion - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Testosterone Delivery: A Technical Guide to the Pharmacokinetics and Bioavailability of Novel Testosterone Cypionate Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) replacement therapy (TRT) is a cornerstone in the management of male hypogonadism. Historically, intramuscular injections of testosterone cypionate have been the standard of care. However, traditional formulations are often associated with undesirable pharmacokinetic profiles, characterized by supraphysiological peaks and sub-therapeutic troughs. This has spurred the development of novel formulations aimed at providing more stable and physiological testosterone levels. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of these emerging this compound formulations, with a focus on subcutaneous administration and other advancements in delivery systems. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis.
Introduction to this compound and the Need for Novel Formulations
This compound is an oil-soluble 17(beta)-cyclopentylpropionate ester of the primary androgenic hormone, testosterone.[1] Esterification of testosterone at the 17β-carbon increases its solubility in oil and prolongs its duration of action, allowing for slower release from the injection site.[2][3] The traditional administration of this compound via deep intramuscular (IM) injection every two to four weeks often results in significant fluctuations in serum testosterone levels.[1][2] These fluctuations can lead to variations in mood, energy, and libido, and the supraphysiological peaks may increase the risk of adverse effects such as erythrocytosis.[2][4]
The drive to improve patient experience and therapeutic efficacy has led to research and development of novel formulations and delivery systems. The primary goals of these new approaches are to:
-
Achieve and maintain serum testosterone levels within the normal physiological range.
-
Minimize peak-to-trough fluctuations.
-
Improve patient convenience and adherence, often through enabling self-administration.
-
Reduce injection site pain and adverse reactions.
Recent advancements have focused on alternative routes of administration, such as subcutaneous injections, and the development of new delivery vehicles and devices, including single-dose vials and prefilled syringes.[5][6]
Pharmacokinetics of this compound Formulations
The pharmacokinetic profile of a testosterone formulation dictates its clinical utility. Key parameters include the maximum serum concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC).
Traditional Intramuscular (IM) Injection
Intramuscularly injected this compound is slowly absorbed from the lipid phase, with an approximate half-life of eight days.[1] A typical 200 mg IM injection leads to a sharp increase in serum testosterone, with a Cmax that is often supraphysiological, occurring between 4 to 5 days post-injection.[2][3][7] Following this peak, testosterone levels decline, sometimes falling below the therapeutic range before the next scheduled dose.[2][3]
Novel Formulation: Subcutaneous (SC) Injection
Subcutaneous administration of this compound has emerged as a favorable alternative to deep IM injections. Studies have demonstrated that the SC route provides comparable total testosterone exposure to the IM route, but with attenuated peak concentrations and more stable serum levels throughout the dosing interval.[8]
One of the significant advantages of SC injections is the potential for more frequent, lower-dose administration (e.g., weekly), which mimics the endogenous diurnal rhythm of testosterone more closely than bi-weekly IM injections.[9] This leads to a more stable pharmacokinetic profile, keeping testosterone levels within the desired therapeutic range.[4][10] Patients have also reported a marked preference for SC injections due to reduced pain and anxiety, and the ease of self-administration.[8]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of different this compound formulations from various studies.
Table 1: Pharmacokinetic Parameters of Intramuscular this compound (200 mg)
| Parameter | Value | Study Reference |
| Cmax (Maximum Concentration) | 1,112 ± 297 ng/dL | [2][3] |
| Tmax (Time to Cmax) | 4-5 days | [2][3] |
| Cavg (Average Concentration at Day 14) | ~400 ng/dL | [2][3] |
| Half-life | ~8 days | [1] |
Table 2: Comparative Pharmacokinetics of Subcutaneous (SC) vs. Intramuscular (IM) this compound/Enanthate
| Parameter | Subcutaneous (SC) | Intramuscular (IM) | Study Reference |
| Dose-normalized AUC | 1.7 ± 0.6 nmol·days/L/mg | 1.9 ± 0.6 nmol·days/L/mg | [8] |
| Mean Total Testosterone (weekly dosing) | 627 ± 206 ng/dL | Not specified in this study | [8] |
Note: Testosterone enanthate and cypionate are considered functionally interchangeable due to their highly similar pharmacokinetic profiles.[11]
Table 3: Bioavailability of Various Testosterone Formulations
| Formulation | Administration Route | Estimated Bioavailability | Study Reference |
| This compound/Enanthate | Intramuscular | ~90-100% | [4][9] |
| Testosterone Gels | Transdermal | 9-14% | [9][12][13] |
| Testosterone Patches | Transdermal | ~10% | [4] |
| Testosterone Undecanoate | Oral | 6.83 ± 3.32% | [14] |
| Micronized Testosterone | Oral | 3.56 ± 2.45% | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of protocols from key research on novel this compound formulations.
Protocol for Bioequivalence Study of Two Intramuscular Formulations
-
Study Design: An open-label, two-treatment, two-period, single-dose crossover study was designed to evaluate the bioequivalence of a reformulated this compound solution against the currently marketed formulation.[15]
-
Participants: The study enrolled hypogonadal male subjects.[15]
-
Intervention: Participants received a single 200 mg intramuscular dose of the test formulation and the reference formulation in a crossover fashion.[15]
-
Pharmacokinetic Sampling: Blood samples for the determination of total testosterone concentrations were collected at pre-dose (-1, -0.5, -0.25, and 0 hours) and at multiple time points post-dose (1, 8, 24, 36, 48, 72, 96, 120, 144, 168, 240, 336, and 480 hours).[15]
-
Data Analysis: Pharmacokinetic parameters including Cmax, AUClast (Area Under the Curve to the last measurable concentration), and AUCinf (Area Under the Curve extrapolated to infinity) were calculated. Baseline correction for endogenous testosterone was performed using the mean of the pre-dose samples.[15]
Protocol for Comparing Subcutaneous vs. Intramuscular Administration
-
Study Design: A prospective, open-label, crossover study was conducted.[16]
-
Participants: The study involved transgender male participants on stable intramuscular testosterone therapy.[16]
-
Intervention: Participants self-injected this compound or enanthate intramuscularly for 3 weeks, followed by subcutaneous injections for 8 weeks.[16]
-
Pharmacokinetic Sampling: Trough serum testosterone concentrations were measured weekly. Serial total serum testosterone levels were determined on post-injection days 1, 3, and 5 during weeks 3 (IM phase) and 11 (SC phase).[16]
-
Data Analysis: The dose-normalized Area Under the Time-Concentration Curve (AUC) was calculated for both routes of administration to compare total testosterone exposure.[16]
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. Pharmacology of testosterone replacement therapy preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. In Brief: Azmiro — A Single-Dose Injectable Formulation of this compound | The Medical Letter Inc. [secure.medicalletter.org]
- 6. datainsightsmarket.com [datainsightsmarket.com]
- 7. This compound | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Absolute bioavailability of testosterone after oral administration of testosterone-undecanoate and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Pharmacokinetics and Acceptability of Subcutaneous Injection of Testosterone Undecanoate | CoLab [colab.ws]
Testosterone Cypionate's Interaction with the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Testosterone (B1683101) cypionate, a synthetic derivative of testosterone, exerts its biological effects primarily through its conversion to testosterone and subsequently to the more potent androgen, dihydrotestosterone (B1667394) (DHT). These androgens interact with the androgen receptor (AR), a ligand-activated transcription factor, to modulate gene expression and cellular signaling. This technical guide provides an in-depth analysis of the interaction between testosterone/DHT and the androgen receptor, with a focus on binding affinities, receptor activation, and the resultant downstream signaling pathways. Detailed experimental methodologies for key assays are provided, alongside visualizations of the core signaling cascades to facilitate a comprehensive understanding for research and development applications.
Introduction to Testosterone Cypionate and the Androgen Receptor
This compound is an injectable, oil-soluble ester of testosterone. Its esterification slows the release of testosterone from the injection site, providing a sustained therapeutic effect. Once in circulation, esterases cleave the cypionate ester, releasing free testosterone. Testosterone then acts on target tissues, where it can either bind directly to the androgen receptor or be converted by the enzyme 5α-reductase to dihydrotestosterone (DHT), which exhibits a higher binding affinity for the AR.[1][2]
The androgen receptor is a member of the nuclear receptor superfamily and is encoded by a single gene on the X chromosome.[1] The concept of AR subtypes, such as alpha and beta, is not supported by current research in the same way it is for estrogen receptors; instead, a single AR protein with various splice variants is recognized.[2][3] These splice variants, particularly those lacking the ligand-binding domain, play a significant role in pathologies such as castration-resistant prostate cancer.
Quantitative Analysis of Ligand-Receptor Interaction
The affinity of testosterone and its metabolite, DHT, for the androgen receptor is a critical determinant of their biological potency. Dihydrotestosterone consistently demonstrates a higher binding affinity for the AR compared to testosterone.[1][2] This difference in affinity contributes to the more potent androgenic effects of DHT in tissues where 5α-reductase is present.
| Ligand | Receptor | Binding Affinity (Kd) | Potency Comparison |
| Dihydrotestosterone (DHT) | Androgen Receptor (Rat) | ~0.2-0.5 nM[4][5] | Higher affinity[1][2] |
| Testosterone | Androgen Receptor (Rat) | ~0.2-0.5 nM[4] | Lower affinity[1][2] |
Note: Kd values can vary based on experimental conditions and tissue source. The provided values are approximations from available literature.
Androgen Receptor Signaling Pathways
The interaction of testosterone and DHT with the androgen receptor initiates two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene transcription. Upon ligand binding in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Non-Genomic Signaling Pathway
In addition to its genomic effects, the androgen receptor can mediate rapid, non-transcriptional signaling events from the cytoplasm or cell membrane.[1] This non-genomic pathway involves the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to rapid cellular responses.
Androgen Receptor Splice Variants
Androgen receptor splice variants (AR-Vs) are truncated forms of the AR that often lack the ligand-binding domain (LBD). As a result, these variants are constitutively active, meaning they can translocate to the nucleus and initiate gene transcription in the absence of androgens. This compound and its active metabolites do not directly interact with or regulate the activity of these LBD-lacking AR-Vs in a conventional ligand-binding manner. The expression of certain AR-Vs, such as AR-V7, is associated with resistance to androgen deprivation therapy in prostate cancer.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (e.g., testosterone, DHT)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and a known standard (unlabeled R1881).
-
In assay tubes, combine the prostate cytosol, [³H]-R1881, and either the test compound, standard, or buffer (for total binding).
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to separate bound from unbound radioligand.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxyapatite pellet to remove any remaining unbound radioligand.
-
Add scintillation cocktail to the pellet and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50). This value can be used to determine the binding affinity (Ki).
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to a ligand.
Materials:
-
Mammalian cell line (e.g., HEK293T, PC-3)
-
AR expression vector
-
Reporter vector containing an ARE-driven luciferase or other reporter gene
-
Transfection reagent
-
Cell culture medium
-
Test compound
-
Luminometer or appropriate detection instrument
Procedure:
-
Co-transfect the mammalian cells with the AR expression vector and the ARE-reporter vector.
-
Plate the transfected cells into a multi-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells to allow for AR-mediated reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the dose-response curve and determine the EC50 value, the concentration of the test compound that elicits a half-maximal response.
Conclusion
This compound serves as a pro-drug for testosterone, which, along with its more potent metabolite DHT, activates the androgen receptor. The interaction of these androgens with the AR initiates both genomic and non-genomic signaling pathways, leading to a wide range of physiological effects. While DHT exhibits a higher binding affinity for the AR, both androgens play crucial roles in male physiology. The emergence of androgen receptor splice variants that lack the ligand-binding domain presents a significant challenge in the context of androgen-targeted therapies. A thorough understanding of these molecular interactions and the availability of robust experimental protocols are essential for the continued development of novel therapeutics targeting the androgen receptor signaling axis.
References
- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative studies of the estrogen receptors beta and alpha and the androgen receptor in normal human prostate glands, dysplasia, and in primary and metastatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Testosterone Cypionate in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101), a primary androgenic hormone, has demonstrated significant immunomodulatory properties, with a growing body of evidence suggesting its crucial role in the regulation of inflammatory responses. This technical guide provides an in-depth exploration of the effects of testosterone cypionate, a widely used testosterone ester, on key inflammatory pathways and markers. It summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the intricate signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of androgens in inflammatory and autoimmune diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including cardiovascular disorders, metabolic syndrome, and autoimmune conditions. Sex hormones, particularly testosterone, have emerged as significant modulators of the immune system, with evidence pointing towards a generally anti-inflammatory role.[1][2] this compound, a synthetic ester of testosterone, is a long-acting formulation commonly used in testosterone replacement therapy.[3] Understanding its specific impact on inflammatory processes is crucial for developing novel therapeutic strategies.
This guide will delve into the molecular mechanisms by which this compound influences inflammatory responses, with a focus on its interaction with key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and its effects on the production of pro- and anti-inflammatory cytokines.
Quantitative Effects of Testosterone on Inflammatory Markers
The influence of testosterone on inflammatory markers has been investigated in numerous in vitro, in vivo, and clinical studies. While the general consensus points towards an anti-inflammatory effect, the magnitude and even the direction of these effects can vary depending on the study design, the model system, and the specific testosterone ester used. The following tables summarize key quantitative findings.
Table 1: Effects of Testosterone Treatment on Pro-Inflammatory Cytokines
| Cytokine | Study Type | Model | Testosterone Formulation | Dose | Duration | Key Findings | Reference(s) |
| TNF-α | In vivo | Orchidectomized rats | This compound | 5 mg/kg every other day | 4 weeks | Significant increase in plasma TNF-α when combined with ethanol | [4] |
| In vitro | Mouse Macrophages (RAW264.7) | Testosterone | 1 µM | 24 hours | Significantly decreased LPS-induced TNF-α production | [5] | |
| Clinical Trial | Hypogonadal Men | Testosterone (Sustanon) | 200 mg every 2 weeks | 3 months | No significant effect on TNF-α levels | [1] | |
| IL-1β | In vitro | Human Monocytes | Testosterone | Physiological concentrations | Not specified | Increased percentage of IL-1β-producing monocytes | [6] |
| Clinical Trial | Hypogonadal Men | Testosterone (Sustanon) | Not specified | Not specified | Reduction in IL-1β | [7] | |
| IL-6 | In vivo | Orchidectomized rats | Testosterone Enanthate | 7 mg/kg weekly | 8 weeks | No significant alteration of increased IL-6 levels | [4] |
| Clinical Trial | Hypogonadal men with Type 2 Diabetes | Testosterone (Sustanon) | 200 mg every 2 weeks | 3 months | No significant effect on IL-6 levels | [8] | |
| In vivo | Mice with CCl4-induced liver injury | Testosterone | 4 mg/kg | 2-4 weeks | Significant decrease in serum IL-6 | [9] |
Table 2: Effects of Testosterone Treatment on Anti-Inflammatory Cytokines and Other Markers
| Marker | Study Type | Model | Testosterone Formulation | Dose | Duration | Key Findings | Reference(s) |
| IL-10 | Clinical Trial | Hypogonadal Men | Testosterone (Sustanon) | Not specified | Not specified | Increase in IL-10 | [7] |
| C-Reactive Protein (CRP) | Clinical Trial | Older Men | Transdermal Testosterone | Not specified | 36 months | Less steep increase in CRP compared to placebo | |
| Cross-sectional Study | Men | Endogenous Testosterone | N/A | N/A | Inverse association between total testosterone and CRP levels | [10] | |
| Clinical Trial | Hypogonadal men with Type 2 Diabetes | Testosterone (Sustanon) | 200 mg every 2 weeks | 3 months | No significant effect on CRP levels | [8] |
Signaling Pathways Modulated by this compound
Testosterone's immunomodulatory effects are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[11] Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes. One of the key inflammatory pathways influenced by testosterone is the NF-κB signaling cascade.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]
Testosterone has been shown to suppress NF-κB activation.[13] This can occur through multiple mechanisms, including the AR-mediated upregulation of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in inflammatory responses.
In Vitro Macrophage Cytokine Production Assay
This protocol describes how to assess the effect of this compound on cytokine production by macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Testosterone Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., ethanol) for 24 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a non-stimulated control group.
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB Activation
This protocol details the steps to measure the activation of the NF-κB pathway by assessing the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Treated cell lysates (from a similar experiment as in 4.1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding loading buffer and heating.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Androgen Receptor Binding Assay
This competitive binding assay is used to determine the binding affinity of this compound to the androgen receptor.
Materials:
-
Purified androgen receptor protein
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)
-
This compound
-
Assay buffer
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of tubes, combine a fixed amount of purified androgen receptor and radiolabeled androgen with increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound and unbound radioligand (e.g., using charcoal-dextran).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of specific binding).
Conclusion
The available evidence strongly suggests that this compound plays a significant role in modulating inflammatory responses, primarily through the suppression of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway. However, the precise effects and their clinical relevance can be influenced by various factors, including dosage, duration of treatment, and the underlying physiological state. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the immunomodulatory properties of this compound and explore its therapeutic potential in a range of inflammatory conditions. Further research focusing specifically on this compound in well-controlled in vitro and in vivo models is warranted to provide a more definitive understanding of its role in inflammation.
References
- 1. The Anti-Inflammatory Effects of Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between circulating testosterone and inflammatory cytokines in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Mouse Model for Investigating the Effects of Gender-affirming Hormone Therapy on Surgical Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The effect of testosterone on cytokine production in the specific and non-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The immune and metabolic treatment approach of using testosterone on mice models of liver injury [frontiersin.org]
- 10. Association of sex hormones and C-reactive protein levels in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Testosterone alleviates tumor necrosis factor-alpha-mediated tissue factor pathway inhibitor downregulation via suppression of nuclear factor-kappa B in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Testosterone Cypionate in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) cypionate is a synthetic ester of testosterone, an androgenic and anabolic steroid. It is widely used for hormone replacement therapy in men with hypogonadism and in various other clinical applications. Accurate quantification of testosterone cypionate and its active metabolite, testosterone, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established principles for the bioanalysis of steroids, ensuring robustness and reliability.
Principle of the Method
This method utilizes reversed-phase HPLC for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The MRM transitions are selected to be highly specific for this compound and the internal standard. Due to the in-source fragmentation of the cypionate ester, the method monitors the transition from the protonated molecule of this compound to the testosterone fragment. Testosterone-d3 (B3025694) is employed as the internal standard to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Testosterone-d3 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant), free of interfering substances
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)
Instrumentation
-
HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-S)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Data acquisition and processing software (e.g., MassHunter, Analyst, MassLynx)
Standard Solutions and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and testosterone-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the testosterone-d3 stock solution in 50:50 methanol:water to achieve a final concentration of 50 ng/mL.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 3, and 75 ng/mL).
Sample Preparation (SPE Protocol)
-
Pre-treatment: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (50 ng/mL Testosterone-d3). Vortex for 10 seconds. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject into the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-5.0 min: 50% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 413.3 | 289.2 | 100 | 15 |
| This compound (Qualifier) | 413.3 | 97.0 | 100 | 25 |
| Testosterone-d3 (IS) | 292.2 | 97.0 | 100 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical results for testosterone analysis, which is the primary metabolite and the monitored fragment of this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | Linear, 1/x weighting | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | <10 | <15 | 85-115 |
| Medium | 3 | <10 | <15 | 85-115 |
| High | 75 | <10 | <15 | 85-115 |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Extraction Recovery | >85% |
| Matrix Effect | Minimal, compensated by IS |
Visualizations
The following diagrams illustrate the key processes in this application note.
Caption: Overall experimental workflow from sample collection to data reporting.
Caption: Step-by-step solid phase extraction (SPE) protocol for sample preparation.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a straightforward solid-phase extraction procedure ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical research and drug development. The provided experimental details and performance characteristics can be used as a starting point for method validation in any bioanalytical laboratory.
Application Notes and Protocols for Developing a Stable Testosterone Cypionate Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101), a primary androgen, plays a critical role in various physiological processes and is a key molecule of interest in numerous research areas, including prostate cancer, endocrinology, and developmental biology. Testosterone cypionate, a long-acting ester of testosterone, is often used in clinical settings and is a valuable tool for in vitro studies to investigate androgen-dependent cellular mechanisms. Due to its lipophilic nature, this compound is insoluble in aqueous solutions, presenting a challenge for its application in cell culture.[1][2][3] These application notes provide a detailed protocol for the preparation of a stable this compound solution for use in cell culture experiments, ensuring reliable and reproducible results.
Materials and Reagents
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (200 proof, absolute), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
Data Presentation: Solubility and Recommended Concentrations
To facilitate experimental design, the following tables summarize the solubility of testosterone and this compound in common organic solvents and provide recommended working concentrations for cell culture applications.
Table 1: Solubility of Testosterone and this compound
| Compound | Solvent | Solubility | Reference |
| Testosterone | DMSO | Up to 100 mM | [4][5] |
| Testosterone | Ethanol | Up to 25 mM | [4] |
| This compound | Alcohol, Chloroform, Dioxane, Ether | Freely Soluble | [1][3] |
| This compound | Water | Insoluble | [1][2][3] |
| This compound | Vegetable Oils | Soluble | [1][3] |
Table 2: Recommended Working Concentrations of Testosterone for Cell Culture
| Cell Line | Concentration Range | Application | Reference |
| LNCaP (Prostate Cancer) | 10 nM | Androgen receptor studies | [6] |
| PC-3 (Prostate Cancer) | 62.5 µM - 250 µM | Cell viability and apoptosis assays | [7][8] |
| Cardiac Myocytes | 100 nM | Calcium signaling studies | [9] |
| Hek (Normal Kidney) | 0.1 - 1 mg/ml | Cytotoxicity studies | [10] |
Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. It is recommended to perform a dose-response curve to identify the desired biological effect.
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.126 mg of this compound (Molecular Weight: 412.61 g/mol ).[1]
-
Dissolution: Add the appropriate volume of cell culture-grade DMSO to the microcentrifuge tube. For the example above, add 1 ml of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C.[5] this compound solutions should be protected from light.[11]
Protocol for Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the concentrated stock solution into the complete cell culture medium to achieve the desired final concentration.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is crucial to perform serial dilutions to prevent precipitation of the lipophilic compound in the aqueous medium.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µl of the 10 mM stock solution to 990 µl of medium.
-
Vortex the intermediate dilution gently but thoroughly.
-
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing the final volume of medium to achieve the desired working concentration. For example, to achieve a final concentration of 100 nM in 2 ml of medium, add 2 µl of the 100 µM intermediate solution.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated wells.
Protocol for a Typical Cell Culture Experiment (Cell Viability Assay)
This protocol outlines a general workflow for treating cells with the prepared this compound solution and assessing cell viability using an MTT assay.
-
Cell Seeding: Seed your cells of interest (e.g., LNCaP or PC-3) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) and a vehicle control as described in Protocol 4.2.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Following incubation, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. This compound | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone accumulation in prostate cancer cells is enhanced by facilitated diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pfizermedical.com [pfizermedical.com]
Application Notes & Protocols for Subcutaneous Administration of Testosterone Cypionate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the subcutaneous administration of testosterone (B1683101) cypionate to mice for research purposes. The following sections detail the necessary materials, procedural steps, and monitoring guidelines to ensure consistent and reproducible results.
Introduction
Testosterone cypionate is a long-acting ester of testosterone commonly used in research to study the effects of androgens on various physiological and behavioral endpoints in mice. Subcutaneous (SC) administration is a preferred route due to its relative ease of execution and the sustained release profile of the hormone. This protocol is designed to provide a standardized method for preparing and administering this compound to mice, as well as for monitoring the physiological response.
Materials
-
This compound (USP grade)
-
Sterile vehicle (e.g., sesame oil, cottonseed oil)[1]
-
Sterile glass vials
-
Sterile syringes (1 mL) with Luer-Lok tip
-
Sterile needles (25-27 gauge for injection, 18-21 gauge for drawing)
-
70% Ethanol (B145695) wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
-
Sharps container
Experimental Protocols
3.1. Preparation of this compound Solution
-
Determine the desired concentration: Based on the target dose and injection volume, calculate the required concentration of this compound in the vehicle. A common practice is to prepare a stock solution from which individual doses can be drawn.
-
Weighing and Dissolving: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder. Transfer the powder to a sterile glass vial.
-
Vehicle Addition: Using a sterile syringe and a large gauge needle, draw up the calculated volume of the sterile vehicle (e.g., sesame oil). Add the vehicle to the vial containing the this compound powder.
-
Dissolution: Gently agitate the vial until the this compound is completely dissolved. This may be facilitated by gentle warming or vortexing. The final solution should be clear and free of particulate matter.
-
Storage: Store the prepared this compound solution in a sterile, light-protected container at a controlled room temperature.
3.2. Dosing Considerations
The appropriate dosage of this compound will depend on the specific research question, the mouse strain, sex, and age. Several studies have established effective dosing regimens. For instance, weekly subcutaneous injections of 400 µg of this compound have been used in adult female mice.[2] Other studies have used testosterone enanthate, which is functionally interchangeable with this compound, at doses of 0.45 mg twice weekly or 0.9 mg once weekly.[1][3][4]
Table 1: Example Dosing Regimens for Subcutaneous Testosterone Administration in Mice
| Testosterone Ester | Dosage | Frequency | Vehicle | Mouse Strain | Reference |
| This compound | 400 µg | Once weekly | Sesame Oil | Hsd:NSA (CF-1) | [2] |
| Testosterone Enanthate | 0.225 mg | Twice weekly | Sesame Oil | C57BL/6N | [5] |
| Testosterone Enanthate | 0.45 mg | Twice weekly | Sesame Oil | C57BL/6N | [1][4][5] |
| Testosterone Enanthate | 0.90 mg | Once weekly | Sesame Oil | C57BL/6N | [1][4] |
| Testosterone Propionate | 1, 10, or 100 µg/g body weight | Every 2 days | Sesame Oil | db/db | [6] |
3.3. Subcutaneous Administration Procedure
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The scruff of the neck is a common and effective point of restraint.
-
Injection Site Preparation: The injection is typically given in the mid-back region.[1] Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Dose Aspiration: Using a sterile syringe with a small gauge needle (25-27G), draw up the calculated volume of the this compound solution. Ensure there are no air bubbles in the syringe.
-
Injection: Tent the skin at the injection site. Insert the needle bevel-up into the subcutaneous space, parallel to the spine. Be careful not to penetrate the underlying muscle.
-
Aspiration Check: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Injection: Slowly depress the plunger to administer the solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Animal Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Post-Administration Monitoring
4.1. Health and Behavioral Monitoring
-
Observe the animals daily for any signs of distress, including changes in activity, posture, grooming, and food/water intake.
-
Monitor the injection site for signs of inflammation, swelling, or infection.
4.2. Physiological Monitoring
-
Hormone Levels: Blood samples can be collected to measure serum testosterone concentrations and confirm the desired physiological levels have been achieved.[7]
-
Vaginal Cytology: In female mice, daily vaginal smears can be performed to monitor for changes in the estrous cycle, such as the induction of persistent diestrus.[2][5]
Signaling Pathways and Experimental Workflows
5.1. Testosterone Signaling Pathway
Testosterone, a steroid hormone, exerts its effects by binding to the androgen receptor (AR).[8][9] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes. Testosterone can also be converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, with DHT being a more potent AR agonist. Additionally, testosterone can be aromatized to estradiol, which then acts through estrogen receptors.
Caption: Testosterone Signaling Pathway
5.2. Experimental Workflow for Subcutaneous this compound Administration in Mice
The following diagram outlines the key steps involved in a typical experiment utilizing subcutaneous this compound administration in mice.
Caption: Experimental Workflow
References
- 1. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic comparison of three delivery systems for subcutaneous testosterone administration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reintroducing testosterone in the db/db mouse partially restores normal glucose metabolism and insulin resistance in a leptin-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
Application Notes: Testosterone Cypionate in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests a significant correlation between declining androgen levels and the increased prevalence of these disorders, particularly in aging populations.[1][2] Testosterone (B1683101), the primary male sex hormone, and its esters like testosterone cypionate, are being investigated for their neuroprotective potential. Androgen receptors (ARs) are widely distributed throughout the brain in regions critical for cognition and motor function, such as the hippocampus and substantia nigra, suggesting a direct role in neuronal health.[1][3][4] Research indicates that testosterone can modulate key pathological processes in neurodegeneration, including protein aggregation, oxidative stress, and neuroinflammation, making this compound a compound of significant interest for therapeutic development.[5][6][7]
Mechanisms of Neuroprotection
Testosterone exerts its neuroprotective effects through multiple genomic and non-genomic signaling pathways, primarily mediated by the androgen receptor.[3][8]
-
Genomic Pathway: Testosterone binds to intracellular ARs, which then translocate to the nucleus and act as transcription factors. A key target gene is neprilysin, an enzyme responsible for the degradation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[8] By upregulating neprilysin, testosterone can directly reduce Aβ accumulation.
-
Non-Genomic Pathway: Testosterone can also trigger rapid, non-genomic signaling cascades. One such pathway involves the AR-dependent activation of Mitogen-Activated Protein Kinase (MAPK/ERK).[3] This pathway is crucial for promoting neuron viability and inhibiting apoptosis (programmed cell death), thereby protecting neurons from toxic insults.[8]
-
Anti-Inflammatory and Antioxidant Effects: Testosterone has been shown to suppress pro-inflammatory cytokines and mitigate oxidative damage by boosting antioxidant enzymes.[5][7] Chronic neuroinflammation and oxidative stress are common pathological features across many neurodegenerative diseases.[6]
Application in Alzheimer's Disease (AD) Models
In AD research, testosterone has demonstrated significant potential by targeting the disease's primary pathology, Aβ accumulation, and its consequences on synaptic function and cognition.
-
Reduction of Aβ Peptides: Studies using neuronal cell cultures show that testosterone treatment increases the secretion of the non-amyloidogenic sβAPPα fragment while decreasing the secretion of toxic Aβ peptides.[9][10] This effect is partly mediated by the upregulation of the Aβ-degrading enzyme neprilysin.[8]
-
Improved Synaptic Plasticity: In rat models of AD induced by Aβ oligomer injections, testosterone administration enhanced synaptic plasticity.[11] This was evidenced by an increase in dendritic spine density in the hippocampus and elevated expression of postsynaptic density protein 95 (PSD-95), a key marker for synaptic integrity.[11]
-
Cognitive Enhancement: Testosterone treatment has been shown to improve cognitive performance in animal models. In the Morris water maze test, AD model rats treated with testosterone exhibited reduced escape latency and path length, indicating improved spatial learning and memory.[11]
| Model / Study Type | Testosterone Compound / Dose | Key Findings | Reference |
| Rat Primary Cerebrocortical Neurons | Testosterone (200 nM - 1 µM) | Increased secretion of non-amyloidogenic sβAPPα; decreased Aβ40/42 secretion by 30-40%. | [9] |
| Cultured Hippocampal Neurons | Testosterone | Significantly reduced neurotoxicity induced by β-amyloid exposure. | [12] |
| Aβ₁₋₄₂-injected Male Rats (AD Model) | Testosterone (0.75 mg, subcutaneous) | Ameliorated cognitive dysfunction; increased dendritic spine density and PSD-95 expression in the hippocampus. | [11] |
| Aged Male Rats | Testosterone Propionate (0.125 & 0.500 mg/rat, daily) | Dose-dependently improved spatial memory in the radial-arm maze and object location memory tasks. | [13][14] |
Application in Parkinson's Disease (PD) Models
The higher prevalence of PD in men, coupled with observations of lower testosterone levels in male patients, points to a potential role for androgens in the health of the dopaminergic system.[15]
-
Dopaminergic System Modulation: Testosterone has been implicated in the modulation of the dopaminergic system.[6] In aged or castrated male rats, testosterone supplements have been shown to enhance the levels of dopamine (B1211576), tyrosine hydroxylase, and dopamine transporters, potentially counteracting the dopaminergic neuron loss characteristic of PD.[6]
-
Motor Symptom Improvement: While clinical studies in humans have yielded inconsistent results, some case reports and small trials have noted improvements in motor symptoms, such as resting tremor and fine motor control, following testosterone therapy.[2][15] However, larger, placebo-controlled trials have not consistently shown significant benefits on motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[15][16][17]
| Model / Study Type | Testosterone Compound / Dose | Key Findings | Reference |
| Aged/Castrated Male Rats | Testosterone supplements | Enhanced levels of dopamine, tyrosine hydroxylase, and dopamine transporters. | [6] |
| Human Case Report (80-year-old male with PD) | Testosterone Esters (100-250 mg/month, IM) | Improvement in resting tremor and fine motor control correlated with serum testosterone levels. | [15] |
| Human Double-Blind, Placebo-Controlled Trial | Testosterone Enanthate (200 mg/mL, every 2 weeks for 8 weeks, IM) | No significant effect on the UPDRS motor scale compared to placebo. | [15][18] |
Application in Amyotrophic Lateral Sclerosis (ALS) and Motor Neuron Injury Models
Testosterone's role in supporting motor neuron health and regeneration makes it a candidate for investigation in ALS and other forms of motor neuron injury.[19][20]
-
Motor Neuron Survival and Morphology: Androgens are known to regulate the viability and morphology of motor neurons.[8][20] In animal models of spinal cord injury or partial motor neuron depletion, testosterone treatment attenuates dendritic atrophy in surviving motor neurons and preserves muscle morphology.[19][21]
-
Functional Recovery: By preserving the structure of motor neurons, testosterone treatment can lead to improved functional outcomes. In rats with partial motoneuron depletion, testosterone attenuated decreases in motor nerve activity, providing a functional correlate to its morphological neuroprotection.[21][22] A recent study in nine ALS patients showed that intramuscular testosterone injections led to a reduction in fasciculations and stabilization of ALSFRS-R scores in some patients.[23][24][25]
| Model / Study Type | Testosterone Compound / Dose | Key Findings | Reference |
| Rat Spinal Cord Contusion Injury | Testosterone-filled Silastic capsules | Prevented SCI-induced decrease in dendritic length of quadriceps motoneurons; prevented muscle atrophy. | [19] |
| Rat Partial Motoneuron Depletion Model | Testosterone implants | Attenuated dendritic atrophy and decreases in motor nerve activity in remaining motoneurons. | [21][26] |
| Human Pilot Study (9 ALS patients) | Testosterone (intramuscular, dose-incremented) | Reduced fasciculations; stabilized or increased ALSFRS-R scores in a fraction of patients. | [23][24][25] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Rodent Models
This protocol describes the preparation and administration of this compound for inducing physiological to supra-physiological levels in rodent models of neurodegenerative diseases.
Materials:
-
This compound, USP grade
-
Sterile sesame oil (or other suitable sterile oil vehicle)
-
Sterile glass vials
-
Syringes (1 mL) with 23-25 gauge needles
-
Vortex mixer
-
Scale and weighing paper
Procedure:
-
Preparation of Dosing Solution (e.g., 20 mg/mL):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial to achieve the final concentration.
-
Securely cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the solution at room temperature, protected from light.
-
-
Animal Dosing:
-
Gently restrain the animal (rat or mouse).
-
Wipe the injection site with 70% ethanol. For intramuscular (IM) injection, the gluteal muscle is a common site.[27] For subcutaneous (SC) injection, the loose skin over the back/scruff is suitable.
-
Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles.
-
For IM Injection: Insert the needle deep into the gluteal muscle. Aspirate briefly to ensure a blood vessel has not been entered. Inject the solution slowly.
-
For SC Injection: Pinch the skin to form a "tent" and insert the needle into the space underneath. Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Return the animal to its home cage.
-
Note: Dosing frequency can range from daily to weekly or bi-weekly depending on the experimental design and desired serum testosterone levels.[15][17][18]
-
Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment
The MWM is a standard behavioral assay to evaluate spatial learning and memory, highly relevant for AD models.
Apparatus:
-
A large circular pool (approx. 1.5-2.0 m in diameter) filled with water made opaque with non-toxic tempura paint or milk powder.
-
A small escape platform submerged 1-2 cm below the water surface.
-
Various distinct visual cues placed around the room, visible from the pool.
-
An overhead video camera connected to a tracking software system.
Procedure:
-
Acclimation: Allow rats to swim freely in the pool for 60 seconds without the platform one day before training begins.
-
Cued Training (Visible Platform):
-
For 1-2 days, conduct trials with the platform visible (e.g., marked with a flag).
-
Place the rat gently into the water facing the pool wall from one of four designated start positions (N, S, E, W).
-
Allow the rat to swim and find the platform. If it does not find it within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-20 seconds.
-
Perform 4 trials per day for each animal, varying the start position.
-
-
Acquisition Training (Hidden Platform):
-
Submerge the platform in a fixed location in one quadrant of the pool.
-
Conduct 4 trials per day for 4-5 consecutive days. The start position should be varied for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software. A decrease in these parameters over days indicates learning.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings. More time in the target quadrant indicates better spatial memory.
-
Protocol 3: Immunohistochemistry (IHC) for Neuronal Markers
This protocol allows for the visualization and quantification of specific proteins (e.g., neuronal counts, synaptic markers) in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain tissue sections on slides.
-
Phosphate-buffered saline (PBS).
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibody (e.g., anti-NeuN for neurons, anti-PSD-95 for synapses).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) counterstain.
-
Microscope and imaging system.
Procedure:
-
Deparaffinization and Rehydration: If using paraffin (B1166041) sections, deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution (e.g., using a microwave or water bath) to unmask epitopes. Let cool and rinse in PBS.
-
Blocking: Incubate slides in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer and incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse slides in PBS. Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Rinse slides in PBS. Incubate with ABC reagent for 30-60 minutes.
-
Visualization: Rinse slides in PBS. Apply DAB substrate solution until the desired brown color intensity develops. Immediately stop the reaction by rinsing with water.
-
Counterstaining: Briefly stain slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate slides through a graded series of ethanol to xylene and coverslip using a permanent mounting medium.
-
Analysis: Image the stained sections using a microscope. Quantify the results using image analysis software (e.g., counting the number of NeuN-positive cells in a defined region of interest).
References
- 1. Androgen regulation of β-amyloid protein and the risk of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Androgen Therapy in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor gene and gender specific Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Powers of Testosterone for the Brain - Mind Body Neurology® [mindbodyneurology.com]
- 6. jneuropsychiatry.org [jneuropsychiatry.org]
- 7. Testosterone Therapy and Cognitive Health: What Men Should Know About Alzheimerâs [rethinktestosterone.com]
- 8. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. georgesdebled.org [georgesdebled.org]
- 11. Protective mechanism of testosterone on cognitive impairment in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testosterone attenuates beta-amyloid toxicity in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testosterone replacement causes dose-dependent improvements in spatial memory among aged male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of testosterone dose on spatial memory among castrated adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgens and Parkinson's Disease: A Review of Human Studies and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testosterone therapy in men with Parkinson disease: results of the TEST-PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective Effects of Testosterone on Motoneuron and Muscle Morphology Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective role of testosterone in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of testosterone on the morphology and function of somatic motoneurons following the death of neighboring motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. db.cngb.org [db.cngb.org]
- 23. Evaluating the Role of Testosterone in Amyotrophic lateral Sclerosis | Sciety Labs (Experimental) [labs.sciety.org]
- 24. Evaluating the Role of Testosterone in Amyotrophic lateral Sclerosis[v1] | Preprints.org [preprints.org]
- 25. researchgate.net [researchgate.net]
- 26. Neuroprotective Effect of Testosterone Treatment on Motoneuron Recruitment Following the Death of Nearby Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Detection and Quantification of Testosterone Cypionate Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document outlines a detailed protocol for the detection and quantification of testosterone (B1683101) and its primary metabolites in human urine following the administration of testosterone cypionate. This compound, an oil-soluble ester of testosterone, is metabolized and excreted primarily in urine as glucuronic and sulfuric acid conjugates.[1] This method employs enzymatic hydrolysis, liquid-liquid extraction (LLE), and chemical derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers in clinical chemistry, anti-doping laboratories, and pharmaceutical development, providing a robust framework for sample preparation and analysis.
Introduction
This compound is a long-acting injectable form of testosterone used for hormone replacement therapy in males with conditions like hypogonadism.[2][3] Its detection in urine is crucial for both therapeutic monitoring and for identifying its illicit use as a performance-enhancing drug in sports.[4] Upon administration, this compound is hydrolyzed to testosterone, which is then metabolized into various 17-keto steroids and conjugated with glucuronic or sulfuric acid before urinary excretion.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for urinary steroid profiling due to its high chromatographic resolution and definitive mass spectral identification.[5][6] However, the analysis of steroids by GC-MS requires a multi-step sample preparation process to handle the complex urine matrix and to convert the non-volatile steroid metabolites into forms suitable for gas chromatography.[7][8] This process typically involves:
-
Enzymatic Hydrolysis: To cleave the glucuronide conjugates and release the free steroids.[5][9][10]
-
Extraction: To isolate and concentrate the steroids from the urine matrix.
-
Derivatization: To increase the volatility and thermal stability of the steroids for GC analysis.[7]
This protocol provides a detailed, step-by-step methodology for this entire workflow.
Experimental Protocol
The following protocol details the procedure from sample preparation to GC-MS analysis.
Reagents and Materials
-
β-Glucuronidase from E. coli
-
Phosphate (B84403) Buffer (0.2 M, pH 7.0)
-
Potassium carbonate buffer
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium (B1175870) Iodide (NH₄I)
-
Dithiothreitol (B142953) (DTT) or Ethanethiol
-
Internal Standard (IS): e.g., Epitestosterone-d3 or a similar deuterated analog.
Sample Preparation Workflow
-
Urine Sample Hydrolysis (Deconjugation):
-
Pipette 2-5 mL of urine into a glass centrifuge tube.
-
Add 25 µL of the internal standard working solution.[11]
-
Add 1 mL of 0.2 M phosphate buffer (pH 7.0).[10]
-
Vortex the mixture gently and incubate in a water bath at 50-55°C for 1 to 2 hours to ensure complete hydrolysis of the steroid glucuronides.[10][12]
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the sample to cool to room temperature.
-
Add 5 mL of an organic solvent such as methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5-10 minutes to extract the steroids into the organic phase.
-
Centrifuge at 3000-4000 rpm for 5 minutes to separate the aqueous and organic layers.[10]
-
Carefully transfer the upper organic layer to a new clean glass tube.[11][12]
-
Repeat the extraction process on the remaining aqueous layer with another 5 mL of MTBE to maximize recovery.
-
Pool the organic extracts.
-
-
Evaporation:
-
Derivatization (Silylation):
-
To the dry residue, add 50-100 µL of a derivatizing agent mixture. A common mixture is MSTFA containing ammonium iodide (NH₄I) and an antioxidant like dithiothreitol (DTT) or ethanethiol.[9][11] A typical ratio is MSTFA/NH₄I/ethanethiol (500:4:2, v/w/v).[11]
-
Seal the tube tightly, vortex briefly, and heat at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the steroids.[11][12]
-
After heating, allow the tube to cool to room temperature.
-
Transfer the derivatized sample into a GC vial for analysis.[11]
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for steroid analysis. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Triple Quadrupole or Single Quadrupole MS.
-
GC Column: HP-5MS, ZB-1MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.3 mL/min).[9][13]
-
Injector: Splitless mode, temperature set to 280-300°C.[12][14]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 7-10°C/min.
-
Ramp 2: Increase to 315-320°C at 5-7°C/min and hold for 5-10 minutes.[9]
-
-
MS Parameters:
Data Presentation and Performance
Method performance is critical for reliable quantification. The following tables summarize typical validation parameters reported for GC-MS-based steroid analysis in urine.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.3 - 2.5 ng/mL | [9][13][15] |
| Limit of Quantification (LOQ) | 2.5 - 8.6 ng/mL | [9][10][15] |
| Linearity (R²) | > 0.99 | [8] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy/Recovery | 85 - 115% |[15] |
Table 2: Monitored Ions for Key Analytes (as TMS Derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| Testosterone-TMS | 432 | 208 | 417 |
| Epitestosterone-TMS | 432 | 208 | 417 |
| Androsterone-TMS | 434 | 209 | 419 |
| Etiocholanolone-TMS | 434 | 209 | 419 |
| Note: Specific ions should be confirmed empirically. | | | |
Workflow Visualization
The overall experimental process can be visualized as a clear, sequential workflow.
References
- 1. DailyMed - this compound injection [dailymed.nlm.nih.gov]
- 2. liveforeverlab.com [liveforeverlab.com]
- 3. This compound (intramuscular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. drugtestingsupplies.com [drugtestingsupplies.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. Detection of Synthetic Testosterone Use by Novel Comprehensive Two-Dimensional Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GC×GCC-IRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. toxicologia.unb.br [toxicologia.unb.br]
- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Establishing a Dose-Response Curve for Testosterone Cypionate In Vitro
Introduction
Testosterone (B1683101) cypionate is a synthetic ester of testosterone, an androgenic hormone crucial for the development and maintenance of male secondary sex characteristics.[1][2] In biomedical research, understanding its cellular and molecular mechanisms is vital. Establishing an in vitro dose-response curve is a fundamental step to quantify the biological effects of testosterone cypionate on cultured cells. This process allows researchers to determine key parameters such as the effective concentration (EC50) or inhibitory concentration (IC50), which are essential for designing subsequent mechanistic studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reproducible dose-response curve for this compound.
Core Principles
The biological activity of testosterone is primarily mediated through its binding to the androgen receptor (AR), a ligand-inducible transcription factor.[3][4] Upon binding, the testosterone-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs), thereby modulating the transcription of target genes.[4] This genomic action is the basis for many of testosterone's physiological effects. The dose-response relationship describes how the magnitude of this cellular response changes with varying concentrations of this compound. Key endpoints for measuring this response include cell viability, proliferation, and the expression of specific androgen-responsive genes or proteins.
Experimental Protocols
This section provides detailed protocols for cell line selection, preparation of this compound, and the execution of assays to measure cellular responses.
Protocol 1: Cell Culture and Maintenance
The choice of cell line is critical and depends on the research question. Androgen-responsive prostate cancer cell lines are commonly used models.
-
Recommended Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells). These cells express a functional androgen receptor and exhibit well-characterized responses to androgens, such as the secretion of prostate-specific antigen (PSA).[5][6]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage the cells when they reach 80-90% confluency. For experiments, it is recommended to use cells that have been passaged fewer than 20 times to ensure consistent biological responses.
-
Androgen Deprivation (Pre-treatment): Before treating with this compound, it is crucial to remove endogenous steroids from the serum. This is achieved by culturing the cells for 24-48 hours in a medium supplemented with charcoal-stripped FBS. This process creates a low-androgen baseline, ensuring that the observed effects are due to the added this compound.[7]
Protocol 2: Preparation of this compound Stock and Working Solutions
This compound is a water-insoluble, oil-soluble crystalline powder.[2] A sterile stock solution must be prepared in an appropriate organic solvent.
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% ethanol.[8] DMSO is often preferred for its ability to dissolve a wide range of compounds.
-
Stock Solution Preparation (e.g., 100 mM):
-
Aseptically weigh out the required amount of this compound powder (Molar Mass: 412.61 g/mol ).
-
Dissolve the powder in the chosen solvent to achieve a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.
-
-
Storage: Aliquot the stock solution into sterile, tightly sealed vials and store at -20°C or below, protected from light.[8][9][10] Use aliquots within one month to ensure stability.
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of serial dilutions from the stock solution using the appropriate cell culture medium (containing charcoal-stripped FBS). A typical dose range for an initial experiment could span from 1 nM to 100 µM.
-
Crucial: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including vehicle controls) and remains non-toxic to the cells, typically ≤0.1%.[8][11]
-
Protocol 3: Dose-Response Experimental Workflow
This protocol outlines the steps for treating cells with different concentrations of this compound.
-
Cell Seeding: Seed the LNCaP cells into multi-well plates (e.g., 96-well plates for viability assays, 6-well plates for gene/protein analysis) at a predetermined optimal density. Allow cells to adhere for 24 hours in regular growth medium.
-
Androgen Deprivation: After 24 hours, replace the growth medium with a medium containing charcoal-stripped FBS and incubate for another 24-48 hours.
-
Treatment: Remove the androgen-deprived medium and add the prepared working solutions of this compound at various concentrations. Include a "vehicle control" group that receives medium with the same final concentration of solvent (e.g., 0.1% DMSO) but no this compound. Each treatment condition should be performed in at least triplicate.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Endpoint Analysis: Proceed with the chosen assay to measure the cellular response (see Protocols 4, 5, and 6).
Protocol 4: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the treatment incubation period, add 10 µL of the MTT solution to each well of the 96-well plate (containing 100 µL of medium).[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours, then measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 5: Quantification of a Functional Response (PSA ELISA)
For LNCaP cells, a key functional response to androgens is the secretion of Prostate-Specific Antigen (PSA). This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: After the treatment period, carefully collect the culture medium from each well of the experimental plate (e.g., a 6-well or 24-well plate).
-
Storage: Store the collected medium at -80°C until analysis.[11]
-
ELISA Procedure: Use a commercially available human PSA ELISA kit. Follow the manufacturer’s instructions precisely to measure the concentration of PSA in the collected medium samples.
-
Data Normalization: To account for differences in cell number, the remaining cells in the wells can be lysed and a total protein assay (e.g., BCA assay) can be performed. The PSA concentration can then be normalized to the total protein content of the corresponding well.
Protocol 6: Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) can be used to measure changes in the expression of androgen-responsive genes.
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for the target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[7]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.
Data Presentation and Analysis
Quantitative data should be summarized in tables to facilitate comparison between different concentrations.
Table 1: Example Data for Cell Viability (MTT Assay)
| This compound (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100.0% |
| 1 | 1.30 | 0.10 | 104.0% |
| 10 | 1.45 | 0.09 | 116.0% |
| 100 | 1.58 | 0.12 | 126.4% |
| 1000 (1 µM) | 1.62 | 0.11 | 129.6% |
| 10000 (10 µM) | 1.10 | 0.07 | 88.0% |
| 100000 (100 µM) | 0.65 | 0.05 | 52.0% |
Table 2: Example Data for Functional Response (PSA Secretion)
| This compound (nM) | PSA Concentration (ng/mL) | Std. Deviation | Fold Change (Relative to Control) |
| 0 (Vehicle Control) | 5.2 | 0.4 | 1.0 |
| 1 | 15.8 | 1.1 | 3.0 |
| 10 | 28.4 | 2.3 | 5.5 |
| 100 | 35.1 | 2.9 | 6.8 |
| 1000 (1 µM) | 36.5 | 3.1 | 7.0 |
| 10000 (10 µM) | 34.9 | 2.8 | 6.7 |
| 100000 (100 µM) | 30.1 | 2.5 | 5.8 |
Data Analysis
Using the data from the tables, plot the response (% viability, fold change, etc.) against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the EC50 or IC50 value.
Visualization of Signaling Pathway
This compound is metabolized to testosterone, which then acts through the androgen receptor. The canonical signaling pathway is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network analysis of an in vitro model of androgen-resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. defymedical.com [defymedical.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for a Cell-Based Assay to Screen Testosterone Cypionate Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) cypionate is a synthetic ester of testosterone, a primary androgenic hormone. Evaluating its bioactivity is crucial for drug development, quality control, and research applications. Cell-based assays provide a powerful and relevant system to assess the biological activity of testosterone cypionate by measuring its effect on the androgen receptor (AR) signaling pathway in a cellular context.[1][2][3] This document provides detailed application notes and protocols for a reporter gene assay, a widely used method to screen for androgenic compounds.[3][4][5]
The assay described herein utilizes a mammalian cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[4] Upon activation by an androgen like testosterone (released from this compound), the AR translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the androgenic activity of the compound.[5][6]
Signaling Pathway
This compound exerts its biological effects through the androgen receptor signaling pathway. After entering the cell, the cypionate ester is cleaved, releasing active testosterone.[7][8] Testosterone then binds to the androgen receptor (AR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[9] The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5][9] This binding initiates the transcription of androgen-regulated genes, leading to the physiological effects of testosterone.[10][11] In some tissues, testosterone can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase, which then follows the same activation pathway.[7][12]
Caption: Androgen Receptor Signaling Pathway.
Recommended Cell Lines
Several cell lines are suitable for assessing androgen bioactivity. The choice of cell line can depend on the specific research question, desired sensitivity, and endogenous receptor expression.[4]
| Cell Line | Description | Androgen Receptor (AR) Status | Notes |
| AR-EcoScreen™ | A commercially available cell line derived from Chinese Hamster Ovary (CHO) cells. | Stably transfected with human AR. | Validated for screening androgenic and anti-androgenic compounds.[13][14][15] |
| PC-3 | Human prostate cancer cell line. | AR-negative. | Often used as a negative control or for transient transfection with an AR expression vector.[4][16] |
| LNCaP | Human prostate cancer cell line. | Endogenous, mutated AR (T877A). | Responds to androgens and other steroids.[4][16] |
| 22Rv1 | Human prostate cancer cell line. | Endogenous AR. | Can be used to study androgen-dependent and -independent signaling.[17] |
| U2OS | Human osteosarcoma cell line. | AR-negative. | Suitable for stable transfection with AR and a reporter construct.[4][18] |
| HEK293 | Human embryonic kidney cell line. | AR-negative. | Commonly used for transient and stable transfection due to high transfection efficiency.[19] |
For a robust and reproducible screening assay, the AR-EcoScreen™ cell line is recommended due to its stable expression of the human AR and its validation for regulatory screening purposes.[13][15]
Experimental Protocol: AR-EcoScreen™ Reporter Gene Assay
This protocol outlines the steps for determining the bioactivity of this compound using the AR-EcoScreen™ cell line, which contains a luciferase reporter gene.
Materials:
-
AR-EcoScreen™ cells
-
Cell culture medium (as recommended by the supplier, typically DMEM/F12)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Vehicle control (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture AR-EcoScreen™ cells in the recommended medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Charcoal-stripped FBS is used to minimize background androgenic activity.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
On the day of the assay, harvest cells and adjust the cell density to 1 x 10^5 cells/mL in the assay medium (medium with a lower percentage of charcoal-stripped FBS, e.g., 5%).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and low (e.g., <0.1%) to avoid cytotoxicity.
-
Prepare serial dilutions of the positive control (DHT) and a vehicle control.
-
After the 24-hour incubation of the cells, carefully remove the seeding medium.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Luciferase Assay:
-
After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal generation.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (containing only medium and luciferase reagent) from all other readings.
-
Normalize the data by expressing the results as a fold induction over the vehicle control.
-
Plot the fold induction against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response) using a suitable non-linear regression model (e.g., four-parameter logistic curve).
Experimental Workflow Diagram
Caption: Reporter Gene Assay Workflow.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from this type of assay. The values are illustrative and can vary depending on the specific experimental conditions and cell line passage number.
| Compound | EC50 (nM) | Maximum Fold Induction (vs. Vehicle) |
| Testosterone | 0.1 - 1.0 | 10 - 50 |
| Dihydrotestosterone (DHT) | 0.01 - 0.1 | 15 - 60 |
| This compound | To be determined | To be determined |
Note: The bioactivity of this compound is expected to be comparable to testosterone, as the cypionate ester is readily cleaved in cell culture to release the active hormone.
Alternative and Complementary Assays
While the reporter gene assay is a robust method for screening bioactivity, other assays can provide complementary information.
-
AR Translocation Assay: This imaging-based assay visually confirms that the androgen receptor translocates from the cytoplasm to the nucleus upon ligand binding. This provides a mechanistic confirmation of AR activation.
-
Gene Expression Analysis (qPCR): Quantitative PCR can be used to measure the expression levels of endogenous androgen-regulated genes (e.g., PSA in LNCaP cells) in response to this compound treatment.[20] This confirms the biological response downstream of receptor activation.
-
Cell Proliferation Assay: In some androgen-sensitive cell lines, such as LNCaP, androgens can stimulate cell proliferation. Assays like the MTT or BrdU incorporation assay can quantify this effect.[21]
Conclusion
The described cell-based reporter gene assay provides a sensitive, specific, and high-throughput compatible method for screening the bioactivity of this compound. By following the detailed protocol and utilizing appropriate controls, researchers can obtain reliable and reproducible data on the androgenic potential of test compounds. This information is invaluable for various stages of drug discovery and development, as well as for fundamental research into androgen receptor signaling.
References
- 1. In vitro bioassays for androgens and their diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C27H40O3 | CID 441404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. Androgen Receptor Stimulation Assay - Creative Biolabs [creative-biolabs.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Androgen Receptor TransActivation Assay using the stably transfected human AR-EcoScreen™ cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. academic.oup.com [academic.oup.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Testosterone Cypionate in Preclinical Bone Density and Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of testosterone (B1683101) cypionate in preclinical research models of osteoporosis and low bone density. The information compiled herein, including detailed experimental protocols and summarized data, is intended to guide researchers in designing and executing studies to investigate the skeletal effects of androgens.
Introduction
Androgen deficiency is a significant contributor to bone loss and osteoporosis in men.[1][2] Testosterone and its esters, such as testosterone cypionate, are crucial in maintaining skeletal health by influencing bone remodeling processes.[3][4] Testosterone exerts its effects on bone through multiple pathways: directly by binding to androgen receptors (AR) on bone cells, and indirectly after its aromatization to estradiol (B170435), which then acts on estrogen receptors (ERs).[1][5][6][7] Both pathways are critical for stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][3][8] Preclinical rodent models, particularly orchidectomized (ORX) animals which simulate androgen deficiency, are invaluable tools for studying the mechanisms of androgen action on bone and for evaluating the therapeutic potential of compounds like this compound.[9][10]
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of testosterone esters on bone parameters in orchidectomized rodent models.
Table 1: Effects of Testosterone Esters on Bone Mineral Density (BMD) and Trabecular Bone Volume (BV/TV)
| Animal Model | Treatment Group | Dosage | Duration | Change in Lumbar Spine BMD | Change in Femoral Neck BMD | Change in Trabecular BV/TV | Reference |
| Wild-Type Mice (ORX) | Testosterone Propionate | 5 mg/kg/day | 6 weeks | Prevented decrease | Not Reported | Prevented decrease (-38% in ORX) | |
| ERαKO Mice (ORX) | Testosterone Propionate | 5 mg/kg/day | 6 weeks | Prevented decrease | Not Reported | Prevented decrease (-58% in ORX) | [11] |
| Sprague-Dawley Rats (ORX) | Testosterone Enanthate | 7 mg/kg/week | 8 weeks | Not Reported | Not Reported | Prevented decrease | [12] |
| Aged Male Rats (ORX) | Testosterone (Implants) | 11.5-55 µ g/day | Not Specified | Prevented decrease | Prevented decrease | Not Reported | [13] |
| Male Rats (SCI) | Testosterone Enanthate (Low Dose) | 2.0 mg/week | Not Specified | Not Reported | Not Reported | +400% vs. SCI | |
| Male Rats (SCI) | Testosterone Enanthate (High Dose) | 7.0 mg/week | Not Specified | Not Reported | Not Reported | +500% vs. SCI |
Table 2: Effects of Testosterone Esters on Bone Turnover Markers
| Animal Model/Patient Population | Treatment Group | Dosage | Duration | Change in Bone Formation Markers (e.g., Osteocalcin, P1NP) | Change in Bone Resorption Markers (e.g., CTX, DPD) | Reference |
| Aged Male Rats (ORX) | Testosterone (Implants) | 11.5-55 µ g/day | Not Specified | Decreased vs. ORX | Decreased vs. ORX | [13] |
| Wild-Type & ERαKO Mice (ORX) | Testosterone Propionate | 5 mg/kg/day | 6 weeks | Prevented increase in Osteocalcin | Not Reported | [11] |
| Hypogonadal Men | This compound | 200 mg every 2 weeks | 18 months | Increased Osteocalcin in T2D patients | No significant change in CTX | [14][15] |
| Hormone-Naive Transgender Men | Testosterone | Not Specified | 24 weeks | P1NP: +44.26%, Osteocalcin: +21.89% | CTX: +28.30% | [16][17] |
Experimental Protocols
Orchidectomy (ORX) in Rodents to Induce Androgen Deficiency
This protocol describes the surgical removal of the testes in rodents to create a model of hypogonadism and subsequent bone loss.[10]
Materials:
-
Rodents (rats or mice, age- and strain-dependent)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)[10]
-
Surgical instruments (scalpel, forceps, scissors, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Warming pad
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal using an appropriate anesthetic protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave and sterilize the scrotal area with an antiseptic solution.
-
Make a single midline incision through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord and associated blood vessels with absorbable suture material.
-
Excise the testis distal to the ligature.
-
Return the ligated stump to the abdominal cavity.
-
Repeat the procedure for the second testis.
-
Close the scrotal incision with sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery on a warming pad until it regains mobility.
-
Sham-operated animals undergo the same procedure, but the testes are manipulated and returned to the scrotum without ligation and excision.
Administration of this compound
This protocol outlines the procedure for administering this compound to rodent models.
Materials:
-
This compound
-
Vehicle (e.g., sesame oil, peanut oil)[12]
-
Sterile syringes and needles
-
Animal scale
Procedure:
-
Prepare the this compound solution in the chosen vehicle to the desired concentration. For example, a low dose of 2.0 mg/week or a high dose of 7.0 mg/week can be used in rats.
-
Weigh the animal to determine the correct injection volume.
-
Administer the this compound solution via intramuscular or subcutaneous injection. The frequency of administration will depend on the study design, with weekly injections being common for testosterone enanthate and cypionate esters.[12][15]
-
Control groups should receive injections of the vehicle only.
-
Continue administration for the duration of the study (e.g., 8 weeks or longer).[12]
Bone Histomorphometry and Micro-Computed Tomography (Micro-CT) Analysis
These techniques are used to quantify changes in bone structure and cellular activity.
Bone Histomorphometry:
-
At the end of the study, euthanize the animals and harvest the bones of interest (e.g., femur, tibia, lumbar vertebrae).
-
Fix the bones in a suitable fixative (e.g., 70% ethanol).
-
Dehydrate the bones in graded ethanol (B145695) series and embed in plastic (e.g., methyl methacrylate).
-
Cut thin sections (5-10 µm) using a microtome.
-
Stain the sections with specific stains (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components).
-
Analyze the sections under a microscope using histomorphometry software to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), osteoblast surface (Ob.S/BS), and osteoclast surface (Oc.S/BS).[11]
Micro-Computed Tomography (Micro-CT):
-
Harvest and fix the bones as described above.
-
Scan the bones using a high-resolution micro-CT scanner.
-
Reconstruct the 3D images of the bone structure.
-
Use analysis software to quantify the same structural parameters as in histomorphometry (BV/TV, Tb.N, Tb.Th, Tb.Sp) in a non-destructive manner.[18]
Signaling Pathways and Visualizations
Testosterone influences bone metabolism through complex signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Testosterone's dual-action signaling pathway on bone cells.
The diagram above illustrates how testosterone can directly bind to androgen receptors or be converted to estradiol to bind to estrogen receptors. Both pathways ultimately promote bone formation by stimulating osteoblasts and inhibit bone resorption by suppressing osteoclast activity, partly through the regulation of the RANKL/OPG system.[1][5][19]
Caption: Workflow for an orchidectomy-induced osteoporosis study.
This workflow diagram outlines the key steps in a typical preclinical study investigating the effects of this compound on bone loss in an androgen-deficient rodent model.
References
- 1. A concise review of testosterone and bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrtdoctorsgroup.com [hrtdoctorsgroup.com]
- 4. The Connection Between Testosterone Therapy and Bone Density - North Dallas Wellness [drdavidfein.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Androgen receptors and experimental bone loss – An in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Boosts Bone Density in American Males with Osteoporosis: Clinical Trial Insights [testosterone.me]
- 9. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 10. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone prevents orchidectomy-induced bone loss in estrogen receptor-alpha knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of orchidectomy and supraphysiological testosterone administration on trabecular bone structure and gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Testosterone Therapy Effects on Bone Mass and Turnover in Hypogonadal Men with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testosterone Therapy Effects on Bone Mass and Turnover in Hypogonadal Men with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Testosterone on Bone Turnover Markers Among Hormone-Naive Transgender Men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Testosterone on Bone Turnover Markers Among Hormone-Naive Transgender Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of testosterone and exercise training on bone microstructure of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Testosterone and Bone Health in Men: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Testosterone Cypionate Treatment in Canines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of testosterone (B1683101) cypionate in canines for research and therapeutic development. The information is synthesized from veterinary clinical studies and safety assessments to guide experimental design and clinical application.
Introduction
Testosterone cypionate is a synthetic ester of testosterone, a naturally occurring androgen. In canines, it is primarily utilized for hormone replacement therapy in cases of hormonal imbalance, particularly in neutered males experiencing conditions associated with low testosterone.[1] These conditions can include muscle atrophy, lethargy, decreased libido, and certain types of urinary incontinence.[1][2][3] Long-term treatment requires careful management and monitoring to ensure therapeutic efficacy and minimize potential adverse effects.[1]
Cellular and Molecular Signaling Pathway
Testosterone, the active compound derived from this compound, exerts its effects by binding to androgen receptors (AR) within the cytoplasm of target cells. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the testosterone-AR complex acts as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, resulting in the synthesis of proteins that mediate the physiological effects of testosterone, such as increased muscle mass and bone density.[4]
Caption: Testosterone Signaling Pathway
Experimental Protocols
A thorough medical assessment is mandatory before initiating long-term this compound therapy.[1] This baseline evaluation is critical for ensuring the subject's suitability for treatment and for monitoring treatment effects over time.
Protocol:
-
Comprehensive Physical Examination: Assess overall health, body condition score, and muscle mass.
-
Orthopedic Examination: Evaluate for signs of arthritis, hip dysplasia, or other mobility issues.[1]
-
Baseline Bloodwork:
-
Complete Blood Count (CBC): To assess general health and screen for underlying infections or anemia.
-
Serum Chemistry Panel: To evaluate liver and kidney function, as androgens are metabolized by the liver.[3]
-
Total Testosterone Level: To confirm a diagnosis of hypogonadism and establish a baseline for monitoring therapeutic efficacy.[1][5]
-
-
Urinalysis: To rule out underlying urinary tract diseases, especially if being considered for urinary incontinence.[5]
-
Cancer Screening: Perform thoracic and abdominal radiographs to screen for underlying neoplasia.[5]
The choice of dosing regimen depends on the therapeutic goal and the desired frequency of administration. Weekly subcutaneous injections are reported to provide more stable testosterone levels compared to less frequent intramuscular injections.[6][7]
Protocol Options:
-
Weekly Subcutaneous Administration for Hormone Restoration:
-
Dosage: The standard weekly dose is 0.5 mg/kg of this compound.[6][7][8]
-
Administration: Administer via subcutaneous injection.[7] This route is often preferred for ease of administration and reduced pain compared to intramuscular injections.[8]
-
Monitoring: Blood levels should be monitored to ensure they are within the therapeutic range for intact male dogs.[8] A case study found that weekly injections maintained testosterone levels at 1.2–2.2 ng/mL when measured three days after dosing.[8]
-
-
Monthly Intramuscular Administration for Urinary Incontinence:
Continuous monitoring is essential to assess the therapeutic response and detect any potential adverse effects.
Protocol:
-
Clinical Assessment (Every 3-6 months):
-
Bloodwork (Every 6 months):
-
Prostate Examination (Annually for intact males): Although primarily used in neutered dogs, if administered to intact males, monitor for prostate problems.[1]
Data Presentation
The following tables summarize key quantitative data for long-term this compound treatment in canines.
Table 1: Dosing Regimens for this compound in Canines
| Indication | Dosage | Administration Route | Frequency | Reference(s) |
| Hormone Restoration | 0.5 mg/kg | Subcutaneous | Weekly | [6][7][8] |
| Urinary Incontinence | 1.5 mg/kg (median) | Intramuscular | Every 4 weeks | [2][3][8] |
| General (Male, Medium/Large) | ~2.0 mg/kg | Intramuscular | Every 3-6 weeks | [9][10] |
| General (Male, Small Breed) | ~1.0 mg/kg | Intramuscular | Every 3-6 weeks | [9][10] |
| General (Female) | ~0.3 mg/kg | Intramuscular | Every 3-6 weeks | [9][10] |
Table 2: Monitoring Parameters and Target Values
| Parameter | Baseline Measurement | Follow-up Frequency | Target/Notes | Reference(s) |
| Clinical Signs | Presenting complaint (e.g., muscle atrophy, incontinence) | Every 3-6 months | Improvement or resolution of clinical signs | [1] |
| Total Testosterone | Pre-treatment level | Every 6 months | Within the normal physiological range for intact male dogs (e.g., 1.2-2.2 ng/mL 3 days post-injection) | [8][9] |
| Complete Blood Count | Yes | Every 6 months | Within normal reference intervals | [1] |
| Serum Chemistry Panel | Yes | Every 6 months | Within normal reference intervals, with attention to liver enzymes | [1] |
| Behavioral Changes | Owner observation | At each follow-up | Absence of aggression or other negative behavioral changes | [1] |
| Prostate Health | If applicable | Annually | Normal size and consistency on palpation | [1] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a long-term study evaluating the efficacy and safety of this compound in canines.
Caption: Experimental Workflow for Canine this compound Study
Safety and Adverse Effects
When administered under veterinary supervision and with appropriate monitoring, long-term this compound therapy is generally considered safe for canines.[1][5] However, potential adverse effects can occur, particularly with improper dosing.
Potential Adverse Effects:
-
Behavioral Changes: Increased aggression is a potential, though rare, side effect.[1]
-
Prostate Issues: In intact males, testosterone can stimulate prostatic growth.[1]
-
Dermatological Changes: Changes in coat quality may be observed.[1]
-
Metabolic Changes: Long-term use of any steroid can predispose an animal to conditions like diabetes or Cushing's disease, although this is more commonly associated with corticosteroids.[11][12]
-
Seizures: One study reported seizures in a dog receiving a high dose of this compound; however, the dog had a history of suspected idiopathic epilepsy.[8][13]
It is crucial to discontinue therapy and re-evaluate the patient if significant adverse effects are observed. The risks of testosterone therapy should be carefully weighed against the potential benefits for each individual canine.[8]
References
- 1. Testosterone Therapy - Companion Animal Wellness Center [companionanimalwellnesscenter.com]
- 2. Clinical Response and Side Effects Associated with this compound for Urinary Incontinence in Male Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 5. Dogosterone ® Testosterone Therapy for Dogs | Animal Care Center of Castle Pines [animalcarectr.com]
- 6. parsemus.org [parsemus.org]
- 7. healthyandhappydog.com [healthyandhappydog.com]
- 8. Safety and dosing of testosterone for hormone restoration in neutered dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20140371189A1 - Testosterone replacement therapy in animals, including dogs - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. trudellanimalhealth.com [trudellanimalhealth.com]
- 12. dialavet.com [dialavet.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing testosterone cypionate crystallization in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving testosterone (B1683101) cypionate crystallization in stock solutions.
Troubleshooting Guide: Crystallization in Testosterone Cypionate Stock Solutions
If you observe crystals, cloudiness, or particulate matter in your this compound stock solution, follow this guide to diagnose and resolve the issue.
Immediate Actions
-
Quarantine: Do not use the solution for experiments. Isolate the vial to prevent accidental use.
-
Visual Inspection: Note the extent of crystallization (e.g., fine particles, large needles, complete solidification).
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving this compound crystallization.
Frequently Asked Questions (FAQs)
Why did my this compound solution crystallize?
Crystallization, or precipitation, of this compound from a stock solution is primarily a physical process driven by the compound's solubility limits being exceeded. Several factors can contribute to this:
-
Low Temperature: this compound's solubility decreases significantly at lower temperatures.[1][2] Exposure to cold, such as during shipping in winter or storage in a refrigerator, is a common cause of crystallization.[2]
-
Supersaturation: The solution may be supersaturated, meaning it contains a higher concentration of this compound than can normally be dissolved at a given temperature.[3][4] This is often the case for high-concentration stock solutions (e.g., 200 mg/mL).[5]
-
Solvent Composition: The choice of solvent and the presence of co-solvents are critical. This compound is poorly soluble in water but soluble in vegetable oils and freely soluble in organic solvents like ethanol (B145695) and chloroform.[6] Co-solvents such as benzyl (B1604629) benzoate (B1203000) are used to increase its solubility in oil-based carriers.[2]
-
UV Light Exposure: Exposure to UV light can lead to the degradation of this compound, which may contribute to precipitation.[7]
-
Agitation: Excessive shaking or agitation can sometimes initiate crystal formation, especially in a supersaturated solution.[3][8]
How can I redissolve the crystals in my stock solution?
Crystals can typically be redissolved by carefully warming the solution. This process does not negatively affect the this compound.[3][4]
Experimental Protocol: Redissolving Crystallized this compound
-
Prepare a Water Bath: Heat a water bath to approximately 40-45°C (104-113°F). Do not use boiling water, as excessive heat can degrade the compound or the carrier oil.[7][9]
-
Protect the Vial: If your vial is not sealed, ensure the container is tightly closed to prevent contamination. For sealed vials, you can place them in a waterproof bag as an extra precaution.[1]
-
Warm the Solution: Submerge the vial in the warm water bath.[1]
-
Gentle Agitation: Allow the vial to warm for at least 15 minutes.[1] Gently swirl or agitate the vial periodically to aid in the dissolution of the crystals.[1][9]
-
Inspect: Once the solution is clear and all crystals have dissolved, remove the vial from the water bath and allow it to cool to room temperature.
-
Final Check: Before use, visually inspect the solution again to ensure no crystals have reformed upon cooling.
If the crystals do not dissolve after this procedure, the solution may be overly concentrated or contaminated and should be discarded.[1]
What is the optimal way to store this compound stock solutions to prevent crystallization?
Proper storage is the most effective way to prevent crystallization.
-
Temperature Control: Store solutions at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[10] Avoid refrigeration or exposure to freezing temperatures.[9]
-
Protect from Light: Store vials in a dark place, such as a cabinet or the original packaging, to protect them from UV light.[7]
-
Minimize Agitation: Handle vials gently and avoid unnecessary shaking during storage and transport.[3][4]
What solvents and co-solvents should I use to prepare a stable stock solution?
The choice of solvent system is critical for maintaining the stability of your stock solution. This compound is an oil-soluble ester.[6]
-
Carrier Oils: Common carriers for injectable solutions include cottonseed oil and ethyl oleate.[6]
-
Co-solvents: Co-solvents are often necessary to achieve high concentrations.
-
Benzyl Benzoate (BB): Acts as a solubilizer. Increasing the concentration of benzyl benzoate can significantly enhance the solubility of this compound.
-
Benzyl Alcohol (BA): Typically used as a preservative and also aids in solubility.[6]
-
Data Presentation: Solubility of this compound in Different Formulations
| This compound Conc. (mg/mL) | Benzyl Benzoate (% v/v) | Carrier Oil | Temperature (°C) | Solubility (mg/mL) | State of Solution |
| 200 | ~20% | Cottonseed Oil | 20 | ~186 | Supersaturated |
| 200 | 30% | Cottonseed Oil | 20 | ~233 | Not Supersaturated |
Data adapted from patent literature.[2] This table illustrates that a standard 200 mg/mL formulation in cottonseed oil with ~20% benzyl benzoate is supersaturated at room temperature, making it prone to crystallization.[2] Increasing the benzyl benzoate concentration to 30% increases the solubility, thus preventing crystallization at the same temperature.[2]
Qualitative Solubility Data
-
Water: Insoluble[6]
-
Alcohol (Ethanol): Freely Soluble[6]
-
Chloroform: Freely Soluble[6]
-
Ether: Freely Soluble[6]
-
Vegetable Oils: Soluble[6]
Can you provide a protocol for preparing a sterile, high-concentration stock solution in a research setting?
Experimental Protocol: Preparation of a Sterile 200 mg/mL this compound Stock Solution
This protocol is a general guideline and may require optimization based on specific laboratory conditions and applications.
Materials:
-
This compound powder (USP grade)
-
Sterile Benzyl Alcohol (BA)
-
Sterile Benzyl Benzoate (BB)
-
Sterile carrier oil (e.g., cottonseed oil, ethyl oleate)
-
Sterile glass vials with septa and aluminum caps
-
Sterile syringes and needles
-
Sterile 0.22 µm syringe filter (ensure compatibility with oils, e.g., PTFE)
-
Beaker, magnetic stirrer, and stir bar
-
Warming plate
Procedure:
-
Calculate Volumes: For 10 mL of a 200 mg/mL solution with 2% BA and 20% BB:
-
This compound: 2 g (200 mg/mL * 10 mL)
-
Benzyl Alcohol: 0.2 mL (2% of 10 mL)
-
Benzyl Benzoate: 2 mL (20% of 10 mL)
-
Carrier Oil: ~7.8 mL (q.s. to 10 mL)
-
-
Dissolve Solutes: In a sterile beaker, combine the calculated amounts of Benzyl Alcohol and Benzyl Benzoate.
-
Add this compound: Slowly add the this compound powder to the BA/BB mixture while stirring with a magnetic stirrer.
-
Gentle Heating: Gently warm the mixture on a warming plate (to no more than 40-50°C) to facilitate dissolution. Do not overheat. Stir until the powder is completely dissolved and the solution is clear.
-
Add Carrier Oil: Slowly add the carrier oil to the solution while continuing to stir. Ensure the final volume is correct.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution directly into a sterile final vial in a laminar flow hood to maintain sterility. This step is crucial for removing any potential microbial contamination.
-
Sealing: Aseptically place the sterile septum on the vial and secure it with an aluminum cap using a crimper.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at controlled room temperature (20-25°C), protected from light.
What are the key factors influencing the stability of this compound in solution?
The chemical and physical stability of this compound in stock solutions is influenced by several factors.
Caption: Key physical and chemical factors affecting the stability of this compound stock solutions.
References
- 1. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. droracle.ai [droracle.ai]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. brotherfiltration.com [brotherfiltration.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. A guide to sterile filtration solutions for critical applications - Atlas Copco Greece [atlascopco.com]
- 9. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. pfizermedical.com [pfizermedical.com]
Technical Support Center: Troubleshooting Testosterone Cypionate Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing inconsistent results in testosterone (B1683101) cypionate cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems.
Reagent and Compound Preparation
Q1: My testosterone cypionate is not dissolving properly in the cell culture medium. What should I do?
A1: this compound is practically insoluble in water, which is a common cause of inconsistent results.[1][2] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.
-
Recommended Solvents: Use 100% ethanol (B145695) or DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[3] this compound is freely soluble in alcohol.[1][2]
-
Stock Solution Storage: Store stock solutions in tightly sealed vials at -20°C or below and use them within a month to ensure stability.[3]
-
Working Dilution: When preparing your working concentrations, perform serial dilutions of the stock solution into the cell culture medium. Ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q2: Could the cypionate ester be interfering with my assay?
A2: this compound is a prodrug, meaning it is an ester of testosterone that is hydrolyzed to release the active testosterone molecule.[2][4] In most in vitro systems with metabolically active cells, this conversion is expected to occur. However, the rate of hydrolysis can vary between cell types and culture conditions. For most cell-based assays measuring androgen receptor activity, the active compound is testosterone itself.[4] this compound and testosterone enanthate are often considered functionally interchangeable in therapeutic contexts due to their similar release profiles.[4]
Cell Culture and Assay Conditions
Q3: I'm observing high variability between replicate wells. What are the likely causes?
A3: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
Inconsistent Pipetting: Variations in pipetting technique can introduce significant error.[5] Use calibrated pipettes and ensure consistent technique for adding cells, media, and reagents.
-
Cell Health and Morphology: Only use healthy, viable cells that are in the logarithmic growth phase.[6] Over-passaging cells can lead to altered phenotypes and inconsistent responses. Regularly check for signs of stress or contamination.[5][6]
-
Incubation Conditions: Ensure your incubator has stable and uniform temperature and CO2 levels.[6] Avoid stacking plates, as this can lead to uneven temperature distribution.[6]
Q4: My cells are not responding to this compound, or the response is very weak.
A4: A lack of or weak response can be due to several factors related to the cells and the assay itself:
-
Low Androgen Receptor (AR) Expression: The cell line you are using may not express sufficient levels of the androgen receptor.[7] Verify AR expression in your chosen cell line using techniques like Western blot or qPCR.
-
Presence of Androgens in Serum: Fetal Bovine Serum (FBS) contains endogenous steroids that can activate the androgen receptor, leading to high background signal and masking the effect of your compound. Use charcoal-stripped FBS to remove these interfering hormones.[3]
-
Incorrect Assay Timing: The optimal incubation time for this compound can vary depending on the cell line and the specific endpoint being measured (e.g., gene expression, cell proliferation). Perform a time-course experiment to determine the optimal duration of treatment.
-
Sub-optimal Cell Density: The number of cells seeded can impact the assay window. Test different seeding densities to find the one that gives the maximal response with a low background.[6]
Q5: I am seeing a response in my vehicle control wells.
A5: A response in vehicle control wells indicates a problem with the assay system itself:
-
Androgens in Serum: As mentioned above, non-stripped serum is a common culprit. Switch to charcoal-stripped FBS.
-
Solvent Effects: High concentrations of the solvent (e.g., ethanol, DMSO) used to dissolve this compound can be toxic to cells or may have off-target effects. Ensure the final solvent concentration is low and non-toxic to your cells.
-
Contamination: Mycoplasma or other microbial contamination can affect cell metabolism and signaling, leading to aberrant results.[5] Regularly test your cell cultures for contamination.
Assay-Specific Issues
Q6: In my androgen receptor (AR) reporter assay, the results are inconsistent day-to-day.
A6: In addition to the general cell culture issues, reporter assays have their own sources of variability:
-
Reporter Construct Instability: If you are using a transiently transfected reporter construct, transfection efficiency can vary significantly between experiments. The use of a stable cell line with the reporter construct integrated into the genome is highly recommended for better reproducibility.[7]
-
Promoter Interference: Some reporter constructs may have minimal promoters that can be activated by signaling pathways other than the one of interest, leading to non-specific responses.[8]
-
Cross-reactivity with Other Receptors: The Androgen Response Element (ARE) in your reporter construct may have some similarity to response elements for other steroid receptors like the glucocorticoid, progesterone, and mineralocorticoid receptors. This can lead to false positives if your test compound or components in the media activate these other receptors.[7]
Q7: My cell proliferation assay (e.g., MTT, WST-1) results are not correlating with expected androgenic effects.
A7: Proliferation assays can be influenced by factors other than the specific androgenic signaling pathway:
-
Cytotoxicity at High Concentrations: High concentrations of this compound can be cytotoxic or cytostatic, leading to a decrease in cell viability that can be misinterpreted as an anti-proliferative effect.[9] It is important to determine the full dose-response curve to identify the optimal concentration range.
-
Metabolic Effects: Assays like MTT rely on the metabolic activity of the cells. If your treatment affects cellular metabolism without affecting cell number, the results can be misleading. It is good practice to confirm proliferation results with a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation).
-
Assay Incubation Time: The timing of the addition of the proliferation reagent and the incubation period are critical. Follow the manufacturer's protocol carefully and ensure consistency across all plates and experiments.
Quantitative Data Summary
The following tables summarize potential sources of variability and provide expected outcomes with optimized protocols.
Table 1: Troubleshooting High Variability in Replicate Wells
| Potential Cause | Inconsistent Result | Optimized Protocol & Expected Outcome |
| Uneven Cell Seeding | High coefficient of variation (CV > 15%) between replicate wells. | Homogenize cell suspension before and during plating. Expected: CV < 10%. |
| Edge Effects | Higher or lower signal in wells on the edge of the plate. | Do not use outer wells for experiments; fill with sterile PBS. Expected: Consistent signal across all experimental wells. |
| Solvent Precipitation | Visible precipitate in wells after adding this compound. | Ensure final solvent concentration is low (e.g., <0.1% DMSO/Ethanol) and mix thoroughly. Expected: Clear media and consistent dose-response. |
| Cell Health | Irregular cell morphology, high percentage of floating/dead cells. | Use cells at a low passage number and in logarithmic growth phase. Expected: Healthy cell monolayer and reproducible results. |
Table 2: Troubleshooting Weak or No Cellular Response
| Potential Cause | Inconsistent Result | Optimized Protocol & Expected Outcome |
| Androgens in Serum | High background signal in control wells, small assay window. | Use charcoal-stripped FBS in all experiments. Expected: Low background and a clear dose-response. |
| Low AR Expression | No significant response to this compound. | Select a cell line with confirmed high AR expression (e.g., LNCaP, T47D, or an engineered cell line). Expected: Robust and dose-dependent activation. |
| Sub-optimal Incubation Time | Weak or declining signal at later time points. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time. Expected: Identification of optimal assay endpoint. |
| Incorrect Vehicle Control | Unexplained cellular effects. | Always include a vehicle control with the same final solvent concentration as the test compound. Expected: No significant effect of the vehicle on the assay endpoint. |
Detailed Experimental Protocols
Protocol 1: Androgen Receptor (AR) Activation Luciferase Reporter Assay
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific cell line and reagents.
-
Cell Seeding:
-
Culture AR-positive reporter cells (e.g., U2-OS stably expressing AR and an ARE-luciferase reporter) in your preferred growth medium.[8]
-
On Day 1, seed cells into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 10,000 - 20,000 cells/well) in 100 µL of growth medium containing charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations.
-
On Day 2, carefully remove the growth medium from the cells and add 100 µL of the 2X working solutions of this compound (and controls, including a vehicle control) to the respective wells.
-
Incubate for the pre-determined optimal time (e.g., 18-24 hours) at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
On Day 3, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 50-100 µL).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Normalize the data to the vehicle control.
-
Plot the relative luminescence units (RLU) against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol provides a general method for assessing cell viability and proliferation.
-
Cell Seeding:
-
On Day 1, seed your chosen cell line (e.g., LNCaP) into a 96-well clear plate at an optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of growth medium with charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare this compound dilutions as described in the AR activation assay protocol.
-
On Day 2, add 100 µL of the 2X working solutions to the wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours), as androgens may take longer to elicit a proliferative response.
-
-
MTT Assay:
-
At the end of the treatment period, add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Subtract the background absorbance (from no-cell control wells).
-
Normalize the data to the vehicle control and plot the results to assess the effect on cell proliferation.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway activated by testosterone.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Experimental Workflow
This diagram outlines a typical workflow for a cell-based assay using this compound.
Caption: General workflow for a this compound cell-based assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent assay results.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Testosterone Cypionate Degradation Products by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and quantification of testosterone (B1683101) cypionate and its degradation products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my testosterone cypionate peak?
A1: Poor peak shape can arise from several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting. A typical concentration for this compound analysis is around 100-400 µg/mL.[1][2]
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Ensure your mobile phase is adequately buffered or contains additives to minimize these interactions. Using a highly deactivated column, like a C8 or C18 with end-capping, is also recommended.
-
Mismatched Injection Solvent: If the solvent used to dissolve your sample is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If you suspect this, try flushing the column or replacing it with a new one.
Q2: I am having difficulty separating this compound from its primary degradant, testosterone. What can I do?
A2: Achieving good resolution between this compound and testosterone is crucial. Consider the following adjustments to your HPLC method:
-
Optimize Mobile Phase Composition: A gradient elution is often necessary to separate these compounds effectively. A typical gradient involves water and a polar organic solvent like acetonitrile (B52724).[1][3] Adjusting the gradient slope or the initial and final mobile phase compositions can improve separation.
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase, such as a C8 or a phenyl-hexyl column, might provide a different selectivity and improve resolution.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, potentially leading to better separation. A common operating temperature is around 35°C.[1][3]
Q3: My baseline is noisy or drifting. How can I fix this?
A3: A stable baseline is essential for accurate quantification. Here are some troubleshooting steps:
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system. Also, make sure the mobile phase components are well-mixed.
-
System Contamination: A contaminated guard column, column, or detector cell can cause baseline issues. Flush the system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.
-
Pump Issues: Inconsistent pump performance can lead to a fluctuating baseline. Check for leaks and ensure the pump seals are in good condition.
-
Detector Lamp: An aging detector lamp can cause baseline noise. Most HPLC systems track lamp usage, so check if it's nearing the end of its life.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: The most common degradation product of this compound is testosterone , formed by the hydrolysis of the cypionate ester group.[1][3] Other potential impurities and degradation products can arise from the synthesis process or further degradation.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are performed to understand the stability of a drug substance and to develop a stability-indicating analytical method.[4] Typical stress conditions for this compound include:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1N HCl.
-
Basic Hydrolysis: Treatment with a base, such as 0.1N NaOH.
-
Oxidative Degradation: Exposure to an oxidizing agent, like 3-5% hydrogen peroxide.[2]
-
Thermal Degradation: Heating the sample, for example, at 80°C for 48 hours.[3]
-
Photolytic Degradation: Exposing the sample to UV and visible light (e.g., 1.2 million lux hours and 200 Wh/m² of UV light).[3]
It is recommended that the degradation be controlled to a level of 5-20%.[4]
Q3: What is a suitable HPLC method for analyzing this compound and its degradation products?
A3: A common approach is to use a reversed-phase HPLC method with UV detection. A typical method would employ:
-
Column: A C8 or C18 column (e.g., Zorbax XDB-C8, 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution with water (Solvent A) and acetonitrile (Solvent B).[1][3]
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated HPLC method for the analysis of this compound and its impurities.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 80 - 120 | > 0.999 |
| Impurities | LOQ - 150% of specification limit | > 0.98 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | Recovery (%) |
| This compound | 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 | |
| 120% | 98.0 - 102.0 | |
| Impurities | Various | 95.6 - 108.7[1][3] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~5[2] | ~15[2] |
| Impurities | 0.0351 - 0.0359[1] | 0.1171 - 0.1198[1] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound and Degradation Products
This protocol is a general guideline based on published methods.[1][2][3] Method optimization and validation are required for specific applications.
-
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a similar concentration as the standard solution. For oil-based injectables, an extraction step with a suitable solvent and surfactant may be necessary.[2]
-
Spiked Sample Solution: To confirm the separation of impurities, a sample solution can be spiked with known impurities or degradation products.
-
-
Chromatographic Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Zorbax XDB-C8 (15 cm x 4.6 mm), 5 µm particle size, or equivalent.[1]
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over the run to elute the more non-polar compounds.
-
A typical gradient might run over 20-30 minutes.
-
-
-
Analysis
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution(s).
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the main peak and any impurities by comparing their peak areas to that of the standard.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Potential degradation pathways.
References
troubleshooting low recovery of testosterone cypionate during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of testosterone (B1683101) cypionate from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery of testosterone cypionate during solid-phase extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors:
-
Analyte Breakthrough During Loading: The sample solvent may be too strong, preventing the this compound from adequately binding to the sorbent material.[1][2][3]
-
Premature Elution During Washing: The wash solvent may be too aggressive, causing the this compound to be washed away along with matrix interferences.[1][2][4]
-
Incomplete Elution: The elution solvent may not be strong enough to fully release the this compound from the sorbent.[1][2]
-
Improper pH: The pH of the sample can affect the interaction of this compound with the sorbent, leading to poor retention.[1][5]
-
Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal chemistry for retaining this compound.[6]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to loss of the analyte during the loading step.[3][6]
Q2: How can I optimize the wash and elution steps for this compound SPE to improve recovery?
Optimizing the wash and elution steps is critical for achieving high recovery and a clean extract. A systematic approach involves testing solvents of varying strengths. For testosterone, a hydrophobic compound, a reversed-phase sorbent like C18 or a polymeric sorbent is often used.[4]
-
Wash Step Optimization: To remove interferences without losing the analyte, you can test a series of wash solutions with increasing organic solvent concentration (e.g., methanol (B129727) in water). For testosterone on a C18 sorbent, recovery may decrease if the methanol concentration in the wash step exceeds approximately 40%.[4] Polymeric sorbents may allow for a more aggressive wash, potentially up to 50-60% methanol, resulting in a cleaner sample.[4]
-
Elution Step Optimization: The elution solvent must be strong enough to overcome the interactions between this compound and the sorbent.[1] You can test different organic solvents (e.g., methanol, acetonitrile) and mixtures to find the one that provides the best recovery in the smallest volume.[7] For instance, 90% methanol has been shown to be an effective elution solvent for testosterone on certain cartridges.[5]
Q3: What are "matrix effects" and how can they lead to perceived low recovery in LC-MS analysis of this compound?
Matrix effects occur when components of the sample matrix co-elute with the analyte of interest (this compound) and interfere with its ionization in the mass spectrometer source.[8][9] This can lead to:
-
Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of the analyte, resulting in a lower signal and artificially low calculated recovery.[8][9]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, leading to an artificially high signal.[8][9]
It is important to distinguish true low recovery from the extraction process versus ion suppression during analysis. This can be investigated by comparing the signal of a standard in clean solvent to the signal of a standard spiked into the extracted matrix post-extraction.[10]
Q4: Can the storage and handling of this compound itself affect recovery?
Yes, improper storage and handling can impact the integrity of this compound before extraction even begins.
-
Crystallization: this compound is susceptible to crystallization when exposed to temperatures below its recommended storage range (typically 68°–77°F or 20°–25°C).[11][12] If crystals form, the sample will not be homogenous, and subsampling for extraction will lead to inaccurate and low recovery. These crystals can be redissolved by gentle warming.[11]
-
Degradation: Exposure to high temperatures or UV light can cause chemical degradation of the this compound molecule, which would also result in lower recovery of the intact drug.[11]
Troubleshooting Guides
Issue: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery. It is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss is occurring.[1][13]
| Symptom | Potential Cause | Recommended Action |
| Analyte found in the loading fraction | Sample solvent is too strong. | Dilute the sample with a weaker solvent (e.g., water) before loading.[2][3] |
| Improper pH for retention. | Adjust the sample pH to ensure this compound is in a neutral state for optimal reversed-phase retention.[1] | |
| Incorrect sorbent choice. | Select a sorbent with higher affinity for this compound, such as a polymeric reversed-phase sorbent.[2] | |
| Sorbent bed not properly conditioned. | Ensure the sorbent is wetted with an appropriate solvent (e.g., methanol) followed by an equilibration with a solvent similar to the sample matrix.[3][6] Do not let the sorbent dry out before loading the sample.[2] | |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[1][3] | |
| Analyte found in the wash fraction | Wash solvent is too strong. | Decrease the organic strength of the wash solvent.[1][2] For example, if using 50% methanol, try 30% or 40%. |
| Analyte not found in load or wash, but recovery is still low | Incomplete elution. | Increase the strength or volume of the elution solvent.[1][2] Consider using a stronger solvent or adding a modifier. |
| Analyte is irreversibly bound to the sorbent. | This is less common for this compound on standard sorbents but could indicate a highly active sorbent or sample degradation. Try a different sorbent type. | |
| Matrix effects suppressing the analytical signal. | See the troubleshooting guide for matrix effects. |
Issue: High Variability in Recovery
| Symptom | Potential Cause | Recommended Action |
| Inconsistent results between samples | Inconsistent sample pre-treatment. | Ensure a standardized and consistent sample preparation protocol is followed for all samples.[2] |
| Inconsistent flow rates during SPE. | Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates.[2] | |
| Sorbent bed drying out between steps. | Do not allow the sorbent to dry out after conditioning and before sample loading.[2] |
Issue: Suspected Matrix Effects
| Symptom | Potential Cause | Recommended Action |
| Low recovery with no analyte detected in load or wash fractions | Ion suppression from co-eluting matrix components. | Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. |
| Optimize Sample Cleanup: Use a more rigorous SPE wash step or consider an alternative extraction technique like liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to remove more interferences.[14] | ||
| Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[8] | ||
| Dilute the Sample: Diluting the final extract can sometimes reduce the concentration of interfering matrix components and lessen ion suppression. |
Quantitative Data Summary
The following table provides an example of how to present data when optimizing SPE wash conditions for this compound recovery from plasma.
| Wash Solvent Composition (% Methanol in Water) | This compound Recovery (%) | Matrix Interference Removal (%) |
| 10% | 98 ± 3 | 25 ± 5 |
| 20% | 97 ± 2 | 45 ± 6 |
| 30% | 95 ± 4 | 68 ± 5 |
| 40% | 92 ± 3 | 85 ± 4 |
| 50% | 85 ± 5 | 92 ± 3 |
| 60% | 75 ± 6 | 95 ± 2 |
Data are representative and will vary based on the specific SPE sorbent, sample matrix, and analytical method.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent Selection: C18 or polymeric reversed-phase SPE cartridge (e.g., 100 mg, 3 mL).
-
Sample Pre-treatment: a. Thaw human plasma samples at room temperature. b. Centrifuge samples at 3000 x g for 10 minutes to pellet any particulates. c. Take 500 µL of the supernatant and dilute 1:1 with deionized water.[14] d. Add an internal standard if used.
-
Cartridge Conditioning: a. Pass 2 mL of methanol through the cartridge. b. Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[4]
-
Sample Loading: a. Load the 1 mL of pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: a. Wash the cartridge with 2 mL of 30% methanol in water to remove hydrophilic interferences. b. Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
Elution: a. Elute the this compound with 2 x 1 mL aliquots of 90% methanol. b. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 5. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. specartridge.com [specartridge.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. defymedical.com [defymedical.com]
- 12. Why Does Testosterone Crystallise? - The Men’s Health Clinic [themenshealthclinic.co.uk]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Inter-animal Variability in Testosterone Cypionate Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-animal variability in testosterone (B1683101) cypionate pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-animal variability in testosterone cypionate PK studies?
Inter-animal variability in pharmacokinetic studies of this compound can arise from several factors, broadly categorized as drug-related, animal-related, and experimental procedure-related. Key sources include:
-
Drug Formulation: The properties of the vehicle oil (e.g., cottonseed, grapeseed, castor oil) can influence the absorption rate of this compound from the injection site.[1][2] Different oil viscosities and physicochemical properties can lead to varied release kinetics.[1]
-
Animal Characteristics:
-
Species and Strain: Different animal species and even strains within a species can exhibit significant metabolic and physiological differences, affecting drug absorption, distribution, metabolism, and excretion (ADME).[3][4][5]
-
Age: Age-related physiological changes can alter drug pharmacokinetics. For instance, middle-aged rats and mice have been shown to have lower baseline testosterone levels compared to their younger counterparts, which could influence the response to exogenous testosterone.[6]
-
Sex: The sex of the animal can influence baseline hormone levels and metabolic rates, potentially affecting the pharmacokinetics of this compound.
-
Health Status: Underlying health conditions can impact drug metabolism and elimination.
-
-
Experimental Procedures:
-
Route of Administration: While intramuscular injection is common for this compound, variations in injection technique, depth, and location can lead to variability in absorption.[7][8]
-
Dose Volume and Concentration: The volume and concentration of the injected dose can affect the formation of the drug depot at the injection site and its subsequent release.[1]
-
Blood Sampling: The timing and technique of blood sampling are critical for accurately characterizing the pharmacokinetic profile.[9]
-
Q2: How does the choice of vehicle oil impact the pharmacokinetics of this compound?
The vehicle oil in which this compound is dissolved forms a depot in the muscle tissue upon injection, from which the drug is slowly released.[8] The physicochemical properties of the oil, such as viscosity, can influence the rate of drug diffusion and absorption into the systemic circulation.[1] Studies with testosterone undecanoate have shown that different oil vehicles (e.g., tea seed oil vs. castor oil) can result in different half-lives.[1] While one study in cynomolgus monkeys found no significant pharmacokinetic differences between testosterone undecanoate in soybean, tea seed, or castor oil, the potential for vehicle effects should be considered, especially when comparing data across studies that use different formulations.[2]
Q3: What is the importance of selecting an appropriate animal model?
Choosing the right animal model is crucial for obtaining reliable and translatable pharmacokinetic data.[3] The chosen species should ideally have physiological and metabolic pathways relevant to humans.[4] Common models for pharmacokinetic studies include rodents (mice and rats) and non-rodents (dogs, monkeys).[3][10] It is important to consider the specific objectives of the study when selecting the animal model. For instance, if the goal is to assess long-term effects, a species with a longer lifespan might be more appropriate.[3]
Q4: How can I standardize my experimental procedures to reduce variability?
Standardization of experimental procedures is a key strategy for minimizing inter-animal variability.[11] This includes:
-
Consistent Dosing Technique: Ensure that the route of administration, injection site, needle size, and injection volume are consistent for all animals.
-
Controlled Environment: House animals in a controlled environment with consistent temperature, humidity, and light-dark cycles.
-
Standardized Diet and Water Access: Provide all animals with the same diet and free access to water, as nutritional status can affect drug metabolism.
-
Acclimatization: Allow animals to acclimatize to the housing conditions and handling procedures before the start of the study to minimize stress-related physiological changes.
-
Detailed Record Keeping: Maintain meticulous records of all experimental procedures, including any deviations from the protocol.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in Cmax and Tmax | Inconsistent absorption from the injection site. | - Standardize the injection technique, including the site and depth of injection.- Ensure the formulation is homogenous and the dose volume is accurate.- Consider the viscosity of the vehicle oil and its potential impact on release rate.[1] |
| Unexpectedly rapid or slow clearance | Species- or strain-specific differences in metabolism. | - Review the literature for known metabolic pathways of testosterone in the chosen animal model.- Consider potential genetic polymorphisms within the animal strain that could affect metabolic enzyme activity. |
| Inconsistent terminal half-life | Issues with the blood sampling schedule or analytical assay sensitivity. | - Ensure the blood sampling schedule is adequate to capture the terminal elimination phase.- Verify the limit of quantification (LOQ) of the analytical method is low enough to accurately measure concentrations in the terminal phase.- Evaluate for potential enterohepatic recirculation. |
| Erratic or non-linear pharmacokinetics | Saturation of metabolic enzymes or transporters. | - Investigate a range of doses to assess dose proportionality.- Consider the possibility of drug-induced enzyme induction or inhibition. |
Experimental Protocols
Protocol 1: Intramuscular Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Formulation: this compound dissolved in cottonseed oil at a concentration of 50 mg/mL.
-
Dosing: Administer a single intramuscular injection of 10 mg/kg into the gluteal muscle using a 25-gauge needle. The injection volume should be calculated based on the individual animal's body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the tail vein at pre-dose, and at 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of testosterone using a validated LC-MS/MS method.
Data Presentation
Table 1: Factors Influencing Inter-Animal Variability in Pharmacokinetic Studies
| Factor Category | Specific Factor | Impact on Pharmacokinetics | Mitigation Strategy |
| Drug-Related | Formulation (Vehicle) | Affects absorption rate and bioavailability.[1][12][13] | Use a consistent and well-characterized formulation. |
| Dose | High doses can lead to non-linear pharmacokinetics.[14][15] | Conduct dose-ranging studies to establish linearity. | |
| Animal-Related | Species/Strain | Differences in metabolism and physiology.[5][16] | Select an appropriate and well-characterized animal model.[4] |
| Age | Age-related changes in organ function can alter ADME.[6] | Use a narrow age range of animals. | |
| Sex | Hormonal differences can influence drug metabolism. | Use animals of a single sex or include both sexes and analyze the data separately. | |
| Procedure-Related | Route of Administration | Affects rate and extent of absorption.[7] | Standardize the administration technique. |
| Blood Sampling | Inadequate sampling can lead to inaccurate parameter estimation.[9] | Optimize the blood sampling schedule. | |
| Animal Handling | Stress can induce physiological changes affecting PK. | Acclimatize animals and use consistent handling procedures. |
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Caption: Key factors contributing to inter-animal variability in pharmacokinetic studies.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 5. pnlee.co.uk [pnlee.co.uk]
- 6. Age-dependent effects of testosterone in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechfarm.co.il [biotechfarm.co.il]
- 8. revolutionhealth.org [revolutionhealth.org]
- 9. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of vehicle and region of application on in vitro penetration of testosterone through canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vehicle effects on the in vitro penetration of testosterone through equine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of genetic strain and gender on age-related changes in body composition of the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing injection volume and frequency for sustained testosterone cypionate release
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the optimal use of testosterone (B1683101) cypionate in experimental settings, focusing on injection volume and frequency to achieve sustained release.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters to consider when designing a study with testosterone cypionate?
A1: The primary pharmacokinetic parameters to consider are:
-
Cmax (Maximum Concentration): The peak serum concentration of testosterone after administration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to testosterone over a specific time period.
-
Half-life (t½): The time it takes for the serum testosterone concentration to reduce by half. The half-life of this compound is approximately eight days.[1]
Understanding these parameters is crucial for designing a dosing regimen that mimics the desired physiological or supraphysiological testosterone levels for your experimental model.
Q2: What are the recommended vehicles for dissolving this compound for injection in a research setting?
A2: this compound is an oil-soluble ester.[2] Commonly used vehicles in research include sterile vegetable oils such as cottonseed oil, sesame oil, or benzyl (B1604629) benzoate (B1203000) as a co-solvent.[2][3][4] The choice of vehicle can influence the viscosity of the solution and the absorption rate. It is critical to ensure the vehicle is sterile and appropriate for the animal model to minimize injection site reactions.
Q3: What is the difference between intramuscular (IM) and subcutaneous (SC) injections for this compound administration?
A3: Both IM and SC routes are used for this compound administration.
-
Intramuscular (IM) Injections: Testosterone is injected deep into a muscle, typically the gluteal muscle.[1] This method has been the traditional standard.[5]
-
Subcutaneous (SC) Injections: Testosterone is injected into the fatty tissue just under the skin. This method is gaining popularity due to its ease of self-administration and potential for more stable testosterone levels with fewer peaks and troughs.[5]
Research suggests that SC administration can provide comparable pharmacokinetic profiles to IM injections.[5]
Q4: How do injection volume and frequency impact serum testosterone levels?
A4: Injection volume and frequency are critical variables in achieving stable and sustained testosterone release.
-
Volume: Larger injection volumes may cause more discomfort and potential for local tissue damage.[2][6]
-
Frequency: More frequent injections of smaller doses can help maintain steadier testosterone levels, avoiding the peaks and troughs associated with less frequent, larger doses.[5] For example, splitting a weekly dose into two smaller injections can lead to a more balanced hormonal experience.
Troubleshooting Guides
Issue 1: Crystallization of this compound in the Vial
-
Symptom: The solution appears cloudy or contains small, needle-like crystals.
-
Cause: this compound is susceptible to crystallization when exposed to temperatures below its recommended storage range (20°C to 25°C or 68°F to 77°F).[7] This is due to the high concentration of the active ingredient.[7]
-
Solution:
-
Visually inspect the vial for particulate matter before each use.
-
If crystals have formed, warm the vial by placing it in a sealed plastic bag and submerging it in warm water (approximately 100°F - 110°F) for 15-30 minutes.[7]
-
Gently swirl the vial to aid in redissolving the crystals.[7]
-
Ensure the solution is clear before drawing it into the syringe.
-
Note: This warming process has been shown not to negatively affect the testosterone.
-
Issue 2: High Viscosity of the this compound Solution
-
Symptom: Difficulty drawing the solution into the syringe or injecting it smoothly.
-
Cause: this compound is an oil-based solution and can be quite viscous, especially at cooler temperatures.[8]
-
Solution:
-
Gently warm the vial in your hands or a pocket for 10-15 minutes before drawing the injection.[8]
-
Use a larger gauge needle (e.g., 18G) for drawing the solution and a smaller gauge needle (e.g., 23-25G) for injection to minimize discomfort.
-
Inject the solution slowly and steadily.
-
Issue 3: Injection Site Reactions in Animal Models
-
Symptom: Redness, swelling, or induration (hardening of the tissue) at the injection site.
-
Cause: These reactions can be due to the physical trauma of the injection, the volume of the injectate, the properties of the vehicle, or improper injection technique.[6][9] Oil-based injections can cause local muscle necrosis.[2]
-
Solution:
-
Rotate Injection Sites: Avoid administering consecutive injections in the same location.
-
Optimize Injection Volume: Use the smallest effective volume.
-
Ensure Proper Technique: For SC injections, ensure the needle is in the subcutaneous space and not intramuscular. For IM injections, ensure the needle is at the appropriate depth.
-
Vehicle Selection: Consider using a different sterile oil as the vehicle if reactions persist.
-
Monitor Animals: Observe animals at regular intervals post-injection for any signs of distress or severe reaction.
-
Data Presentation
Table 1: Pharmacokinetic Data of this compound in Female Mice (Subcutaneous Injection)
| Dosage Regimen | Mean Testosterone Level (ng/mL ± SD) | Cmax (ng/mL) | Cmin (ng/mL) |
| 0.4 mg weekly | 2.4 (total over 6 weeks) | Not Specified | Not Specified |
| 0.45 mg once weekly | 3.4 ± 2.1 | 9.05 | 1.30 |
| 0.45 mg twice weekly | 6.9 ± 4.5 | Not Specified | Not Specified |
| 0.90 mg once weekly | 6.4 ± 2.9 | Not Specified | Not Specified |
Data adapted from studies in female mice. Absolute values may vary based on the specific animal model and assay used.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in a Rodent Model
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, cottonseed oil)
-
Sterile glass vials with rubber stoppers
-
Syringes (1 mL)
-
Needles (18G for drawing, 25G for injection)
-
Alcohol swabs
-
Scale and weighing paper
-
Sterile filtration unit (if preparing from powder)
-
-
Preparation of this compound Solution (Example Concentration: 10 mg/mL):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the powder to a sterile vial.
-
Add the appropriate volume of sterile vehicle to the vial to achieve the target concentration.
-
Gently warm and vortex the vial until the powder is completely dissolved.
-
If preparing from non-sterile powder, the final solution must be sterilized by filtration through a 0.22 µm filter into a sterile vial.
-
-
Administration Procedure (Subcutaneous):
-
Gently restrain the animal.
-
Wipe the injection site (e.g., the dorsal subcutaneous space) with an alcohol swab and allow it to dry.
-
Pinch the skin to create a tent.
-
Insert the 25G needle at the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Rotate injection sites for subsequent administrations.
-
Protocol 2: Measurement of Serum Testosterone Levels using ELISA
-
Sample Collection:
-
Collect blood samples from the animals at predetermined time points post-injection.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the samples at 2000 x g for 10 minutes to separate the serum.
-
Collect the serum and store it at -20°C or -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available testosterone ELISA kit validated for the species of interest (e.g., mouse, rat).
-
Follow the manufacturer's instructions carefully regarding the preparation of standards, controls, and samples.
-
Typically, the procedure involves competitive binding where testosterone in the sample competes with a labeled testosterone for binding to a limited number of antibody sites.
-
The intensity of the resulting signal is inversely proportional to the concentration of testosterone in the sample.
-
Read the absorbance on a microplate reader and calculate the testosterone concentrations based on the standard curve.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Pharmacokinetic Studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Factors influencing time course of pain after depot oil intramuscular injection of testosterone undecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. defymedical.com [defymedical.com]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solving Testosterone Cypionate Interference in Immunoassays
This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve potential interference from testosterone (B1683101) cypionate in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is testosterone cypionate and how can it interfere with my immunoassay?
This compound is a synthetic ester of testosterone, a steroid hormone. Interference in immunoassays can occur in several ways:
-
Cross-reactivity: The antibodies used in the assay may not be perfectly specific to endogenous testosterone and might also bind to this compound or its metabolites, leading to falsely elevated results.[1][2][3] Structurally similar compounds are a known cause of immunoassay interference.[4][5]
-
Matrix Effects: The "matrix" or composition of the sample (e.g., serum, plasma) can be altered by the drug's vehicle (the oil it's dissolved in) or by physiological changes in the subject, affecting the antibody-antigen binding reaction.[6][7]
-
Metabolite Interference: Like endogenous testosterone, this compound is metabolized in the body. These metabolites may also cross-react with the assay antibodies.[4]
Q2: Which types of immunoassays are most susceptible to this interference?
Direct competitive immunoassays are particularly vulnerable.[2][4] In these assays, the labeled and unlabeled (from the sample) antigens compete for a limited number of antibody binding sites. Any cross-reacting molecule can compete in this reaction, leading to inaccurate quantification. Sandwich immunoassays are generally less prone to interference from small molecules like steroids.[4] However, no immunoassay is immune, and validation is always crucial.[8][9]
Q3: My testosterone immunoassay results are unexpectedly high in samples from subjects treated with this compound. What should I do first?
When laboratory data does not match the clinical picture, suspect analytical interference.[10][11] The first step is to perform a series of validation experiments to confirm the presence of interference. The most common and effective initial tests are the Serial Dilution Linearity Test and the Spike and Recovery Test . If these tests fail, it indicates that a component in the sample matrix is interfering with the assay.
Q4: What is the gold standard for accurately measuring testosterone?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[12][13][14] It can physically separate testosterone from other structurally similar compounds before detection, thus avoiding the cross-reactivity issues that affect immunoassays.[10][15] If immunoassay results are suspect, confirmation with LC-MS/MS is the recommended course of action.[10]
Troubleshooting Guide
Issue 1: Unexpectedly High or Inconsistent Testosterone Results
If you observe results that are physiologically improbable or highly variable, follow this workflow to diagnose and resolve the issue.
Data Presentation: Cross-Reactivity
Cross-reactivity is a primary source of interference. The antibody intended for testosterone may also recognize other steroids. The degree of interference depends on the specificity of the antibody used in the particular assay kit.
| Compound | Structural Similarity to Testosterone | Typical Cross-Reactivity (%) in a Testosterone Immunoassay | Potential for Clinically Significant Interference |
| Testosterone | 100% (Target Analyte) | 100% | N/A |
| This compound | High (Ester at C17) | Variable, can be significant | High |
| Dihydrotestosterone (DHT) | Very High | 10% - 100% | High |
| Androstenedione | High | 1% - 10% | Moderate, especially in certain conditions[1] |
| Methyltestosterone | High | >5% | High, can cause false positives[1][3] |
| Norethindrone | Moderate | >5% | High in women on this therapy[1][3] |
| DHEA-S | Moderate | <1% (in newer assays) | Low in 2nd gen assays, was an issue previously[4][16] |
Note: Values are illustrative and can vary significantly between different manufacturers' assays. Always refer to the specific assay's package insert for published cross-reactivity data.[3]
Experimental Protocols
Protocol 1: Serial Dilution Linearity Test
This test assesses whether the endogenous analyte behaves similarly to the kit standards upon dilution, which it should in the absence of interference.
Objective: To determine if the sample matrix contains substances that interfere with analyte measurement at different concentrations.
Methodology:
-
Select at least three representative samples that show suspected interference.
-
Create a dilution series for each sample using the assay's zero calibrator or a sample diluent buffer provided with the kit. Recommended dilutions are 1:2, 1:4, 1:8, and 1:16.
-
Assay the neat (undiluted) sample and all dilutions according to the kit protocol.
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the measured concentration by the dilution factor to get the dilution-corrected concentration.
-
Analysis: The dilution-corrected concentrations should be consistent (e.g., within ±15%) across the dilution series. A significant trend (e.g., decreasing concentration with increasing dilution) indicates the presence of interference.[17]
Protocol 2: Spike and Recovery Test
This test determines if the quantification of a known amount of added analyte is affected by the sample matrix.
Objective: To evaluate whether the sample matrix suppresses or enhances the immunoassay signal.
Methodology:
-
Select a sample pool with a known baseline concentration of testosterone.
-
Divide the pool into two aliquots: "Neat" and "Spiked."
-
Add a known concentration of testosterone standard (the "spike") to the "Spiked" aliquot. The amount added should ideally result in a concentration in the upper-middle range of the standard curve. Add an equivalent volume of assay buffer to the "Neat" aliquot to control for dilution.
-
Assay both the Neat and Spiked samples.
-
Calculate the percent recovery using the following formula: % Recovery = ( [Spiked Sample] - [Neat Sample] ) / [Known Spike Concentration] * 100
-
Analysis: The percent recovery should fall within an acceptable range, typically 85-115%. Recoveries outside this range suggest matrix interference.
Protocol 3: Sample Pre-treatment via Liquid-Liquid Extraction (LLE)
If interference is confirmed, removing the analyte from the interfering matrix components via extraction is a highly effective solution.[4][16][18]
Objective: To separate steroids from interfering proteins, lipids, and other polar molecules in serum or plasma.
Methodology:
-
Solvent Preparation: Use a non-polar organic solvent such as diethyl ether or a mixture of ethyl acetate (B1210297) and hexane.[19]
-
Sample Addition: In a clean glass tube, add 5 parts organic solvent to 1 part sample (e.g., 2.5 mL solvent to 500 µL serum).[18]
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.[18]
-
Phase Separation: Allow the phases to separate for 5-10 minutes. For a cleaner separation, centrifuge at a low speed (e.g., 2000 x g) for 10 minutes.
-
Collection: The upper organic layer contains the steroids. Carefully transfer this layer to a new clean tube. For maximum recovery, a second extraction of the aqueous layer can be performed.[18]
-
Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[18]
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.[18] The reconstituted sample is now ready for analysis.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elgalabwater.com [elgalabwater.com]
- 6. The effect of serum matrix and gender on cortisol measurement by commonly used immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of human serum testosterone via isotope dilution ultra‑performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay | springermedizin.de [springermedizin.de]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 17. myadlm.org [myadlm.org]
- 18. arborassays.com [arborassays.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Stability of Testosterone Cypionate in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of testosterone (B1683101) cypionate during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of testosterone cypionate in storage?
A1: The stability of this compound is primarily influenced by temperature, light exposure, and the composition of its formulation.[1][2]
-
Temperature: this compound is sensitive to both high and low temperatures. Elevated temperatures can accelerate degradation, while low temperatures can lead to crystallization of the active pharmaceutical ingredient (API) out of the oil-based vehicle.[1][2] It is recommended to store formulations at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[3]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation, leading to the formation of various by-products.[2][4][5][6] Formulations should be protected from light by storing them in amber or opaque containers.
-
Formulation Components: The choice of carrier oil and the presence of excipients such as benzyl (B1604629) alcohol and benzyl benzoate (B1203000) significantly impact stability. The presence of oxygen can also lead to oxidative degradation.
Q2: What are the common degradation pathways for this compound?
A2: The most common degradation pathway for this compound is the hydrolysis of the cypionate ester bond, which releases testosterone.[7] Testosterone itself can then undergo further degradation through oxidation and other reactions. Under aerobic conditions, testosterone can be transformed into dehydrotestosterone (DHT), androstenedione (B190577) (AD), and androstadienedione (ADD).[8] Photodegradation can also lead to the formation of various photoproducts, including hydroxylated derivatives and photorearrangement products.[4][5][6]
Q3: How do different carrier oils affect the stability of this compound?
A3: The carrier oil is a critical component of injectable this compound formulations and can significantly influence its stability. Common carrier oils include cottonseed oil, sesame oil, grapeseed oil, and medium-chain triglycerides (MCT oil). MCT oil, such as Miglyol-812, is known for its high oxidative stability, which can contribute to a longer shelf life of the formulation.[9] The choice of carrier oil can also affect the solubility of this compound, which is important for preventing crystallization at lower temperatures.
Q4: What is the role of benzyl alcohol and benzyl benzoate in this compound formulations?
A4: Benzyl alcohol is typically included as a preservative due to its bacteriostatic properties.[10][11] Benzyl benzoate acts as a co-solvent to increase the solubility of this compound in the oil vehicle, which helps to prevent crystallization.[9][12][13] Studies have shown that increasing the concentration of benzyl benzoate can improve the solubility of this compound and prevent crystal formation, even at lower storage temperatures.[9]
Q5: Can antioxidants be used to improve the stability of this compound?
A5: While the direct quantitative effects of specific antioxidants on this compound formulations are not extensively documented in publicly available literature, the use of antioxidants is a common strategy to prevent oxidative degradation of pharmaceuticals. Natural antioxidants like polyphenolic compounds found in fruits and vegetables have been suggested to support testosterone production, but their role in formulation stability requires further investigation.[14][15]
Troubleshooting Guides
Issue 1: Crystallization or cloudiness observed in the vial upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low-Temperature Storage: The formulation has been stored at a temperature below the recommended range, causing the this compound to precipitate out of the oil vehicle.[2] | Gently warm the vial by rolling it between the hands or placing it in a warm water bath. Shake the vial gently to redissolve the crystals.[2] | The solution should become clear and free of visible particles. |
| Inadequate Solubilizer: The concentration of the co-solvent (e.g., benzyl benzoate) may be insufficient to maintain the solubility of this compound at the storage temperature.[9] | For formulation development, consider increasing the concentration of benzyl benzoate. A higher concentration can enhance the solubility of this compound.[9] | Improved solubility and prevention of crystallization at lower temperatures. |
Issue 2: Discoloration or changes in the appearance of the solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation: The formulation may have been exposed to oxygen, leading to the formation of colored degradation products. | During manufacturing and storage, minimize headspace oxygen by flushing vials with an inert gas like nitrogen. Consider the inclusion of an antioxidant in the formulation. | Reduced rate of discoloration and degradation. |
| Photodegradation: The vial has been exposed to light, causing the breakdown of this compound into various photoproducts.[2] | Store the formulation in light-resistant containers, such as amber vials.[3] | Prevention of light-induced degradation and associated discoloration. |
Issue 3: Loss of potency or unexpected analytical results during stability testing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation: this compound is degrading over time due to factors like hydrolysis, oxidation, or thermal stress. | Review storage conditions to ensure they are within the recommended range (20°C to 25°C).[3] For formulation development, evaluate the impact of different excipients, such as antioxidants and more stable carrier oils (e.g., MCT oil), on stability. | Improved stability and reduced loss of potency over the intended shelf life. |
| Inappropriate Analytical Method: The analytical method used for stability testing may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | Utilize a validated stability-indicating method, such as the HPLC method detailed in the "Experimental Protocols" section, to accurately quantify this compound and its degradation products.[7] | Accurate assessment of the stability of the formulation. |
Data Presentation
Table 1: Influence of Temperature on Testosterone Degradation (Half-life)
| Temperature | Degradation Half-life (t½) |
| 22°C | Longer |
| 37°C | Shorter (degradation increases by approximately 17% compared to 22°C)[8] |
Note: Data is for testosterone, a primary degradation product of this compound.
Table 2: Influence of pH on Testosterone Degradation (Half-life)
| pH | Degradation Half-life (t½) |
| 6.0 | 4.4 - 4.9 hours |
| 7.0 | 4.4 - 4.9 hours |
| 7.5 | 4.4 - 4.9 hours |
Note: Data is for testosterone, a primary degradation product of this compound. The impact of pH on the degradation rate was found to be small within this range.[8]
Table 3: Photodegradation Quantum Yield of Testosterone
| Wavelength | Quantum Yield (Φ) |
| 254 nm | 0.225[4] |
| 313 nm | 2.4 x 10⁻³[4] |
Note: Data is for testosterone, a primary degradation product of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Impurities
This protocol is adapted from a validated method for the quantification of this compound and its related impurities.[7]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Zorbax XDB-C8 (15 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 10 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Diluent: Water:Acetonitrile (30:70 v/v)
Protocol 2: Forced Degradation Studies
To assess the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies should be performed under various stress conditions.
-
Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[7]
-
Photolytic Degradation: Expose the sample to 1.2 million lux hours of white fluorescent light and 200 Wh/m² of UV light in a photostability chamber.[7]
Mandatory Visualization
Caption: this compound Degradation Pathway.
Caption: Experimental Workflow for Stability Testing.
References
- 1. droracle.ai [droracle.ai]
- 2. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative Determination of Photodegradation Products of Progesterone and Testosterone in Aqueous Solution [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Degradation kinetics of testosterone by manure-borne bacteria: influence of temperature, pH, glucose amendments, and dissolved oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2022090931A1 - Crystal-free high-concentration this compound formulations - Google Patents [patents.google.com]
- 10. This compound Injection, USP CIII [dailymed.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. news-medical.net [news-medical.net]
- 15. mes-global.com [mes-global.com]
Technical Support Center: Refining Analytical Methods for Testosterone Cypionate in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of testosterone (B1683101) cypionate in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying testosterone cypionate in biological samples?
A1: The most prevalent and robust methods for the quantification of testosterone and its esters, like this compound, in biological matrices such as serum, plasma, and urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for detecting low endogenous levels of testosterone.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized, particularly for bulk drug and pharmaceutical formulations.[1]
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Effective sample preparation is crucial for accurate analysis and involves several key steps. These typically include:
-
Protein Precipitation: To remove proteins that can interfere with the analysis. This can be achieved using agents like zinc sulfate (B86663) in acetonitrile.[3]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate this compound from the matrix.[5][6] A common LLE method uses a mixture of tert-butyl methyl ether and petroleum ether.[5]
-
Derivatization: This is often required for GC-MS analysis to improve the volatility and thermal stability of the analyte.[7]
Q3: What are some common challenges encountered when analyzing this compound in biological matrices?
A3: Researchers may face several challenges, including:
-
Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[5]
-
Low Endogenous Concentrations: Accurately measuring low physiological levels of testosterone, particularly in certain populations like women and children, requires highly sensitive methods.[3][8]
-
Isomeric Interferences: Differentiating testosterone from its isomers can be challenging and requires good chromatographic separation.
-
Analyte Stability: Testosterone esters can be susceptible to enzymatic degradation in the matrix. It's important to use appropriate collection tubes (e.g., with enzyme inhibitors like sodium fluoride) and storage conditions to ensure analyte stability.[9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, consider the following strategies:
-
Efficient Sample Cleanup: Utilize thorough extraction and cleanup procedures like SPE or LLE to remove interfering substances.[5][6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., testosterone-d2) that co-elutes with the analyte can help compensate for matrix effects.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix similar to the samples can help to compensate for matrix effects.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | 1. Incorrect MS settings (e.g., polarity, acquisition mode).[10] 2. Sample degradation.[10] 3. Issues with the LC system (e.g., no mobile phase flow, leak).[10][11] 4. Analyte concentration below the limit of detection.[10] | 1. Verify MS parameters are appropriate for this compound. 2. Prepare fresh samples and standards.[10] 3. Check the LC system for leaks, ensure mobile phase lines are properly primed, and check for crimped tubing.[10][11] 4. Concentrate the sample or use a more sensitive instrument. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation.[12] 2. Inappropriate injection solvent.[12] 3. Secondary interactions between the analyte and the stationary phase.[12] 4. High backpressure due to blockages.[12] | 1. Flush the column with a strong solvent or replace the column.[12] 2. Ensure the injection solvent is compatible with the mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Check for blockages in the in-line filter, guard column, or the analytical column itself.[12] |
| Inconsistent Retention Times | 1. Air bubbles in the pump or solvent lines.[11] 2. Inconsistent mobile phase composition. 3. Fluctuations in column temperature.[10] 4. Column equilibration is insufficient.[10] | 1. Purge the LC system to remove air bubbles.[11] 2. Prepare fresh mobile phase and ensure proper mixing. 3. Ensure the column oven is maintaining a stable temperature. 4. Increase the column equilibration time between injections.[10] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or reagents.[11] 2. Bleed from the column or other system components. 3. Contamination in the MS ion source. | 1. Use high-purity solvents and freshly prepared mobile phases.[11] 2. Condition the column properly. 3. Clean the ion source according to the manufacturer's instructions. |
GC-MS Analysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Derivatization Efficiency | 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time. 3. Degraded derivatizing agent. | 1. Ensure all glassware and solvents are dry. 2. Optimize the derivatization conditions. 3. Use a fresh vial of the derivatizing agent. |
| Analyte Degradation in the Injector | 1. Injector temperature is too high. 2. Active sites in the injector liner. | 1. Optimize the injector temperature. 2. Use a deactivated injector liner or replace the liner. |
| Peak Tailing | 1. Active sites in the GC column. 2. Column contamination. | 1. Condition the column or use a column with a different stationary phase. 2. Bake out the column at a high temperature (within the column's limits) or trim the front end of the column. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for testosterone analysis.
Table 1: LC-MS/MS Method Performance for Testosterone in Serum
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.280 ng/dL | [6] |
| Limit of Quantitation (LOQ) | 0.950 ng/dL | [13] |
| Precision (%RSD) | 3.7% - 4.8% | [6] |
| Recovery | 82% | [5] |
| Linearity (R²) | > 0.99 | [14] |
Table 2: HPLC Method Validation for this compound
| Parameter | Result | Reference |
| Accuracy | 99.9% - 102.1% | [15] |
| Precision (%RSD) | 1.1% | [15] |
| Linearity (R²) | 0.9996 | [15] |
| Recovery | 95.6% - 108.7% | [16] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Testosterone in Serum
This protocol is a representative example based on common practices.[4][5][6]
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum into a clean glass tube.
-
Add an appropriate amount of deuterated internal standard (e.g., testosterone-d2).[5]
-
Add 1 mL of a mixture of tert-butyl methyl ether/petroleum ether (30:70, v/v).[5]
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
References
- 1. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpxtechnologies.com [dpxtechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. fda.gov [fda.gov]
- 8. Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. arlok.com [arlok.com]
- 16. static1.squarespace.com [static1.squarespace.com]
Validation & Comparative
Validating the In Vivo Efficacy of Synthesized Testosterone Cypionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of synthesized testosterone (B1683101) cypionate against other common testosterone esters. The information presented is based on established preclinical models and aims to assist researchers in designing and evaluating studies for testosterone replacement therapies.
Introduction
Testosterone cypionate is a synthetic androgen and anabolic steroid commonly used for treating low testosterone levels in men. As an ester of testosterone, it is a prodrug that is converted to testosterone in the body. The efficacy of any synthesized this compound formulation is determined by its ability to elicit the desired anabolic and androgenic responses, which can be quantitatively measured in preclinical animal models. The gold-standard for this assessment is the Hershberger assay, a short-term in vivo bioassay that evaluates the androgenic and anabolic activity of a substance in castrated male rats.
Core Principles of Efficacy Validation
The in vivo efficacy of this compound and its alternatives is primarily assessed by their ability to stimulate the growth of androgen-dependent tissues. These are categorized into anabolic effects (muscle growth) and androgenic effects (growth of reproductive tissues).
Anabolic and Androgenic Signaling Pathway
Testosterone and its esters act as agonists of the androgen receptor (AR). Upon entering the cell, testosterone can bind directly to the AR or be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. The testosterone- or DHT-bound AR then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes responsible for the anabolic and androgenic effects.
Caption: Androgen signaling pathway of testosterone esters.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies in castrated rat models, comparing the anabolic and androgenic effects of different testosterone esters. The data is presented as the relative weight of key androgen-dependent tissues following administration of the respective compounds.
Table 1: Anabolic Activity Comparison (Levator Ani Muscle Weight)
| Compound | Dosage | Mean Levator Ani Weight (mg) | % Increase vs. Control |
| Vehicle Control | - | Baseline | 0% |
| This compound | Typical Dose | Data Point 1 | Calculated % |
| Testosterone Enanthate | Typical Dose | Data Point 2 | Calculated % |
| Testosterone Propionate | Typical Dose | Data Point 3 | Calculated % |
Table 2: Androgenic Activity Comparison (Ventral Prostate and Seminal Vesicle Weights)
| Compound | Dosage | Mean Ventral Prostate Weight (mg) | Mean Seminal Vesicle Weight (mg) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | Typical Dose | Data Point A | Data Point D |
| Testosterone Enanthate | Typical Dose | Data Point B | Data Point E |
| Testosterone Propionate | Typical Dose | Data Point C | Data Point F |
Note: Specific data points are placeholders and should be populated with results from relevant preclinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the in vivo efficacy of synthesized this compound.
Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo screening test that uses the accessory tissues of the male reproductive tract in a castrated peripubertal male rat model to assess a substance's potential androgenic or anti-androgenic activity.[1]
Experimental Workflow:
Caption: Standard workflow for the Hershberger bioassay.
Detailed Protocol:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain) are used. Castration is performed to remove the endogenous source of androgens.
-
Acclimatization: Following castration, animals are allowed a recovery and acclimatization period of approximately seven days.
-
Dosing: The test article (synthesized this compound), a vehicle control, and reference standards (e.g., testosterone propionate, testosterone enanthate) are administered daily for 10 consecutive days.[2] Administration can be via subcutaneous injection or oral gavage.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[1]
-
Tissue Collection and Weighing: The key androgen-dependent tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids), Cowper's glands, and glans penis.[2]
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group to determine the anabolic and androgenic activity.
Measurement of Serum Testosterone Levels
To assess the pharmacokinetic profile of the synthesized this compound, serum testosterone levels are measured at various time points after administration.
Experimental Workflow:
Caption: Workflow for serum testosterone level measurement.
Detailed Protocol:
-
Sample Collection: Blood samples are collected from the animals at various time points following the administration of this compound.
-
Serum Preparation: The collected blood is allowed to clot, and then centrifuged to separate the serum.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A microtiter plate pre-coated with an anti-testosterone antibody is used.
-
Serum samples, along with known standards and controls, are added to the wells.
-
An enzyme-linked secondary antibody is added, which binds to the testosterone captured by the first antibody.
-
A substrate is added that reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader, which is inversely proportional to the amount of testosterone in the sample.
-
A standard curve is generated from the known standards to quantify the testosterone concentration in the serum samples.
-
Conclusion
The in vivo efficacy of synthesized this compound can be rigorously validated through standardized preclinical assays, primarily the Hershberger bioassay in castrated male rats. By quantitatively assessing the anabolic and androgenic effects on key target tissues and comparing these to established testosterone esters, researchers can obtain a clear and objective measure of the compound's performance. The detailed protocols and comparative data structure provided in this guide offer a framework for conducting and presenting such validation studies.
References
Testosterone Cypionate vs. Enanthate: A Comparative Guide to Their Effects on Gene Expression
A deep dive into the molecular impact of two widely used testosterone (B1683101) esters, synthesizing available data for researchers and drug development professionals.
While testosterone cypionate and testosterone enanthate are two of the most frequently prescribed testosterone esters for therapeutic purposes, a head-to-head comparison of their specific effects on gene expression at a molecular level is not available in current scientific literature. Both are long-acting, oil-based injectable forms of testosterone, and once injected, enzymes in the body cleave the ester to release the active hormone, testosterone. As the released testosterone molecule is identical, their downstream effects on gene expression are considered to be largely the same, with any potential minor differences arising from their slightly different pharmacokinetics.
This compound has a slightly longer half-life of approximately 8 days, compared to testosterone enanthate's half-life of about 4.5 to 5 days.[1][2] This difference in half-life can lead to minor variations in the peak and trough testosterone levels in the blood, which could theoretically have subtle influences on the magnitude and duration of gene expression changes. However, without direct comparative studies, this remains a theoretical consideration.
This guide will, therefore, focus on the known effects of testosterone on gene expression, using data from studies on testosterone enanthate as a representative model. The fundamental mechanisms and the majority of the genetic targets are expected to be identical for both esters.
The Androgen Receptor Signaling Pathway: The Gateway to Gene Expression
The biological effects of testosterone are primarily mediated through its binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[3] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4][5] In the nucleus, the AR-testosterone complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, thereby modulating their transcription.[4][6] This intricate process is what ultimately dictates the wide-ranging effects of testosterone on the body, from muscle growth to secondary sexual characteristics.
Caption: Androgen Receptor Signaling Pathway.
Effects of Testosterone Enanthate on Gene Expression in Skeletal Muscle
A key area of interest for testosterone's effects is in skeletal muscle, where it promotes hypertrophy. Studies on testosterone enanthate administration have provided valuable insights into the genetic programs it activates.
One study investigating the effects of testosterone enanthate (300 mg weekly for 16 weeks) in HIV-positive men with weight loss identified significant upregulation of genes involved in several key pathways.[7]
Table 1: Summary of Upregulated Gene Categories with Testosterone Enanthate Administration [7]
| Gene Category | Representative Genes | Implied Function |
| Myogenesis & Muscle Protein Synthesis | MyoD1, Myogenin, IGF1 | Muscle development and growth |
| Immune Regulation | Various Chemokines and Cytokines | Modulation of immune responses |
| Metabolic Pathways | Genes involved in lipid and glucose metabolism | Alterations in energy utilization |
| Chromatin Remodeling | Histone-modifying enzymes | Regulation of gene accessibility |
Experimental Protocols
Microarray Analysis of Gene Expression
A common technique to assess the expression of thousands of genes simultaneously is microarray analysis.
Experimental Workflow:
-
Muscle Biopsy: Samples are obtained from a relevant tissue, such as the vastus lateralis muscle, at baseline and after the treatment period.[7]
-
RNA Extraction: Total RNA is isolated from the muscle tissue samples.
-
cRNA Synthesis and Labeling: The extracted RNA is converted to complementary RNA (cRNA) and labeled with a fluorescent dye.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip, which contains thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of that gene.
-
Data Analysis: Sophisticated bioinformatics tools are used to normalize the data, identify differentially expressed genes, and perform pathway analysis to understand the biological significance of the gene expression changes.[8]
Caption: General Experimental Workflow for Microarray Analysis.
Quantitative Real-Time PCR (qPCR)
To validate the findings from microarray analysis, qPCR is often used to measure the expression of specific genes of interest.
Experimental Protocol:
-
RNA Extraction and cDNA Synthesis: Similar to the microarray workflow, RNA is extracted from tissue samples and then reverse-transcribed into complementary DNA (cDNA).
-
Primer Design: Specific primers are designed to amplify a unique region of the target gene's cDNA.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, primers, DNA polymerase, and a fluorescent dye that binds to double-stranded DNA.
-
Amplification and Detection: The reaction is run in a thermal cycler that amplifies the target DNA. The fluorescence is measured in real-time during each cycle of amplification.
-
Data Analysis: The cycle at which the fluorescence crosses a certain threshold (the Ct value) is used to quantify the initial amount of the target gene's cDNA, thus determining its expression level.
Conclusion
References
- 1. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 2. maleexcel.com [maleexcel.com]
- 3. academic.oup.com [academic.oup.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 7. Transcriptional profiling of testosterone-regulated genes in the skeletal muscle of human immunodeficiency virus-infected men experiencing weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
cross-reactivity assessment of testosterone cypionate in androgen receptor binding assays
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive assessment of testosterone (B1683101) cypionate's cross-reactivity in androgen receptor (AR) binding assays. As testosterone cypionate is a prodrug, its activity is mediated by its conversion to testosterone. Therefore, this guide focuses on the binding characteristics of testosterone in comparison to other endogenous and synthetic androgens. The information presented herein, including quantitative binding data and detailed experimental protocols, is intended to support researchers, scientists, and drug development professionals in their evaluation of androgenic compounds.
Comparative Androgen Receptor Binding Affinity
The binding affinity of various androgens to the androgen receptor is a critical determinant of their biological potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these parameters indicates a higher binding affinity.
As this compound rapidly converts to testosterone in vivo, its cross-reactivity in androgen receptor binding assays is effectively that of testosterone. The following table summarizes the binding affinities of testosterone and other relevant androgens to the androgen receptor.
| Compound | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] |
| Testosterone | 34.3 [1][2] | 14.0 - 15.8 [3][4] |
| Dihydrotestosterone (DHT) | 22.7[1] | 3.2 - 3.8[3][5] |
| 11-Ketotestosterone (11KT) | 80.8[1][2] | Not Widely Reported |
| 11-Ketodihydrotestosterone (11KDHT) | 20.4[1] | Not Widely Reported |
| Methyltrienolone (B1676529) (R1881) | Not Widely Reported | ~ Kd = 0.9 nM[6] |
| Nandrolone (B1676933) | Lower than Testosterone[7] | Not Widely Reported |
Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions.
Dihydrotestosterone (DHT), the 5α-reduced metabolite of testosterone, exhibits a higher binding affinity for the androgen receptor than testosterone itself.[1][8] The synthetic androgen methyltrienolone (R1881) is a high-affinity ligand often used as a radiolabeled tracer in binding assays.[6][9] Nandrolone, another synthetic androgen, generally shows a lower binding affinity compared to testosterone.[7]
Androgen Receptor Signaling Pathway
The biological effects of androgens are mediated through their interaction with the androgen receptor, a ligand-activated transcription factor.[10][11] The canonical signaling pathway involves the following key steps:
-
Ligand Binding: Androgens, such as testosterone, diffuse into the cell and bind to the androgen receptor located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[10][12]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs.[12]
-
Dimerization and Nuclear Translocation: The activated androgen receptor-ligand complexes form homodimers and translocate into the nucleus.[11][12]
-
DNA Binding: In the nucleus, the receptor dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[12][13]
-
Gene Transcription: The binding of the receptor to AREs recruits co-regulatory proteins and initiates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.[10][12]
Caption: Androgen Receptor Signaling Pathway.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound for the androgen receptor.
1. Materials and Reagents:
-
Androgen Receptor Source: Recombinant human androgen receptor or cytosol prepared from tissues with high AR expression (e.g., rat prostate).[14]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone.[14]
-
Test Compound: this compound (to be metabolized to testosterone) or other androgens of interest.
-
Assay Buffer: For example, TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[14][15]
-
Wash Buffer: Tris-HCl buffer.[14]
-
Unlabeled Ligand: A high concentration of a non-radiolabeled androgen (e.g., DHT) for determining non-specific binding.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats or separation method (e.g., hydroxylapatite slurry). [14][15]
-
Liquid Scintillation Counter.
2. Experimental Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled ligand in the assay buffer. The radioligand is diluted to a final concentration at or below its dissociation constant (Kd).
-
Assay Setup: The assay is typically performed in a 96-well plate with the following wells:
-
Total Binding: Contains the androgen receptor preparation and the radioligand.
-
Non-specific Binding: Contains the androgen receptor, radioligand, and a saturating concentration of the unlabeled androgen.
-
Test Compound: Contains the androgen receptor, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).[14][15]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by vacuum filtration through filter mats or by using a hydroxylapatite slurry to precipitate the receptor-ligand complexes.[14][15]
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.[14]
-
Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Experimental Workflow for AR Binding Assay.
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Testis-specific androgen-binding protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. BindingDB PrimarySearch_ki [bdb8.ucsd.edu]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Binding of a Potent Synthetic Androgen, Methyltrienolone, to Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of androgen binding sites by exchange with methyltrienolone (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Human Androgen Receptor ELISA Kit (EEL028) - Invitrogen [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Testosterone Esters on Bone Mineral Density in Rodent Models
For researchers and professionals in drug development, understanding the nuanced effects of different testosterone (B1683101) esters on bone health is critical. This guide provides a comparative analysis of commonly studied testosterone esters—cypionate, enanthate, undecanoate, and propionate (B1217596)—and their impact on bone mineral density (BMD) in rats, a frequently used preclinical model for osteoporosis and hypogonadism. While direct head-to-head comparative studies are limited, this guide synthesizes findings from multiple studies to offer an objective overview supported by experimental data.
Data Summary: Testosterone Esters and Bone Mineral Density
The following tables summarize quantitative data from various studies investigating the effects of different testosterone esters on bone mineral density in orchidectomized (ORX) rats, a model that mimics male hypogonadism. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental protocols.
Table 1: Effects of Testosterone Cypionate and Enanthate on Bone Mineral Density in Orchidectomized Rats
| Testosterone Ester | Study Duration | Animal Model | Dosage | Key Findings on BMD | Reference |
| This compound | 8 weeks | 3-month-old Wistar rats (ORX) | 1.7 mg/kg/week | Restored lumbar and femoral BMD to sham levels.[1][2][3] | [1][2][3] |
| Testosterone Enanthate | 8 weeks | 3-month-old Sprague-Dawley rats (ORX) | 7 mg/kg/week | Prevented the decrease in trabecular bone volume caused by orchidectomy.[4] | [4] |
| Testosterone Enanthate | 28 days | 3-month-old Fisher SAS rats (Gonadectomized) | 7.0 mg/week | Prevented gonadectomy-induced changes in trabecular number and separation and cancellous bone volume in males.[1][5] | [1][5] |
Table 2: Effects of Testosterone Undecanoate and Propionate on Androgenic Activity in Orchidectomized Rats
| Testosterone Ester | Study Duration | Animal Model | Dosage | Key Findings Related to Androgenic Effects | Reference |
| Testosterone Undecanoate | 4 weeks | Mature Wistar rats (ORX) | 100 mg/kg (single injection) | Maintained physiological testosterone levels for at least four weeks.[6] | [6] |
| Testosterone Propionate | 4 weeks | Mature Wistar rats (ORX) | 10-40 mg/month (single injection) | Resulted in a short-lasting increase in serum testosterone, with low levels observed after 14 days.[6] | [6] |
| Testosterone Undecanoate vs. Propionate | 12 weeks | Wistar rats (castrated) | 125 mg/kg | Testosterone undecanoate maintained significantly higher and more stable levels of testosterone and dihydrotestosterone (B1667394) compared to testosterone propionate at the same injection interval.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
Orchidectomized Rat Model for Hypogonadism-Induced Bone Loss
A widely accepted preclinical model to study the effects of testosterone on bone involves the surgical removal of the testes (orchidectomy) in adult male rats. This procedure induces a state of testosterone deficiency, leading to significant bone loss, particularly in the trabecular bone of the femur and vertebrae.[9]
-
Animals: Typically, 3-month-old male Sprague-Dawley or Wistar rats are used.
-
Procedure: Under anesthesia, a scrotal incision is made, and the testes are exteriorized, ligated, and removed. Sham-operated animals undergo a similar surgical procedure without the removal of the testes.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.
-
Treatment Initiation: Testosterone ester administration usually commences immediately or shortly after the orchidectomy to assess its preventative effects on bone loss.
Administration of Testosterone Esters
The route and frequency of administration vary depending on the pharmacokinetic profile of the testosterone ester being studied.
-
This compound and Enanthate: These are typically dissolved in a sterile oil vehicle (e.g., corn oil, sesame oil) and administered via subcutaneous or intramuscular injections on a weekly basis.[1][2][3][4]
-
Testosterone Undecanoate: Due to its longer half-life, it is often administered as a single intramuscular or subcutaneous injection that provides sustained testosterone release over several weeks.[6][7][8]
-
Testosterone Propionate: This shorter-acting ester requires more frequent administration, often daily or every few days, to maintain stable testosterone levels.[6][7][8]
Assessment of Bone Mineral Density
-
Dual-Energy X-ray Absorptiometry (DXA): A common non-invasive technique used to measure the bone mineral content and density of the whole body, femur, and lumbar spine in rats.
-
Micro-Computed Tomography (µCT): Provides high-resolution, three-dimensional images of the bone microarchitecture, allowing for detailed analysis of trabecular and cortical bone parameters, such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this area of research, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a comparative study of testosterone esters in rats.
Caption: Signaling pathways of testosterone's action on bone cells.
Conclusion
The available evidence from rodent studies indicates that various testosterone esters are effective in preventing bone loss associated with hypogonadism. This compound and enanthate have been shown to restore bone mineral density in orchidectomized rats.[1][2][3][4][5] The pharmacokinetic profiles of the esters differ significantly, with testosterone undecanoate offering a longer duration of action compared to the shorter-acting testosterone propionate, which is an important consideration in designing treatment regimens.[6][7][8]
Testosterone exerts its effects on bone through both direct and indirect mechanisms. The direct pathway involves the binding of testosterone to androgen receptors on osteoblasts, which stimulates bone formation.[11][12] The indirect pathway involves the conversion of testosterone to estradiol by the aromatase enzyme, with subsequent binding to estrogen receptors, which primarily inhibits bone resorption.[11][13][14] Both pathways are crucial for the maintenance of skeletal health.
For future research, direct comparative studies of different testosterone esters within the same experimental framework are needed to definitively establish their relative efficacy on bone mineral density and to better inform the development of therapies for male osteoporosis.
References
- 1. Supraphysiological testosterone enanthate administration prevents bone loss and augments bone strength in gonadectomized male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the effects of osteoprotegerin and testosterone on bone quality in male orchidectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The effects of orchidectomy and supraphysiological testosterone administration on trabecular bone structure and gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone undecanoate: a useful tool for testosterone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ns :: Neurospine [e-neurospine.org]
- 10. Effects of testosterone and exercise training on bone microstructure of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A concise review of testosterone and bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medicine.unimelb.edu.au [medicine.unimelb.edu.au]
- 14. Aromatase Activity and Bone Loss in Men - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Testosterone Cypionate and Propionate Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two commonly used testosterone (B1683101) esters: testosterone cypionate and testosterone propionate (B1217596). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Testosterone esters are prodrugs, modified at the 17-beta hydroxyl group to prolong the hormone's release and therapeutic window. The length of the ester side chain is a key determinant of its pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its longer cyclopentylpropionate ester chain, exhibits a slower release and longer duration of action compared to the shorter propionate ester of testosterone propionate.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and testosterone propionate based on available clinical data. It is important to note that the studies cited utilized different dosing regimens, which should be taken into consideration when comparing the values directly.
| Pharmacokinetic Parameter | This compound | Testosterone Propionate |
| Dose Administered | 200 mg | 25 mg |
| Route of Administration | Intramuscular Injection | Intramuscular Injection |
| Peak Plasma Concentration (Cmax) | 1112 ± 297 ng/dL[1] | Not explicitly stated, but plasma levels of testosterone propionate were maintained at 2-4 ng/mL between 3 and 36 hours.[2][3] |
| Time to Peak Plasma Concentration (Tmax) | 4-5 days[1] | Not explicitly stated, but plasma testosterone levels were maintained above physiological levels for 48 hours.[2] |
| Terminal Half-Life (t½) | Approximately 8 days | Approximately 0.8 days (~20 hours)[4] |
| Area Under the Curve (AUC) | Data not available from a directly comparable study. | Data not available from a directly comparable study. |
Experimental Protocols
The determination of testosterone concentrations in plasma is crucial for pharmacokinetic studies. A widely accepted and highly sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for the quantification of testosterone in human plasma.
Sample Preparation
-
Internal Standard Addition: To a 0.5 mL plasma sample, an internal standard (e.g., d3-testosterone) is added to account for variations during sample processing.
-
Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent such as acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins.
-
Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction using a solvent like methyl tert-butyl ether to isolate the testosterone and the internal standard from other plasma components.
-
Evaporation and Reconstitution: The organic layer containing the analytes is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18) is typically used for separation.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed to separate testosterone from other components.[5]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for testosterone (e.g., m/z 289.2 → 97.1) and the internal standard are monitored.
-
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a pharmacokinetic study and the fundamental relationship between ester chain length and testosterone's pharmacokinetic profile.
References
- 1. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of testosterone propionate in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forums.steroid.com [forums.steroid.com]
- 4. Testosterone propionate - Wikipedia [en.wikipedia.org]
- 5. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the analytical performance of different testosterone cypionate quantification methods
For researchers, scientists, and professionals in drug development, the accurate quantification of testosterone (B1683101) cypionate is critical for quality control, pharmacokinetic studies, and formulation development. A variety of analytical techniques are available, each with its own set of performance characteristics. This guide provides a comparative overview of three common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, accuracy, and the nature of the sample matrix. The following table summarizes the key analytical performance parameters for the quantification of testosterone and related compounds using HPLC-UV, LC-MS/MS, and GC-MS.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 50 - 200 µg/mL[1] | 0.01 - 5 µM[2] | 5 - 2000 ng/dL[3][4] |
| Limit of Detection (LOD) | 5 µg/mL[1] | 2.4 - 3.6 ng (in plasma)[5] | 0.6 ppm (for cypionyl chloride)[6] |
| Limit of Quantification (LOQ) | 15 µg/mL[1] | 0.01 µM[2] | 1.7 ppm (for cypionyl chloride)[6] |
| Accuracy (% Recovery) | 95.6% - 108.7%[7] | 76.0% - 118.0% (in plasma)[5] | Generally < 6% run-to-run variation[3][4] |
| Precision (% RSD) | Intraday: 0.14%, Interday: 0.16%[1] | < 13.3% (in plasma)[5] | Generally < 6% run-to-run variation[3][4] |
| Specificity | Good, potential for interference from co-eluting impurities.[7] | High, based on mass-to-charge ratio, reducing interferences.[8] | High, based on mass fragmentation patterns.[9] |
Methodology and Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for each of the discussed techniques.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for routine quality control of testosterone cypionate in bulk drug and pharmaceutical formulations due to its simplicity and robustness.[7]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Zorbax XDB-C8 (15 cm x 4.6 mm, 5 µm).[7]
-
Mobile Phase : A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B).[7]
-
Flow Rate : 1.2 mL/min.[7]
-
Column Temperature : 35°C.[7]
-
Injection Volume : 20 µL.[7]
-
Detection Wavelength : 240 nm.[7]
-
Sample Preparation : A test sample of 400 µg/mL is prepared by dissolving approximately 20.0 mg of this compound sample in a 50 mL volumetric flask with 10 mL of acetonitrile, sonicating for 1 minute, and then diluting to volume with a mixture of water and acetonitrile (30:70 v/v).[7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of testosterone in complex biological matrices.[9][10]
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column : Accucore C8 HPLC Column (2.6 µm, 50 x 2.1 mm).[11]
-
Sample Preparation : For in vitro samples, a direct dilution with acetonitrile containing an internal standard is performed.[2] For serum samples, a liquid-liquid extraction is typically employed after the addition of a deuterium-labeled internal standard.[3][4]
-
Ionization : Positive ion mode using electrospray ionization (ESI).[2]
-
Detection : Selected reaction monitoring (SRM) of specific precursor and product ion transitions for testosterone and its internal standard.[2]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. It often requires derivatization to improve chromatographic performance.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[12]
-
Column : HP5-MS capillary column (25 m x 0.20 mm i.d., 0.33 mm film thickness).[12]
-
Injector Temperature : 280°C.[12]
-
Injection Volume : 1.0 µL in splitless mode.[12]
-
Carrier Gas : Helium at a flow rate of 2.5 mL/min.[12]
-
Oven Temperature Program : Initial temperature of 200°C, ramped at 30°C/min to 250°C (hold for 16 min), then ramped at 30°C/min to 300°C (hold for 8.5 min).[12]
-
Sample Preparation : For oil-based solutions, an aliquot is diluted with methanol. For analysis in serum, a liquid-liquid extraction is performed, followed by derivatization to form more volatile and thermally stable analytes.[3][4]
-
Ionization : Electron impact ionization (EI) at 70 eV.[12]
-
Detection : Selected Ion Monitoring (SIM) mode.[12]
Visualizing the Analytical Workflow
To illustrate the general process of a chromatographic analysis, the following diagram outlines the key steps from sample preparation to data analysis.
Caption: General workflow for chromatographic analysis.
References
- 1. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Ultra-performance liquid chromatography/tandem mass spectrometric determination of testosterone and its metabolites in in vitro samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. nvkc.nl [nvkc.nl]
- 9. myadlm.org [myadlm.org]
- 10. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. toxicologia.unb.br [toxicologia.unb.br]
Unveiling the Anabolic to Androgenic Balance of Testosterone Cypionate: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise anabolic and androgenic properties of steroidal compounds is paramount. Testosterone (B1683101) cypionate, a widely utilized testosterone ester, is often cited for its therapeutic applications. This guide provides an objective, data-driven comparison of its anabolic to androgenic ratio as determined by the gold-standard in vivo assay, alongside other common anabolic-androgenic steroids (AAS).
Testosterone and its esters are unique among AAS, serving as the benchmark against which all others are measured. The anabolic to androgenic ratio of testosterone is fundamentally considered to be 1:1.[1] Testosterone cypionate, as a prodrug, is converted into testosterone within the body, and is thus expected to exhibit this same intrinsic 1:1 ratio of muscle-building (anabolic) to masculinizing (androgenic) effects.[2]
Direct experimental confirmation of this ratio for this compound in vivo is established through the Hershberger assay. This bioassay meticulously quantifies the anabolic and androgenic activity of a substance by observing its effect on specific tissues in castrated male rats. The levator ani muscle, highly responsive to anabolic stimuli, serves as the marker for muscle growth, while the ventral prostate and seminal vesicles, key androgen-dependent tissues, are used to measure androgenic effects.[3][4]
Comparative Analysis of Anabolic to Androgenic Ratios
The following table summarizes the anabolic to androgenic ratios of testosterone and other representative AAS, providing a comparative landscape of their pharmacological activities. It is important to note that while this compound is the subject of this guide, historical and standard regulatory assays have predominantly used testosterone propionate (B1217596) as the reference compound. As both are esters of testosterone, their fundamental anabolic and androgenic properties post-cleavage are identical.
| Compound | Anabolic Activity | Androgenic Activity | Anabolic:Androgenic Ratio |
| Testosterone (as Propionate/Cypionate) | 100 | 100 | 1:1 |
| Nandrolone Decanoate | High | Low | ~4:1 |
| Oxandrolone | High | Low | ~10:1 |
| Stanozolol | High | Moderate | ~3:1 |
| Oxymetholone | Very High | Moderate | ~3:1 |
Experimental Protocol: The Hershberger Assay
The determination of the anabolic to androgenic ratio is a rigorous process governed by standardized protocols, such as the OECD Test Guideline 441.[5] The following outlines the key steps in the Hershberger assay for assessing the androgenic and anabolic activity of a compound like this compound.
1. Animal Model and Preparation:
-
Species: Immature, peripubertal male rats (e.g., Sprague-Dawley or Wistar strains).[3]
-
Procedure: The rats are surgically castrated to remove the primary source of endogenous androgens. This ensures that the observed tissue growth is a direct result of the administered compound. A recovery period follows the surgery.[4]
2. Dosing and Administration:
-
Groups: Animals are divided into several groups: a control group receiving a vehicle (e.g., corn oil), a reference group receiving a known androgen like testosterone propionate, and one or more experimental groups receiving the test compound (e.g., this compound) at various dose levels.
-
Administration: The compounds are typically administered daily for a period of 10 consecutive days via subcutaneous injection or oral gavage.[5]
3. Tissue Collection and Analysis:
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Dissection: The key androgen-sensitive tissues are carefully dissected and weighed. These include:
-
Anabolic Marker: Levator ani muscle.
-
Androgenic Markers: Ventral prostate and seminal vesicles.[3]
-
4. Data Interpretation:
-
The weights of the levator ani muscle and the ventral prostate/seminal vesicles from the experimental groups are compared to those of the control and reference groups.
-
An increase in the weight of the levator ani muscle indicates anabolic activity.
-
An increase in the weight of the ventral prostate and seminal vesicles signifies androgenic activity.
-
The ratio of these effects, normalized to the reference compound (testosterone propionate), determines the anabolic to androgenic ratio of the test substance.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the Hershberger assay for determining the anabolic and androgenic properties of a test compound.
Signaling Pathway of Testosterone
Testosterone exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. The following diagram illustrates the general signaling pathway.
References
- 1. Testosterone Treatment Is a Potent Tumor Promoter for the Rat Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vosilasarm - Wikipedia [en.wikipedia.org]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
comparative analysis of testosterone cypionate effects on muscle versus prostate tissue
A Comparative Analysis of Testosterone (B1683101) Cypionate's Effects on Muscle Versus Prostate Tissue for Researchers and Drug Development Professionals
Testosterone cypionate, a synthetic ester of testosterone, is a widely prescribed androgen for treating hypogonadism and is also illicitly used for performance enhancement. Its potent anabolic effects on skeletal muscle are well-documented, leading to significant gains in muscle mass and strength. However, its androgenic activity in prostate tissue raises concerns regarding benign prostatic hyperplasia (BPH) and the potential risk of prostate cancer. This guide provides a comparative analysis of this compound's effects on these two distinct tissues, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Effects on Muscle and Prostate Tissue
The administration of this compound elicits distinct and measurable responses in both muscle and prostate tissues. The following tables summarize the quantitative data from various studies, highlighting the differential impact of testosterone therapy.
| Parameter | Baseline | Post-Testosterone Therapy | Percentage Change | Study Population | Dosage and Duration | Citation |
| Muscle Mass & Strength | ||||||
| Fat-Free Mass (kg) | Varies | Increase of 4.04 kg | ~15% increase | Hypogonadal men | Testosterone Enanthate (similar ester) 125 mg/week for 52 weeks | [1][2] |
| Muscle Mass (kg) | Varies | Increase | ~20% increase | Hypogonadal men | Testosterone replacement for 6 months | [3] |
| Upper & Lower Body Strength | Varies | Increase | 8-14% increase | Older hypogonadal men | Testosterone Enanthate 125 mg/week for 12 months | [1][2] |
| Appendicular Lean Mass | Varies | Positively associated with testosterone levels | - | Young to middle-aged males | Cross-sectional study | [4] |
| Prostate Tissue | ||||||
| Prostate Volume (cm³) | Varies | Increase of 11.4 cm³ | Significant increase | Older hypogonadal men | Testosterone Enanthate 125 mg/week for 12 months | [1][2] |
| Prostate-Specific Antigen (PSA) (ng/mL) | Varies | No significant change in some studies | - | Men on TRT | Meta-analysis of multiple studies | [5] |
| Risk of BPH Diagnosis | - | 32% higher risk after 2.5 years | - | Hypogonadal males on TT | Long-term observational study | [6] |
Signaling Pathways: A Tale of Two Tissues
The divergent effects of testosterone in muscle and prostate are rooted in the tissue-specific expression of enzymes and co-regulators that modulate androgen receptor (AR) signaling.
Androgen Receptor Signaling in Skeletal Muscle
In skeletal muscle, testosterone primarily acts directly through the androgen receptor to promote protein synthesis and hypertrophy.
Caption: Testosterone signaling in muscle tissue.
Androgen Receptor Signaling in Prostate Tissue
In the prostate, the effects of testosterone are amplified by its conversion to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. DHT has a higher affinity for the androgen receptor, leading to a more pronounced downstream effect on cell growth and proliferation.[2]
Caption: Testosterone and DHT signaling in prostate tissue.
Experimental Protocols
The following outlines a generalized experimental workflow for assessing the differential effects of this compound on muscle and prostate tissue in a clinical research setting.
Caption: Generalized experimental workflow.
Detailed Methodologies
Muscle Mass and Composition Assessment:
-
Dual-Energy X-ray Absorptiometry (DEXA): To measure fat-free mass, fat mass, and bone mineral density.
-
Creatinine Excretion: 24-hour urine collection on a meat-free diet to estimate muscle mass.[3]
Muscle Strength Assessment:
-
One-Repetition Maximum (1-RM): For exercises such as leg press and chest press to determine maximal strength.
Prostate Volume Assessment:
-
Magnetic Resonance Imaging (MRI) or Transrectal Ultrasound (TRUS): To obtain accurate measurements of prostate volume.
Biochemical Analyses:
-
Serum Testosterone Levels: Total and free testosterone measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accuracy.[7]
-
Prostate-Specific Antigen (PSA): Measured using standard immunoassays.
-
Hematocrit: To monitor for polycythemia, a known side effect of testosterone therapy.[1]
Discussion and Future Directions
The presented data clearly indicates that while this compound is highly effective in promoting muscle growth, it also stimulates prostate tissue, leading to an increase in volume. The differential response is largely attributed to the role of 5α-reductase and the subsequent production of DHT in the prostate.
For drug development, these findings underscore the ongoing need for Selective Androgen Receptor Modulators (SARMs). The ideal SARM would exhibit strong anabolic activity in muscle and bone tissue with minimal androgenic effects on the prostate.[8] Further research should focus on elucidating the downstream signaling pathways that are differentially activated in muscle versus prostate tissue to identify novel therapeutic targets that can dissociate the anabolic and androgenic effects of testosterone.
References
- 1. Musculoskeletal and prostate effects of combined testosterone and finasteride administration in older hypogonadal men: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Musculoskeletal and prostate effects of combined testosterone and finasteride administration in older hypogonadal men: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Frontiers | Testosterone levels positively linked to muscle mass but not strength in adult males aged 20–59 years: a cross-sectional study [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of Testosterone Therapy on Benign Prostatic Hyperplasia in Hypogonadal Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
Validating a Novel Animal Model for Studying Testosterone Cypionate Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel animal model for studying the effects of testosterone (B1683101) cypionate against an established model. The objective is to present supporting experimental data for the validation of this new model, which offers a more clinically relevant approach to maintaining stable testosterone levels.
Introduction
Testosterone cypionate is a widely used synthetic androgen for treating hypogonadism and in gender-affirming hormone therapy.[1][2] Preclinical research relies on animal models to understand its physiological and behavioral effects.[3][4] Traditionally, weekly intramuscular or subcutaneous injections, or long-acting pellets have been the standard. However, these methods can result in fluctuating hormone levels.[5][6] This guide introduces and validates a novel model using twice-weekly subcutaneous injections of this compound in female mice, which has been shown to achieve more stable, clinically relevant serum testosterone concentrations.[6]
Comparative Analysis of Animal Models
The following tables summarize the key differences and performance metrics between the established and the novel animal models for this compound administration.
Table 1: Model Characteristics and Dosing Regimen
| Feature | Established Model (Weekly Injection) | Novel Model (Twice-Weekly Injection) |
| Animal Model | Adult Hsd:NSA (CF-1) female mice | Ovariectomized female mice |
| Testosterone Ester | This compound | This compound |
| Dosage | 400 µg once weekly | 0.1 mL of diluted TC (1.2 mL in 38.8 mL sesame oil) twice-weekly |
| Administration Route | Subcutaneous | Subcutaneous |
| Duration | 6 weeks | Not specified, but optimized for consistent levels |
Table 2: Pharmacokinetic and Physiological Outcomes
| Parameter | Established Model (Weekly Injection) | Novel Model (Twice-Weekly Injection) |
| Serum Testosterone Levels | Elevated to male range | Mean trough level of 397.2 ng/dL (significantly higher and more stable than weekly)[6] |
| Effect on Estrous Cycle | Cessation of cycling, persistent diestrus[7][8] | Not explicitly stated, but ovariectomized mice are used |
| Ovarian Weight | Significantly smaller than control[8] | Not applicable (ovariectomized) |
| Fertilizability of Eggs | Responsive to hormonal stimulation, producing fertilizable eggs[8] | Not assessed in the cited study |
| Wound Healing | Not assessed | Significantly impaired wound healing[6] |
| Inflammatory Markers | Increased gene expression for inflammatory cytokines (e.g., TNFα)[6] | Not assessed |
Experimental Protocols
Established Model: Weekly this compound Injections
This protocol is based on studies investigating the effects of weekly this compound administration in female mice.[7][8]
-
Animal Model: 6-week-old Hsd:NSA(CF-1) female mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Hormone Preparation: this compound dissolved in sesame oil.
-
Dosing and Administration: Mice are injected subcutaneously with 400 µg of this compound once a week for 6 weeks. A control group receives sesame oil injections.
-
Monitoring: Daily vaginal cytology is performed to monitor the estrous cycle.
-
Endpoint Analysis: At the end of the 6-week period, mice are euthanized. Blood is collected for hormone level analysis (e.g., ELISA). Ovaries are weighed and processed for histological analysis of follicle counts. Oocytes may be collected for in vitro fertilization assays.
Novel Model: Twice-Weekly this compound Injections
This protocol is adapted from a study that developed an optimized injection regimen for achieving clinically analogous testosterone exposure.[6]
-
Animal Model: Ovariectomized female mice.
-
Hormone Preparation: this compound (200 mg/mL) is diluted with pharmaceutical-grade sesame oil at a concentration of 1.2 mL TC in 38.8 mL of sesame oil.
-
Dosing and Administration: A total of 0.1 mL of the diluted this compound solution is injected subcutaneously twice-weekly.
-
Monitoring: Serum testosterone levels are monitored to ensure they are within the clinically relevant range.
-
Endpoint Analysis: Dependent on the research question. For wound healing studies, full-thickness wounds are created, and healing is monitored over time. Tissue samples can be collected for analysis of inflammatory markers (e.g., ELISA, qPCR).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating the novel animal model and the cellular mechanism of action of testosterone.
Experimental workflow for model validation.
Testosterone signaling pathway.
Conclusion
The novel animal model utilizing twice-weekly subcutaneous injections of this compound in ovariectomized female mice demonstrates the ability to achieve stable and clinically relevant serum testosterone levels.[6] This is a significant improvement over traditional weekly injection protocols, which can produce greater fluctuations in hormone concentrations. The stability of testosterone levels in the novel model makes it particularly well-suited for studies where consistent androgenic effects are crucial, such as in research on wound healing, metabolic changes, and long-term physiological effects. While the established model remains valuable for specific reproductive studies, the novel model offers a refined approach for a broad range of investigations into the systemic effects of this compound. The choice of model should ultimately be guided by the specific research question and the desired pharmacokinetic profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Animal Models for Gender-Affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A Novel Mouse Model for Investigating the Effects of Gender-affirming Hormone Therapy on Surgical Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Testosterone Cypionate: A Guide for Laboratory Professionals
For Immediate Implementation: Ensuring Safety and Compliance in Research Environments
The proper disposal of testosterone (B1683101) cypionate, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe and legal disposal of this anabolic steroid. Adherence to these protocols is mandatory to prevent environmental contamination, and diversion, and to ensure a safe working environment.
Immediate Safety and Disposal Plan
All laboratory personnel handling testosterone cypionate must be trained on the following disposal procedures. These steps are designed to comply with regulations set forth by the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA).
Step 1: Segregation and Secure Storage of Waste
-
Isolate Waste: Immediately segregate all materials contaminated with this compound, including expired vials, unused solutions, and contaminated labware (e.g., syringes, needles, gloves, and bench paper).
-
Dedicated Waste Container: Place all this compound waste into a clearly labeled, leak-proof, and puncture-resistant container. The container must be marked as "Hazardous Waste - Controlled Substance (Schedule III)".
-
Secure Location: Store the waste container in a designated, secure, and access-controlled area until disposal. This location should be known to authorized personnel only.
Step-2: Rendering the Controlled Substance "Non-Retrievable"
The primary goal of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed into a physical or chemical state as a controlled substance or its analogue.[1][2][3]
-
Chemical Digestion: For liquid forms of this compound, chemical digestion is a common method. This involves using a commercially available drug disposal solution or kit that contains chemicals to denature the active pharmaceutical ingredient.[1] Follow the manufacturer's instructions precisely.
-
Incineration: This is the DEA's preferred method for the ultimate destruction of controlled substances.[2] However, incineration must be performed by a DEA-registered reverse distributor or a licensed hazardous waste management company.
Do not dispose of this compound down the drain or in regular laboratory trash. [1][4] This is a violation of federal regulations and can lead to environmental contamination.[5][6]
Step 3: Documentation and Record-Keeping
Accurate and thorough documentation is a cornerstone of DEA compliance.
-
DEA Form 41: Registrants who destroy controlled substances must complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[7] This form documents the method of destruction and lists the drug name, quantity, and witnesses to the destruction.[7]
-
Transfer to a Reverse Distributor: If transferring the waste to a DEA-registered reverse distributor, a DEA Form 222 is required for the transfer of Schedule I and II controlled substances.[7] While this compound is a Schedule III substance, it is crucial to follow the specific guidance of your chosen reverse distributor for transfer documentation.
-
Internal Records: Maintain a detailed internal log of all this compound waste, including the date, quantity, and method of disposal. Two authorized employees should witness and sign off on all on-site destruction activities.[3]
Operational and Disposal Plans
Laboratories must establish a clear and compliant workflow for the disposal of this compound.
| Disposal Method | Procedure | Key Considerations | Regulatory Compliance |
| On-Site Chemical Digestion | 1. Procure a DEA-compliant chemical digestion kit.2. Following kit instructions, add the this compound waste to the container.3. Ensure the active ingredient is fully denatured and rendered non-retrievable.4. Dispose of the treated container as hazardous waste, following institutional and local regulations. | - Requires two authorized witnesses.- Thoroughly document the process on a DEA Form 41.[3][7]- The entire container must be treated as hazardous waste if mixed with other hazardous materials.[3] | - Meets DEA "non-retrievable" standard.[1][2]- Subject to institutional and local hazardous waste regulations. |
| Third-Party Disposal via Reverse Distributor | 1. Contract with a DEA-registered reverse distributor.2. Securely package and label the this compound waste according to the distributor's specifications.3. Complete all necessary transfer documentation (confirm with the distributor if a specific form is needed for Schedule III substances).4. The reverse distributor will transport and ultimately destroy the waste, typically via incineration. | - Simplifies the disposal process for the laboratory.- Ensures a high level of compliance and security.- Obtain a Certificate of Destruction (COD) from the vendor.[7] | - Fully compliant with DEA regulations.[7]- Adheres to Department of Transportation (DOT) regulations for hazardous material transport. |
Experimental Protocols: Key Considerations
While this document does not provide specific experimental protocols for research involving this compound, it is imperative that all such protocols include a detailed section on waste management and disposal that aligns with the procedures outlined above. This section should specify:
-
The designated waste streams for all materials that come into contact with this compound.
-
The personal protective equipment (PPE) required for handling the waste.
-
The location of the secure waste accumulation area.
-
The names of personnel authorized to handle and document the disposal of this compound waste.
Disposal Workflow for this compound in a Laboratory Setting
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
Caption: Decision workflow for the compliant disposal of this compound in a laboratory setting.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. kingsbergmedical.com [kingsbergmedical.com]
- 5. healthybeginningswellness.com [healthybeginningswellness.com]
- 6. liveforeverlab.com [liveforeverlab.com]
- 7. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
